Benzene oxide
Description
Structure
3D Structure
Properties
CAS No. |
1488-25-1 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H |
InChI Key |
WDFZWSZNOFELJY-UHFFFAOYSA-N |
SMILES |
C1=CC2C(O2)C=C1 |
Isomeric SMILES |
C1=C[C@@H]2[C@@H](O2)C=C1 |
Canonical SMILES |
C1=CC2C(O2)C=C1 |
Synonyms |
enzene oxide benzene oxide, conjugate acid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of Benzene Oxide: A Technical Guide
Introduction
Benzene (B151609) oxide (C₆H₆O) occupies a pivotal position in the study of aromatic compound metabolism and reactive intermediates. This strained epoxide of benzene exists in a fascinating equilibrium with its valence tautomer, the seven-membered ring system known as oxepine.[1] Initially a theoretical curiosity, the discovery and characterization of benzene oxide have provided profound insights into the mechanisms of carcinogenesis, drug metabolism, and the fundamental principles of chemical reactivity. This technical guide offers an in-depth exploration of the historical context surrounding the discovery of this compound, detailed experimental protocols for its synthesis, comprehensive quantitative data, and visualizations of key chemical and biological pathways.
Historical Context: From Postulate to Proven Intermediate
The journey to understanding this compound began long before its definitive identification. The concept of "arene oxides" as transient intermediates in the biological oxidation of aromatic hydrocarbons was a pivotal hypothesis in the mid-20th century.[2] This theory sought to explain the formation of phenols and dihydrodiols, which were known metabolites of aromatic compounds like benzene and naphthalene.
The German chemist Emanuel Vogel was a towering figure in the field of aromatic chemistry and made significant contributions to the chemistry of annulenes and related compounds.[3] His work was instrumental in advancing the understanding of molecules existing at the boundaries of aromaticity and anti-aromaticity, a class to which the this compound/oxepine system belongs. While the initial proposals for arene oxides as metabolic intermediates came from various researchers studying drug metabolism, Vogel's group was at the forefront of the chemical synthesis and characterization of these elusive molecules. His development of synthetic routes to this compound and its derivatives allowed for the detailed study of their unique chemical properties, including the valence tautomerism with oxepines.[4]
A significant breakthrough in confirming the biological relevance of this compound came from studies on the cytochrome P450 enzyme system. It was established that cytochrome P450, particularly the CYP2E1 isoform, catalyzes the epoxidation of benzene to form this compound in the liver.[5][6] This discovery solidified the role of this compound as a key intermediate in benzene metabolism and toxicity. The subsequent rearrangement of this compound to phenol (B47542), a process known as the NIH shift, and its enzymatic hydration to a dihydrodiol, are critical steps in the detoxification and bioactivation pathways of benzene.[2]
The historical timeline of benzene itself provides a backdrop to the later discovery of its oxide. Benzene was first isolated by Michael Faraday in 1825 from the oily residue of illuminating gas.[7][8] Its cyclic structure was famously proposed by Friedrich August Kekulé in 1865.[7] The eventual synthesis and characterization of this compound in the 20th century added a new layer of complexity and fascination to the chemistry of this foundational aromatic compound.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful execution due to the reactive nature of the target molecule. A common and effective method proceeds from 1,4-cyclohexadiene (B1204751).[9]
Step 1: Epoxidation of 1,4-Cyclohexadiene
-
Reagents and Materials: 1,4-cyclohexadiene, peroxyacetic acid, dichloromethane (B109758) (CH₂Cl₂), sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve 1,4-cyclohexadiene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.
-
Slowly add a solution of peroxyacetic acid in dichloromethane to the flask over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 4-6 hours at room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the monoepoxide product.
-
Step 2: Dibromination of the Epoxide
-
Reagents and Materials: The epoxide from Step 1, bromine (Br₂), carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve the epoxide in carbon tetrachloride in a flask protected from light.
-
Slowly add a solution of bromine in carbon tetrachloride to the flask at 0 °C.
-
Stir the reaction mixture at room temperature until the bromine color disappears.
-
Remove the solvent under reduced pressure to obtain the crude dibrominated epoxide.
-
Step 3: Double Dehydrobromination to this compound
-
Reagents and Materials: The dibrominated epoxide from Step 2, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the crude dibrominated epoxide in tetrahydrofuran.
-
Add DBU to the solution at room temperature and stir the mixture for 12-18 hours.
-
Filter the reaction mixture to remove the DBU-hydrobromide salt.
-
Carefully remove the solvent under reduced pressure at low temperature to obtain crude this compound.
-
-
Purification:
-
Purification of this compound is challenging due to its instability. Low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., a mixture of pentane (B18724) and diethyl ether) can be employed. All purification steps should be carried out rapidly and at low temperatures to minimize decomposition. The overall yield for this three-step process is typically in the range of 50-60%.[9]
-
Quantitative Data
The unique chemical nature of the this compound-oxepine system is reflected in its spectroscopic data.
Table 1: NMR Spectroscopic Data for this compound and Oxepine
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| This compound | ¹H | ~4.0 (epoxide protons) | J ≈ 4 Hz (vicinal) |
| ~6.3 (olefinic protons) | |||
| ¹³C | ~55 (epoxide carbons) | ||
| ~125 (olefinic carbons) | |||
| Oxepine | ¹H | ~5.1 (protons adjacent to oxygen) | |
| ~6.3 (other olefinic protons) | |||
| ¹³C | ~90 (carbons adjacent to oxygen) | ||
| ~130 (other olefinic carbons) |
Note: The exact chemical shifts can vary depending on the solvent and temperature. The equilibrium between this compound and oxepine is rapid, and at room temperature, a time-averaged spectrum is often observed. At low temperatures (e.g., -130 °C), the individual signals for each tautomer can be resolved.[10][11]
Table 2: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion |
| 94 | [C₆H₆O]⁺ (Molecular Ion) |
| 78 | [C₆H₆]⁺ (Loss of O) |
| 77 | [C₆H₅]⁺ (Loss of H from benzene fragment) |
| 66 | [C₅H₆]⁺ (Loss of CO) |
| 51 | [C₄H₃]⁺ |
The fragmentation pattern of this compound in mass spectrometry is characterized by the loss of an oxygen atom to form the stable benzene radical cation (m/z 78). Further fragmentation of the benzene ring leads to characteristic ions at m/z 77, 51, and others.[12]
Visualizing Key Pathways
Chemical Synthesis Workflow
The multi-step synthesis of this compound from 1,4-cyclohexadiene can be visualized as a logical workflow.
Metabolic Pathway of Benzene
The biological transformation of benzene to phenol proceeds through the critical intermediate, this compound.
References
- 1. Arene oxide - Wikipedia [en.wikipedia.org]
- 2. Arene oxides as intermediates in the metabolism of aromatic substrates: alkyl and oxygen migrations during isomerization of alkylated arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emanuel Vogel (1927 – 2011) - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene [mdpi.com]
- 7. Benzene - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Benzene Oxide from 1,4-Cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzene (B151609) oxide from 1,4-cyclohexadiene (B1204751), a critical process for accessing this versatile intermediate in organic synthesis and drug development. The methodology detailed herein is based on a scalable, three-step sequence developed by the research group of Professor Steve Davies at the University of Oxford. The synthesis involves an initial epoxidation of 1,4-cyclohexadiene, followed by bromination of the remaining double bond, and culminating in a double dehydrobromination to yield the target arene oxide.
Reaction Scheme Overview
The synthesis of benzene oxide from 1,4-cyclohexadiene proceeds through the following three key steps:
-
Monoepoxidation: 1,4-Cyclohexadiene is first reacted with a peroxy acid, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to selectively form the monoepoxide, 7-oxabicyclo[4.1.0]hept-2-ene.
-
Bromination: The remaining alkene functionality in the monoepoxide intermediate is then subjected to bromination to yield a dibrominated epoxide.
-
Double E2 Elimination: Finally, treatment of the dibrominated epoxide with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces a double E2 elimination to afford the final product, this compound (7-oxabicyclo[4.1.0]hepta-2,4-diene).
This synthetic route has been demonstrated to be effective for preparing this compound on a 5- to 10-gram scale.[1]
Experimental Protocols
The following protocols are based on established procedures for the synthesis of this compound from 1,4-cyclohexadiene.
Step 1: Synthesis of 7-Oxabicyclo[4.1.0]hept-2-ene (Monoepoxide)
This procedure involves the selective epoxidation of one of the double bonds in 1,4-cyclohexadiene.
| Parameter | Value/Description |
| Reactants | 1,4-Cyclohexadiene, Peroxyacetic Acid (or m-CPBA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Not specified, but typically epoxidations are run at 0 °C to room temperature. |
| Reaction Time | Not specified. |
| Work-up | Not detailed in the summary, but would typically involve quenching excess peroxy acid and washing the organic layer. |
Step 2: Synthesis of Dibromo-7-oxabicyclo[4.1.0]heptane
The monoepoxide is immediately treated with bromine to form the dibrominated intermediate.
| Parameter | Value/Description |
| Reactants | 7-Oxabicyclo[4.1.0]hept-2-ene, Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Not specified, but brominations are often performed at low temperatures (e.g., 0 °C). |
| Reaction Time | Not specified. |
| Work-up | Not detailed in the summary, but would likely involve quenching excess bromine and washing. |
| Combined Yield (Steps 1 & 2) | 88%[1] |
Step 3: Synthesis of this compound (7-Oxabicyclo[4.1.0]hepta-2,4-diene)
The final step involves a double elimination reaction to form the two double bonds of this compound.
| Parameter | Value/Description |
| Reactant | Dibromo-7-oxabicyclo[4.1.0]heptane |
| Reagent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Not specified, but ethers like diethyl ether or THF are common for such eliminations. |
| Temperature | Not specified. |
| Reaction Time | Not specified. |
| Work-up | Not detailed in the summary, but would involve removing the DBU salt and purifying the product. |
| Yield | 54%[1] |
Quantitative Data Summary
| Reaction Step | Product | Overall Yield | Scale | Reference |
| Steps 1 & 2 | Dibromo-7-oxabicyclo[4.1.0]heptane | 88% | 5-10 g | [1] |
| Step 3 | This compound | 54% | 5-10 g | [1] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Synthetic pathway to this compound.
Caption: Step-by-step experimental workflow.
Significance in Drug Development
This compound is a valuable precursor for the synthesis of various biologically active molecules. For instance, the Davies group utilized this compound as a key starting material for the synthesis of multiple conduramines.[1] Conduramines are a class of aminocyclitols, some of which exhibit interesting biological activities and are found in natural products.[1] The ability to synthesize this compound in a scalable manner opens up avenues for the exploration and development of novel therapeutic agents based on the conduramine scaffold and other complex molecules derived from this versatile arene oxide. The initial epoxidation step in the metabolism of benzene is thought to proceed through this compound, making it a relevant molecule in toxicological studies as well.[2][3]
References
An In-Depth Technical Guide to Benzene Oxide-Oxepin Valence Tautomerism: Core Principles, Experimental Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the benzene (B151609) oxide-oxepin valence tautomerism, a dynamic equilibrium of significant interest in organic chemistry, toxicology, and drug metabolism. Benzene oxide, an epoxide of benzene, exists in a rapid and reversible equilibrium with its seven-membered valence isomer, oxepin (B1234782). This document details the fundamental principles governing this tautomerism, including its thermodynamics and kinetics. It presents a compilation of quantitative data and detailed experimental protocols for the synthesis, isolation, and characterization of these tautomers using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide explores the crucial role of the this compound-oxepin system in the metabolic activation of benzene, a known carcinogen. The subsequent enzymatic and non-enzymatic transformations of these tautomers, including the NIH shift, are discussed in the context of their biological implications. This whitepaper aims to serve as a valuable resource for researchers in academia and industry, providing the necessary theoretical background and practical methodologies to investigate this fascinating and important chemical phenomenon.
Introduction: The Concept of Valence Tautomerism
Valence tautomerism is a form of isomerism where molecules with the same molecular formula rapidly interconvert through the reorganization of bonding electrons, resulting in a change in the connectivity of atoms.[1] Unlike prototropic tautomerism, which involves the migration of a proton, valence tautomerism involves the breaking and forming of single and double bonds without the migration of any atoms or groups.[1] The equilibrium between this compound and its isomer, oxepin, is a classic example of this phenomenon.[1][2]
This compound is an arene oxide, a class of compounds that serve as intermediates in the oxidative metabolism of aromatic hydrocarbons.[2] It exists in a dynamic equilibrium with oxepin, a seven-membered heterocyclic compound with three double bonds.[2][3] This equilibrium is established through a disrotatory 6π electrocyclic reaction, with this compound undergoing ring-opening to form oxepin, and oxepin undergoing ring-closing to revert to this compound.[2]
The this compound-Oxepin Equilibrium: A Thermodynamic and Kinetic Perspective
The position of the equilibrium between this compound and oxepin is highly sensitive to environmental factors, particularly the solvent.[4][5] In nonpolar solvents, the equilibrium favors the formation of oxepin, while in polar, protic solvents, this compound is the predominant species.[4][5] This solvent dependence is attributed to the differing polarities of the two tautomers and their interactions with the surrounding medium.[4]
Quantitative Thermodynamic and Kinetic Data
The following tables summarize the key thermodynamic and kinetic parameters that govern the this compound-oxepin valence tautomerism.
| Parameter | Value | Conditions | Reference(s) |
| Enthalpy of Isomerization (ΔH°) | |||
| This compound → Oxepin | -1.7 kcal/mol | CF3Br/pentane | [6] |
| +0.14 kcal/mol | DFT Calculation | [4] | |
| Entropy of Isomerization (ΔS°) | |||
| This compound → Oxepin | Favors Oxepin | CF3Br/pentane | [6] |
| 2.03 cal/mol·K | DFT Calculation | [4] | |
| Gibbs Free Energy of Isomerization (ΔG°) | |||
| This compound → Oxepin | ~ -1.3 kcal/mol | Room Temperature, CF3Br/pentane | [6] |
| -0.47 kcal/mol | 298 K, DFT Calculation | [4] | |
| Equilibrium Ratio (this compound : Oxepin) | |||
| 90 : 10 | Water-methanol mixture | [4][5] | |
| 30 : 70 | Isooctane | [4][5] | |
| 1 : 13 | Argon matrix | [6] | |
| Activation Energy (Ea) | |||
| This compound → Oxepin | 9.1 kcal/mol | [7] | |
| Oxepin → this compound | 7.2 kcal/mol | CF3Br/pentane | [4][6][7] |
| Half-life of this compound | ~34 min | 25°C, pD 7.0, aqueous buffer | [8][9] |
Table 1: Thermodynamic and Kinetic Data for the this compound-Oxepin Tautomerism.
Experimental Methodologies
Synthesis of this compound
A common and scalable synthesis of this compound starts from 1,4-cyclohexadiene.[2][10]
Protocol: Synthesis of this compound from 1,4-Cyclohexadiene [10]
-
Epoxidation: 1,4-Cyclohexadiene is reacted with a peroxy acid, such as peroxyacetic acid, to form the monoepoxide.
-
Bromination: The resulting epoxide is treated with bromine (Br₂) to form a dibromide from the remaining double bond. This reaction proceeds through a bromonium ion intermediate.
-
Double Elimination: The dibrominated epoxide is then reacted with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce a double E2 elimination, forming the two double bonds of this compound.
-
Purification: The crude this compound is carefully purified, often by distillation under reduced pressure, as it is a volatile compound.[11] It is important to remove the DBU, as prolonged exposure can lead to degradation of the product.[2]
Spectroscopic Characterization
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and matrix-isolation Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for studying the this compound-oxepin equilibrium, as they can "freeze out" the individual tautomers.[6]
Protocol: Low-Temperature NMR Spectroscopy [6]
-
Sample Preparation: A solution of the this compound/oxepin mixture is prepared in a suitable low-freezing point solvent, such as a mixture of CF₃Br and pentane.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at very low temperatures (e.g., below -120°C) using a high-field NMR spectrometer.
-
Analysis: At these low temperatures, the rate of interconversion is slow enough on the NMR timescale to allow for the observation of separate signals for this compound and oxepin.
Protocol: Matrix-Isolation FTIR Spectroscopy [5]
-
Matrix Preparation: A gaseous mixture of the this compound/oxepin tautomers and an inert matrix gas (e.g., argon) is prepared.
-
Deposition: The mixture is deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (e.g., 3 K).
-
Data Acquisition: The FTIR spectrum of the isolated molecules in the inert matrix is recorded.
-
Analysis: The vibrational frequencies of the individual tautomers can be observed and assigned, providing structural information.
Spectroscopic Data
| Tautomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | IR Absorption Frequencies (cm⁻¹) |
| This compound | Epoxide Protons: ~3.5-4.0Olefinic Protons: ~6.0-6.5 | Epoxide Carbons: ~55-60Olefinic Carbons: ~120-130 | C-H (sp²): ~3030C=C: ~1600, 1450-1500Epoxide C-O: ~850-950 |
| Oxepin | Olefinic Protons: ~5.0-6.5 | Olefinic Carbons: ~110-140 | C-H (sp²): ~3020-3100C=C: ~1650C-O-C: ~1000-1300 |
Table 2: Characteristic Spectroscopic Data for this compound and Oxepin. (Data compiled from various sources, including[12][13][14][15][16][17][18])
Biological Significance: Benzene Metabolism and the Role of this compound
Benzene is a known human carcinogen that requires metabolic activation to exert its toxic effects.[19] The initial and critical step in this activation is the oxidation of benzene to this compound, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP2E1 in the liver.[20]
The Metabolic Fate of this compound
Once formed, this compound is at a metabolic crossroads, leading to several detoxification and toxification pathways.
Figure 1: Metabolic pathways of this compound.
4.1.1. Rearrangement to Phenol and the NIH Shift
A major fate of this compound is its spontaneous, non-enzymatic rearrangement to phenol.[20] This rearrangement often proceeds via the "NIH shift," a 1,2-hydride shift that was first observed at the National Institutes of Health.[21][22] In this mechanism, a hydrogen atom (or another substituent) on the aromatic ring migrates to an adjacent carbon during the hydroxylation reaction.[21][22] The NIH shift is a hallmark of arene oxide intermediates in aromatic hydroxylation.[21]
4.1.2. Enzymatic Hydrolysis to Benzene Dihydrodiol
This compound can be detoxified by the enzyme epoxide hydrolase, which catalyzes the addition of water to the epoxide ring, forming trans-1,2-dihydroxy-1,2-dihydrobenzene (benzene dihydrodiol).[20]
4.1.3. Conjugation with Glutathione
Another important detoxification pathway is the conjugation of this compound with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[8][19][23] This reaction forms S-phenylglutathione, which is further metabolized and excreted as S-phenylmercapturic acid.[8][19] GSTT1 and GSTP1 have been identified as key enzymes in this detoxification process.[19][23]
4.1.4. Oxepin Ring Opening
The oxepin tautomer can undergo ring-opening to form the reactive and toxic metabolite, trans,trans-muconaldehyde.[20]
Experimental Workflow for Studying Benzene Metabolism
In vitro studies using liver microsomes are commonly employed to investigate the metabolism of benzene and the formation of its metabolites.
Figure 2: Experimental workflow for in vitro benzene metabolism studies.
Protocol: In Vitro Benzene Metabolism Assay with Liver Microsomes [6][11][22][24][25]
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human, rat, or mouse), a NADPH-generating system (or NADPH and NADH), and a phosphate (B84403) buffer (pH 7.4).
-
Substrate Addition: Add the substrate, typically radiolabeled benzene (e.g., [¹⁴C]benzene), to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Extraction: Extract the metabolites from the aqueous phase into an organic solvent.
-
Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with UV and radioactivity detection to separate and quantify the different metabolites.[4][21][26][27] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and confirmation of volatile metabolites like this compound.[11][22]
Conclusion
The this compound-oxepin valence tautomerism represents a fundamentally important and intricate chemical equilibrium with profound implications for understanding the metabolic activation of benzene and its associated toxicity. This technical guide has provided a detailed overview of the core principles governing this tautomerism, supported by a comprehensive compilation of quantitative data. The experimental protocols outlined herein offer practical guidance for the synthesis, characterization, and biological investigation of this dynamic system. A thorough understanding of the factors that influence the this compound-oxepin equilibrium and the subsequent metabolic pathways is crucial for researchers in the fields of toxicology, pharmacology, and drug development. The methodologies and data presented in this document are intended to facilitate further research into the role of arene oxides in both toxicological processes and the development of novel therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 3. graphviz.org [graphviz.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of this compound with thiols including glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. This compound is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. benchchem.com [benchchem.com]
Spectroscopic Properties of Benzene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609) oxide (7-oxabicyclo[4.1.0]hepta-2,4-diene) is a pivotal intermediate in the metabolic activation of benzene, a ubiquitous environmental pollutant and known carcinogen. Its role as a precursor to toxic metabolites that can lead to myelotoxicity and leukemia makes the understanding of its chemical and physical properties crucial for toxicology and drug development. This guide provides a comprehensive overview of the spectroscopic properties of benzene oxide, offering a detailed examination of its UV-Vis, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric (MS) characteristics. A key feature of this compound's chemistry is its valence tautomerism with oxepin, an equilibrium that is highly sensitive to the surrounding environment and significantly influences its spectroscopic signature.
The this compound-Oxepin Equilibrium
This compound exists in a dynamic equilibrium with its valence tautomer, oxepin. This equilibrium is fundamental to its reactivity and spectroscopic properties. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[1][2]
Caption: The valence tautomerism between this compound and oxepin.
Synthesis and Isolation of this compound
A common and effective method for the synthesis of this compound involves the epoxidation of 1,4-cyclohexadiene, followed by bromination and a double dehydrobromination.[3]
Experimental Protocol: Synthesis of this compound
-
Epoxidation: 1,4-Cyclohexadiene is treated with a peroxy acid, such as peroxyacetic acid, to form the monoepoxide.
-
Bromination: The resulting epoxide is then reacted with bromine (Br₂) to yield a dibrominated epoxide. This reaction proceeds via a bromonium ion intermediate, followed by anti-addition of the bromide ion.
-
Dehydrobromination: The dibromide is treated with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce a double E2 elimination, forming the two double bonds of this compound.[3]
-
Purification: The resulting this compound is a liquid that can be purified by distillation under reduced pressure.
References
Benzene Oxide: A Pivotal Intermediate in the Metabolic Activation and Toxicity of Benzene
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, requires metabolic activation to exert its toxic effects, primarily myelotoxicity and leukemia.[1][2] The initial and rate-limiting step in this activation is the oxidation of benzene to benzene oxide, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[3][4] this compound is a highly reactive electrophilic epoxide that serves as a critical branching point in benzene metabolism.[3][5] It can undergo several competing transformations: spontaneous rearrangement to phenol, enzymatic hydration to benzene dihydrodiol, conjugation with glutathione, or tautomerization to oxepin, which can lead to ring-opened toxic aldehydes.[3][4][6] The balance between these detoxification and toxification pathways, and the subsequent secondary metabolism of its products, ultimately determines the formation of reactive species responsible for bone marrow damage. This guide provides a detailed examination of the formation and metabolic fate of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the complex metabolic network through detailed diagrams.
Introduction to Benzene Metabolism and Toxicity
Benzene is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), with established links to acute myeloid leukemia (AML), aplastic anemia, and myelodysplastic syndrome.[1][7] The toxicity of benzene is not caused by the parent compound itself but by its metabolites.[2] Metabolism is a prerequisite for benzene-induced myelotoxicity.[3][6] The process begins in the liver, where benzene is converted into a cascade of reactive intermediates that can be transported to the bone marrow, the primary target organ for benzene toxicity.[6][8] Understanding the central role of the first metabolite, this compound, is fundamental to elucidating the mechanisms of toxicity and developing strategies for risk assessment and mitigation.
The Formation of this compound: The Gateway to Benzene's Biological Activity
The metabolic activation of benzene is initiated by the cytochrome P450 (CYP) mixed-function oxidase system.
-
Enzymatic Reaction : The primary enzyme responsible for the monooxygenation of benzene to this compound is CYP2E1, although other isoforms may contribute to a lesser extent.[4]
-
Reaction Site : This conversion predominantly occurs in the liver, the main site of xenobiotic metabolism.[3][6]
-
Chemical Nature : this compound is a chemically reactive epoxide.[3][5] It exists in a dynamic equilibrium with its valence tautomer, oxepin.[3][5][9] This electrophilic nature allows it to react with cellular nucleophiles, including proteins and DNA, but it is also sufficiently stable to be transported from the liver to extrahepatic tissues like the bone marrow.[3][6][10]
Metabolic Fates of this compound
Once formed, this compound is at a metabolic crossroads, leading to multiple downstream products through four primary pathways. The relative flux through these pathways is determined by the activities of various enzymes and the availability of co-substrates.
References
- 1. gov.uk [gov.uk]
- 2. A review of quantitative studies of benzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Arene oxide - Wikipedia [en.wikipedia.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Benzene - Wikipedia [en.wikipedia.org]
- 8. nationalacademies.org [nationalacademies.org]
- 9. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Cytochrome P450 in the Formation of Benzene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, exerts its toxicity primarily through metabolic activation. The initial and rate-limiting step in this bioactivation cascade is the oxidation of benzene to the highly reactive electrophile, benzene oxide. This critical transformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with cytochrome P450 2E1 (CYP2E1) playing the predominant role. This guide provides an in-depth examination of the enzymatic process of this compound formation, detailing the key CYP isozymes involved, the subsequent metabolic fate of this compound, and the experimental methodologies used to investigate these pathways. Quantitative data on enzyme kinetics and metabolite distribution are summarized, and key metabolic and experimental workflows are visualized to facilitate a comprehensive understanding of this crucial aspect of benzene toxicology.
Introduction: The Imperative of Benzene Metabolism
Benzene is an established hematotoxic and leukemogenic agent, with toxicity being entirely dependent on its metabolic conversion to reactive intermediates.[1][2] The parent compound itself is relatively inert; however, its bioactivation in the liver, and to a lesser extent in other tissues such as the bone marrow, initiates a cascade of reactions leading to cellular damage.[1][3] The central, initiating event in this process is the monooxygenation of the benzene ring to form this compound, a reaction primarily mediated by the cytochrome P450 system.[4] Understanding the specifics of this enzymatic step is fundamental to assessing the risk associated with benzene exposure and developing strategies for mitigating its adverse health effects.
The Core Reaction: Cytochrome P450-Mediated Epoxidation of Benzene
The conversion of benzene to this compound is a classic example of a xenobiotic oxidation reaction catalyzed by cytochrome P450 monooxygenases. The overall reaction involves the incorporation of one atom of molecular oxygen into the benzene ring to form an epoxide, while the other oxygen atom is reduced to water, utilizing electrons supplied by NADPH.
The generally accepted catalytic cycle for this reaction involves:
-
Binding of benzene to the ferric (Fe³⁺) iron of the CYP heme prosthetic group.
-
A one-electron reduction of the heme iron to the ferrous state (Fe²⁺).
-
Binding of molecular oxygen (O₂) to the ferrous heme.
-
A second one-electron reduction, leading to a peroxy-iron species.
-
Protonation and cleavage of the O-O bond, generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species, known as Compound I.
-
This potent oxidizing agent abstracts an electron from the benzene π-system, leading to the formation of the this compound epoxide and regeneration of the ferric resting state of the enzyme.[5][6]
Key Cytochrome P450 Isozymes
While several CYP isozymes can metabolize benzene, a few are of primary importance.
-
Cytochrome P450 2E1 (CYP2E1): This is unequivocally the most efficient and principal enzyme responsible for benzene oxidation to this compound in both rats and humans, particularly at the low concentrations typical of environmental and occupational exposures.[2][4][7][8][9] CYP2E1 is expressed predominantly in the liver but also found in extrahepatic tissues, including the bone marrow, the primary target for benzene toxicity.[3] Its expression is notably induced by ethanol (B145695), a factor that can potentiate benzene toxicity.[10][11][12][13] Studies using CYP2E1 knockout mice have conclusively demonstrated that its absence dramatically reduces benzene metabolism and completely abrogates its myelotoxicity.[4][8]
-
Cytochrome P450 2B1 (CYP2B1): This isozyme is also involved in benzene metabolism, although its contribution is more significant at higher benzene concentrations.[2][14]
-
Cytochrome P450 2F (CYP2F) and 2A13: There is evidence to suggest that other isozymes, such as those in the CYP2F subfamily, may play a role in benzene metabolism within the lung.[2] Along with CYP2A13, these pulmonary enzymes are implicated in a high-affinity, low-capacity metabolic pathway that dominates at ambient, sub-ppm exposure levels.[15]
The Metabolic Fate of this compound
This compound is an unstable and reactive epoxide that serves as a critical branchpoint in the metabolic pathway. It is not typically detected in vivo due to its short half-life and rapid conversion into several downstream metabolites.
-
Spontaneous Rearrangement to Phenol: The major pathway for this compound detoxification is a non-enzymatic, spontaneous tautomerization to form phenol.[16] Phenol is the most abundant urinary metabolite of benzene.[16][17]
-
Enzymatic Hydration: The enzyme microsomal epoxide hydrolase (mEH) catalyzes the hydration of this compound to form trans-1,2-dihydro-1,2-benzenediol (benzene dihydrodiol).
-
Glutathione (B108866) Conjugation: this compound can be conjugated with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs), to yield S-phenylmercapturic acid (SPMA), which is excreted in the urine.[16]
-
Rearrangement to Oxepin (B1234782) and Ring Opening: this compound exists in equilibrium with its valence tautomer, oxepin.[16] The enzymatic opening of the oxepin ring is believed to yield trans,trans-muconaldehyde, which is subsequently oxidized to trans,trans-muconic acid (t,t-MA), a key urinary biomarker of benzene exposure.[18][19]
Downstream Metabolism and Generation of Toxic Species
The initial metabolites of this compound are further processed, leading to the formation of the ultimate toxic species.
-
Phenol is further hydroxylated by CYP2E1 to form hydroquinone .[14][20]
-
Benzene dihydrodiol is dehydrogenated to catechol .
-
Hydroquinone and catechol are oxidized in the bone marrow by myeloperoxidase to their respective highly reactive and toxic quinones: 1,4-benzoquinone and 1,2-benzoquinone .[7][21]
-
These quinones, along with ring-opened metabolites like trans,trans-muconaldehyde, are believed to be the ultimate toxicants. They readily bind to cellular macromolecules like DNA and proteins and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage, apoptosis, and bone marrow suppression.[1][14][21]
Quantitative Data on Benzene Metabolism
Table 1: Relative Abundance of Human Urinary Benzene Metabolites
The distribution of metabolites is highly dependent on the exposure concentration, reflecting the saturation of different metabolic pathways.
| Metabolite | Relative Abundance at 0.1-10 ppm Exposure[16][17] | Metabolic Pathway Origin |
| Phenol | 70 - 85% | This compound Rearrangement |
| Hydroquinone | 5 - 10% | Phenol Oxidation |
| Catechol | 5 - 10% | Benzene Dihydrodiol Dehydrogenation |
| trans,trans-Muconic Acid | 5 - 10% | This compound/Oxepin Ring Opening |
| S-Phenylmercapturic Acid | < 1% | This compound Glutathione Conjugation |
Note: Data are approximate and can vary based on individual genetics (e.g., CYP2E1 activity), co-exposures, and other factors.
Table 2: Kinetic Parameters for Benzene Metabolism
Kinetic data highlight the existence of at least two distinct metabolic pathways: a high-affinity, low-capacity pathway dominant at low concentrations (likely pulmonary CYPs) and a lower-affinity, high-capacity pathway dominant at higher concentrations (hepatic CYP2E1).
| Pathway / Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Primary Site / Condition | Reference |
| High-Affinity Pathway | ~0.3 - 0.6 | Low | Lung / Low (< 1 ppm) | [15][16] |
| Low-Affinity Pathway (CYP2E1) | ~60 - 150 | High | Liver / High (> 1 ppm) | [15][16][20] |
| Human Liver Microsomes (CYP2E1) | N/A | 0.34 - 4.44 (Initial Rate) | Liver | [20] |
Note: Kinetic values are highly variable depending on the experimental system (recombinant enzyme vs. microsomes), species, and analytical methods.
Experimental Protocols
Protocol for In Vitro Benzene Metabolism Using Liver Microsomes
This protocol describes a typical experiment to measure the formation of benzene metabolites from a microsomal preparation.
Objective: To quantify the rate of benzene metabolism and the profile of metabolites generated by liver microsomes.
Materials:
-
Pooled human or rodent liver microsomes.
-
[¹⁴C]-Benzene (for radiometric detection) or unlabeled benzene.
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).
-
NADPH-generating system:
-
NADP⁺
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Incubator/shaking water bath set to 37°C.
-
Stopping solution: Ice-cold acetonitrile (B52724) or methanol (B129727).
-
Microcentrifuge.
-
HPLC system for analysis.
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of the NADPH-generating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add phosphate buffer, the microsomal protein (e.g., 0.5 mg/mL final concentration), and the NADPH-generating system master mix. Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.[22]
-
Initiation: Start the reaction by adding the substrate, benzene (e.g., to a final concentration of 50 µM), to the pre-warmed mixture.[22] Vortex briefly.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 10, 20, 30 minutes for a time-course experiment).
-
Termination: Stop the reaction at the desired time point by adding an equal volume of ice-cold acetonitrile.[22] This precipitates the protein.
-
Sample Processing: Vortex the terminated reaction mixture vigorously. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis of benzene metabolites.
Protocol for HPLC Analysis of Benzene Metabolites
This protocol provides a general method for the separation and quantification of major water-soluble benzene metabolites.
Objective: To separate and quantify phenol, catechol, hydroquinone, and t,t-muconic acid.
Materials:
-
Reversed-phase HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic or acetic acid.
-
Authentic standards for all metabolites to be quantified.
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of phenol, catechol, hydroquinone, and t,t-muconic acid in a solvent matching the initial mobile phase composition.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at multiple wavelengths. A common wavelength for t,t-muconic acid is ~260 nm, while phenolic metabolites can be detected around 270-280 nm.[23][24]
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: Ramp linearly from 5% to 60% B
-
20-25 min: Hold at 60% B
-
25-30 min: Return to 5% B and equilibrate for the next injection.
-
-
-
Analysis:
-
Inject the prepared standards to establish retention times and generate calibration curves (peak area vs. concentration).
-
Inject the supernatants from the microsomal incubation experiment.
-
Identify metabolites in the samples by comparing their retention times to those of the authentic standards.
-
Quantify the concentration of each metabolite by interpolating its peak area from the corresponding standard curve.
-
Conclusion
The oxidation of benzene to this compound by cytochrome P450 enzymes, particularly CYP2E1, is the critical initiating step in its metabolic activation and subsequent toxicity. The formation of this reactive epoxide opens a complex metabolic network leading to the generation of multiple toxic species, including benzoquinones and muconaldehyde, in the target bone marrow tissue. A thorough understanding of the enzymes involved, their kinetic properties, and the factors that modulate their activity (such as genetic polymorphisms and co-exposure to inducers like ethanol) is paramount for the fields of toxicology, drug development, and public health. The experimental protocols outlined herein provide a robust framework for researchers to further investigate the intricacies of benzene metabolism and its toxicological consequences.
References
- 1. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2E1-dependent benzene toxicity: the role of extrahepatic benzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of benzene metabolism and toxicity in mice that lack CYP2E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of CYP2E1 induction by ethanol on the immunotoxicity and genotoxicity of extended low-level benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. CYP2E1 and Oxidative Liver Injury by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of CYP2E1 in Ethanol-Induced Oxidant Stress, Fatty Liver and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of CYP2E1 and 2B1 in metabolic activation of benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Benzene Metabolism Following Occupational and Environmental Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative metabolism of benzene and trans,trans-muconaldehyde to trans,trans-muconic acid in DBA/2N and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. Benzene metabolism by human liver microsomes in relation to cytochrome P450 2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS | MDPI [mdpi.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. academic.oup.com [academic.oup.com]
Spontaneous Rearrangement of Benzene Oxide to Phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene (B151609) oxide, a pivotal intermediate in the metabolic activation of benzene, undergoes a spontaneous and acid-catalyzed rearrangement to phenol (B47542). This isomerization is of significant interest in toxicology and drug development due to its association with the "NIH shift," a fascinating intramolecular migration phenomenon. This technical guide provides an in-depth exploration of the core principles governing this rearrangement, including its mechanism, kinetics, and the experimental methodologies used for its investigation. Detailed protocols for the synthesis of benzene oxide, its kinetic analysis, and the study of the NIH shift using isotopic labeling are presented. Quantitative data are summarized for easy reference, and key pathways are visualized using Graphviz diagrams.
Introduction
The oxidative metabolism of aromatic compounds is a fundamental process in pharmacology and toxicology. Benzene, a ubiquitous environmental pollutant and a structural motif in many pharmaceutical agents, is metabolized by cytochrome P450 enzymes to form this compound.[1] This reactive epoxide can then undergo several transformations, including enzymatic hydration to a dihydrodiol, conjugation with glutathione, and, most notably, a spontaneous rearrangement to phenol.[2]
This non-enzymatic isomerization is not a simple keto-enol tautomerism but a complex process that can involve the intramolecular migration of substituents on the aromatic ring, a phenomenon known as the NIH shift.[3] Understanding the kinetics and mechanism of this rearrangement is crucial for predicting the metabolic fate of aromatic drugs and for assessing the toxicological risks associated with benzene exposure.
Reaction Mechanism
The spontaneous rearrangement of this compound to phenol is believed to proceed through a mechanism involving the formation of a zwitterionic intermediate. The reaction can be either spontaneous or acid-catalyzed.
Spontaneous Rearrangement
Under neutral or basic conditions, this compound can rearrange to phenol. The proposed mechanism involves the opening of the epoxide ring to form a zwitterion, which then tautomerizes to a dienone before finally aromatizing to phenol.
Acid-Catalyzed Rearrangement
In the presence of acid, the rearrangement is significantly accelerated. The acid protonates the epoxide oxygen, making the C-O bond more labile and facilitating ring opening to form a carbocation intermediate. This carbocation can then rearomatize to phenol.
The NIH Shift
A key feature of the rearrangement of substituted arene oxides is the NIH shift, an intramolecular migration of a substituent (like deuterium (B1214612), an alkyl group, or a halogen) from the position of hydroxylation to an adjacent carbon atom.[3] This phenomenon provides strong evidence for the formation of arene oxide intermediates in aromatic hydroxylation reactions.[3] The extent of the NIH shift is influenced by the electronic nature of the substituent and the reaction conditions.
Quantitative Data
The kinetics of the rearrangement of this compound and its derivatives have been studied under various conditions. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference |
| Half-life of this compound | ~34 min | 25°C, pD/pH 7 in 95:5 (v/v) phosphate (B84403) buffer in D2O with (CD3)2SO | [2] |
| ~8 min | In rat blood ex vivo | [4] |
| Compound | Rate Constant (k) | Conditions | Reference |
| 1,4-Dimethylthis compound | k0 = 4.8 x 10-3 s-1 | Spontaneous rearrangement (pH ≥ 6) | [5] |
| kH1 = 7.3 x 102 M-1s-1 | Acid-catalyzed rearrangement | [5] | |
| kH2 = 5.3 x 102 M-1s-1 | Acid-catalyzed rearrangement via diol intermediate | [5] |
Note: Activation energy for the spontaneous rearrangement of unsubstituted this compound was not explicitly found in the searched literature.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method described for the scalable synthesis of this compound.[6]
Materials:
-
Peroxyacetic acid
-
Bromine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Sodium thiosulfate (B1220275) (Na2S2O3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Epoxidation: Dissolve 1,4-cyclohexadiene in CH2Cl2 and cool to 0 °C. Add peroxyacetic acid dropwise while maintaining the temperature at 0 °C. Stir for 2-4 hours.
-
Work-up 1: Quench the reaction by adding saturated NaHCO3 solution. Separate the organic layer and wash sequentially with saturated Na2S2O3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Bromination: Dissolve the crude epoxide in CH2Cl2 and cool to 0 °C. Add a solution of bromine in CH2Cl2 dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up 2: Wash the reaction mixture with saturated Na2S2O3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the dibromide.
-
Elimination: Dissolve the dibromide in an appropriate solvent (e.g., CH2Cl2) and cool to 0 °C. Add DBU dropwise and stir the reaction at room temperature overnight.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude this compound by column chromatography on silica (B1680970) gel.
Kinetic Analysis of this compound Rearrangement by HPLC
This protocol outlines a general method for monitoring the disappearance of this compound and the appearance of phenol over time.
Materials and Instrumentation:
-
This compound solution in a suitable solvent (e.g., acetonitrile (B52724)/water)
-
Buffer solutions of desired pH
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with or without a modifier like formic acid)
-
Phenol standard solution
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the chosen buffer at a known concentration and maintain it at a constant temperature.
-
HPLC Method:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile and water).
-
Set the UV detector to a wavelength where both this compound and phenol have significant absorbance (e.g., 220 nm or 254 nm).
-
-
Data Collection:
-
At regular time intervals, inject a small aliquot of the reaction mixture into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and phenol based on their retention times, confirmed by injecting standards.
-
Integrate the peak areas of this compound and phenol at each time point.
-
Plot the concentration of this compound (proportional to its peak area) versus time.
-
Determine the rate constant of the reaction by fitting the data to the appropriate kinetic model (e.g., first-order decay).
-
Isotopic Labeling Study of the NIH Shift by GC-MS
This protocol describes an experiment to demonstrate the NIH shift using a deuterated this compound analog.
Materials and Instrumentation:
-
Synthesized deuterated this compound (e.g., [2,5-D2]this compound)
-
Acidic aqueous solution (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Synthesis of Deuterated this compound: Synthesize the deuterated this compound using an appropriate deuterated starting material and the synthesis protocol described in section 4.1.
-
Rearrangement Reaction: Dissolve the deuterated this compound in an acidic aqueous solution to induce the rearrangement.
-
Extraction: After the reaction is complete, extract the phenolic products with an organic solvent like ethyl acetate.
-
Sample Preparation for GC-MS: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate if necessary.
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a temperature program to separate the components.
-
Acquire mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Identify the phenol peak based on its retention time and mass spectrum.
-
Analyze the mass spectrum of the phenol to determine the extent of deuterium retention. The presence of a significant molecular ion peak corresponding to deuterated phenol (e.g., m/z for C6H4DO-H) confirms the NIH shift.
-
Quantify the ratio of deuterated to non-deuterated phenol to determine the percentage of the NIH shift.
-
Conclusion
The spontaneous rearrangement of this compound to phenol is a chemically rich process with significant biological implications. This guide has provided a comprehensive overview of the reaction mechanism, including the celebrated NIH shift, and has presented quantitative kinetic data to inform researchers in the fields of drug metabolism and toxicology. The detailed experimental protocols offer a practical framework for synthesizing this compound and for studying its fascinating rearrangement kinetics and mechanistic pathways. Further research into the precise activation parameters for the spontaneous rearrangement of unsubstituted this compound and the influence of various physiological factors on the reaction rate will continue to refine our understanding of this important transformation.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? [mdpi.com]
- 4. Direct catalytic oxidation of benzene to phenol over metal-free graphene-based catalyst - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
Toxicological profile of benzene oxide
An In-depth Technical Guide to the Toxicological Profile of Benzene (B151609) Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene is an established human carcinogen, the toxicity of which is contingent upon its metabolic activation.[1][2] The primary and pivotal step in this bioactivation process is the oxidation of benzene to benzene oxide, catalyzed by cytochrome P450 enzymes.[3][4] this compound is a reactive electrophilic intermediate that serves as a critical branching point, leading to a cascade of toxic metabolites. Its relative stability allows for translocation from its primary site of formation in the liver to target organs, most notably the bone marrow.[3][5] This document provides a comprehensive technical overview of the toxicological profile of this compound, detailing its metabolic fate, mechanisms of toxicity, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in toxicology, pharmacology, and drug development.
Formation and Metabolic Fate of this compound
The metabolism of benzene is a prerequisite for its toxicity, initiating with the formation of this compound.[3][6] This conversion is predominantly carried out by the cytochrome P450 mixed-function oxidase system, with CYP2E1 being the principal enzyme involved, primarily in the liver.[3][4] Once formed, this compound is a chemically ambiguous molecule; it is a sufficiently reactive electrophile to form covalent adducts with cellular macromolecules like DNA and proteins, yet stable enough to circulate from the liver to the bone marrow.[5][7] The estimated half-life of this compound in aqueous buffer (pH 7.4, 37°C) is approximately 5.2 minutes.[1]
This compound stands at the crossroads of several metabolic pathways:
-
Spontaneous Rearrangement to Phenol (B47542): This is a major, non-enzymatic pathway where this compound isomerizes to form phenol, which is subsequently conjugated or further oxidized to other toxic metabolites like hydroquinone (B1673460) and catechol.[3][5][8]
-
Enzymatic Hydration: The enzyme epoxide hydrolase catalyzes the hydration of this compound to benzene dihydrodiol. This diol is then a substrate for dihydrodiol dehydrogenase, leading to the formation of catechol.[3][5][6]
-
Glutathione (B108866) Conjugation: In a key detoxification pathway, Glutathione S-transferases (GSTs) catalyze the conjugation of this compound with glutathione (GSH), leading to the formation and subsequent urinary excretion of S-phenylmercapturic acid (SPMA).[1][3]
-
Ring Opening to Muconaldehyde: this compound exists in equilibrium with its valence tautomer, oxepine.[1] The oxepine ring can open to form the highly reactive and myelotoxic α,β-unsaturated aldehyde, trans,trans-muconaldehyde (MCA).[3][5]
Toxicological Effects
The toxicity of benzene is mediated by its metabolites, with this compound being the precursor to a cascade of reactive molecules that cause damage in target tissues, particularly the bone marrow.[3][9]
Genotoxicity and Carcinogenicity
This compound is an electrophilic epoxide capable of reacting with nucleophilic sites within DNA, forming covalent adducts.[5] This DNA reactivity is a critical initiating event in its carcinogenic mechanism. The primary adduct identified from the reaction of this compound with DNA is 7-phenylguanine (7-PhG).[10][11] While the reactivity of this compound with DNA is considered relatively low, the continuous exposure and metabolic turnover can lead to an accumulation of genetic damage.[11] The resulting chromosomal aberrations and mutations are believed to contribute to the development of leukemia, particularly acute myeloid leukemia (AML), which is strongly associated with chronic benzene exposure.[9][12]
Myelotoxicity and Hematotoxicity
The hallmark of chronic benzene toxicity is damage to the bone marrow, leading to hematological disorders such as aplastic anemia, pancytopenia, and leukemia.[7][9][13] While this compound can be translocated to the bone marrow, its downstream metabolites are considered the primary effectors of myelotoxicity.[3][6] The combination of phenol and hydroquinone, both derived from this compound, acts synergistically to induce toxicity.[5] Furthermore, trans,trans-muconaldehyde (MCA) is a potent myelotoxin.[3][5] These metabolites can deplete intracellular glutathione, generate reactive oxygen species (ROS), and form adducts with critical proteins (e.g., histones, tubulin), disrupting hematopoietic stem cell function and differentiation.[3][14]
Cytotoxicity
At the cellular level, benzene and its metabolites induce cytotoxicity primarily through the generation of oxidative stress and the induction of apoptosis.[15][16] Benzene metabolites can engage in redox cycling, leading to the formation of ROS such as superoxide (B77818) anion.[13][17] This oxidative stress overwhelms cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, and triggering programmed cell death pathways.[16][18]
Implicated Signaling Pathways
The toxic effects of benzene metabolites are mediated through the dysregulation of critical cellular signaling pathways. Chronic exposure to low doses of benzene has been shown to modulate pathways activated by oxidative stress.
Benzene metabolites, through the generation of ROS, can activate stress-activated protein kinase/Jun amino-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[19] Activation of these cascades, along with the NF-κB signaling pathway, can lead to divergent cellular outcomes, including apoptosis or inflammation and cell proliferation, which may contribute to the carcinogenic process.[19][20]
Quantitative Toxicological Data
Quantitative data is essential for risk assessment and for understanding the potency of this compound and its detoxification pathways.
Table 1: Stability and Reactivity of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Half-life | 5.2 min | 37°C, pH 7.4 phosphate (B84403) buffer | [1] |
| Half-life in Blood | ~8 min | Rat blood | [10] |
| Stability in Solvents | Stable for 2-3 months | Aprotic solvents (Et₂O, CDCl₃) at 20°C |[1] |
Table 2: Kinetic Parameters for GST-Catalyzed Detoxification of this compound
| GST Isozyme | Putative Kₘ (µM) | Vₘₐₓ (fmol/s) | Conditions | Reference |
|---|---|---|---|---|
| GSTT1 | 420 | 450 | 37°C | [1] |
| GSTP1 | 3600 | 3100 | 37°C | [1] |
| GSTA1 | Not Determined | < 1 fmol/s | 37°C | [1] |
| GSTM1 | Not Determined | < 1 fmol/s | 37°C | [1] |
GSTA1 and GSTM1 exhibited insufficient activity for kinetic parameter determination.
Table 3: In Vitro DNA Adduct Formation by this compound
| Reactant | Adduct | Yield (ppm, mean ± SD) | Conditions | Reference |
|---|---|---|---|---|
| 2'-deoxyguanosine | 7-phenylguanine | 14 ± 5 | Physiological | [11] |
| 2'-deoxyadenosine | N⁶-phenyladenine | 500 ± 70 | Physiological | [11] |
| Calf Thymus DNA | 7-phenylguanine | 26 ± 11 | Acidic Hydrolysis |[11] |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the toxicology of this compound.
Protocol: Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol provides a workflow for the detection and quantification of DNA adducts, such as 7-phenylguanine, formed from this compound exposure.[10][11]
-
Sample Preparation: DNA is isolated from cells or tissues exposed to benzene (in vivo) or reacted directly with this compound (in vitro).
-
DNA Hydrolysis: The DNA is hydrolyzed to its constituent nucleosides or bases. This is typically achieved through vigorous acidic hydrolysis or a combination of enzymes (e.g., nuclease P1, alkaline phosphatase).[11]
-
Chromatographic Separation: The hydrolysate is injected into a liquid chromatography (LC) system, often a nano-LC for high sensitivity. A C18 reverse-phase column is commonly used to separate the adducts from the normal, unmodified nucleosides.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into a tandem mass spectrometer.
-
Ionization: Nanoelectrospray ionization (NSI) is used to gently ionize the molecules.[10]
-
Detection: The analysis is performed in parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) mode. The mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the protonated adduct (precursor ion) and, following fragmentation, to monitor for specific product ions characteristic of that adduct.[10]
-
-
Quantification: The amount of adduct is quantified by comparing the peak area of the adduct to that of a known amount of a stable isotope-labeled internal standard.
Protocol: In Vitro Cytotoxicity and ROS Production Assay
This method assesses the direct cytotoxic effects of this compound on a relevant cell line, such as the human myeloid HL-60 cell line, and measures the induction of oxidative stress.[15][16]
-
Cell Culture: HL-60 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum) under standard conditions (37°C, 5% CO₂).
-
Exposure: Cells are seeded into multi-well plates and treated with various concentrations of benzene or its metabolites (e.g., 50 µM) for a specified duration (e.g., 4-24 hours).[16] Appropriate vehicle controls are included.
-
Apoptosis Measurement (Flow Cytometry):
-
Cells are harvested and washed with a binding buffer.
-
They are then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while PI enters necrotic or late apoptotic cells. Flow cytometry analysis allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
ROS Measurement (Flow Cytometry):
-
Prior to the end of the exposure period, cells are loaded with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.
-
Protocol: Microsomal Metabolism Assay for this compound Detection
This in vitro assay uses liver microsomes to replicate the initial P450-mediated metabolism of benzene and allows for the detection of this compound.[21]
-
Preparation of Incubation Mixture: The reaction is performed in a phosphate buffer (pH 7.4). The mixture contains liver microsomes (from human, rat, or mouse), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH and NADH, and the substrate, benzene (e.g., 1 mM).[21] Control incubations with heat-inactivated microsomes are run in parallel.
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, typically by adding a cold organic solvent like methylene (B1212753) chloride or ethyl acetate. The solvent serves to precipitate proteins and extract the metabolites. The mixture is vortexed and centrifuged.
-
Analysis by GC-MS:
-
The organic extract is carefully collected and may be concentrated under a stream of nitrogen.
-
The sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the components of the mixture based on their volatility and interaction with the column.
-
The mass spectrometer detects and identifies the compounds as they elute. This compound is identified by comparing its retention time and mass spectrum to that of an authentic synthetic standard.[21]
-
Conclusion
This compound is the central, obligatory intermediate in the metabolic activation of benzene. Its toxicological profile is defined by its dual role as a direct-acting genotoxic agent and as the progenitor of a diverse array of highly reactive and myelotoxic metabolites. An in-depth understanding of its formation, metabolic fate, and the cellular and molecular sequelae of its downstream products is critical for assessing the health risks associated with benzene exposure and for the development of potential preventative or therapeutic strategies. The quantitative data and experimental protocols summarized herein provide a foundational resource for researchers dedicated to elucidating the complex mechanisms of benzene-induced toxicity.
References
- 1. This compound is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, cytochrome, carcinogenesis: A topic in preventive toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fate of benzene-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. gov.uk [gov.uk]
- 10. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Benzene - Wikipedia [en.wikipedia.org]
- 13. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Environmental Assessment and Evaluation of Oxidative Stress and Genotoxicity Biomarkers Related to Chronic Occupational Exposure to Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzene induces cytotoxicity without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linalool reverses benzene-induced cytotoxicity, oxidative stress and lysosomal/mitochondrial damages in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of nitric oxide on DNA damage induced by benzene metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
The Carcinogenic Potential of Benzene Oxide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzene (B151609), a ubiquitous environmental and industrial chemical, is a well-established human carcinogen, with a primary association with acute myeloid leukemia (AML).[1] The carcinogenicity of benzene is not attributed to the parent compound itself, but rather to its complex biotransformation into a series of reactive metabolites. This technical guide provides an in-depth examination of the carcinogenic potential of benzene oxide and its subsequent metabolites. It consolidates quantitative data on their carcinogenicity, details key experimental protocols for their evaluation, and visualizes the critical metabolic and signaling pathways involved in benzene-induced carcinogenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of chemical carcinogenesis and the development of safer chemicals and therapeutics.
Metabolism of Benzene and the Formation of Reactive Metabolites
The metabolic activation of benzene is a prerequisite for its toxicity and carcinogenicity.[2] This process is initiated primarily in the liver by cytochrome P450 (CYP) enzymes, with CYP2E1 being the most efficient at oxidizing benzene to this compound.[3][4] this compound is a critical, albeit unstable, intermediate that stands at a crossroads of detoxification and toxification pathways.
This compound can undergo several transformations:
-
Spontaneous Rearrangement: It can non-enzymatically rearrange to form phenol, a major metabolite of benzene.[2][5]
-
Enzymatic Hydration: Epoxide hydrolase can convert this compound to benzene dihydrodiol, which is then dehydrogenated to catechol.[2][5]
-
Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of this compound with glutathione (GSH), a detoxification pathway leading to the excretion of S-phenylmercapturic acid (SPMA).[2][6]
-
Ring Opening: this compound exists in equilibrium with its valence tautomer, oxepin, which can undergo ring-opening to form reactive aldehydes, such as trans,trans-muconaldehyde.[2][5]
Phenol, catechol, and another key metabolite, hydroquinone (B1673460) (formed from the further oxidation of phenol), can be further oxidized to highly reactive benzoquinones (e.g., 1,4-benzoquinone (B44022) and 1,2-benzoquinone).[2][3] These quinones are potent electrophiles and are considered ultimate carcinogenic species.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. Recommended protocol for the BALB/c 3T3 cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
Benzene Oxide Adducts with DNA and Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, undergoes metabolic activation to form reactive intermediates that can covalently bind to cellular macromolecules, including DNA and proteins.[1][2][3] A key initial metabolite in this pathway is benzene oxide, a highly reactive epoxide.[1][2][4][5] The formation of this compound adducts with DNA and proteins is a critical event in the cascade of toxicity and carcinogenicity associated with benzene exposure. Understanding the mechanisms of adduct formation, their detection, and their biological consequences is paramount for risk assessment, biomarker development, and the design of potential therapeutic interventions. This guide provides a comprehensive technical overview of this compound adducts, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Formation of this compound Adducts
Benzene is metabolized primarily by cytochrome P450 enzymes, predominantly CYP2E1 in the liver, to form this compound.[5][6][7] This electrophilic intermediate can then follow several pathways: enzymatic detoxification, rearrangement to phenol, or covalent binding to nucleophilic sites on cellular macromolecules.[5]
DNA Adducts
This compound reacts with DNA, primarily at the N7 position of guanine (B1146940), to form 7-phenylguanine (7-PhG).[1][8] This reaction involves the nucleophilic attack of the N7 atom of guanine on one of the epoxide carbons of this compound, followed by dehydration.[1] Other potential DNA adducts resulting from benzene metabolism have been investigated, but 7-PhG is a direct product of this compound interaction.[1][8] The formation of bulky DNA adducts can distort the DNA helix, potentially leading to mutations if not repaired.[3][9]
Protein Adducts
This compound also readily reacts with nucleophilic amino acid residues in proteins, particularly cysteine.[2][10] Adducts with hemoglobin (Hb) and human serum albumin (HSA) have been extensively studied as biomarkers of benzene exposure.[11][12][13][14] The reaction with the cysteine thiol group forms S-phenylcysteine.[2] These protein adducts are more abundant and persistent than DNA adducts, making them valuable for monitoring both recent and cumulative exposure.[2]
Quantitative Data on this compound Adducts
The following tables summarize quantitative data on the detection and formation of this compound adducts from various studies.
Table 1: this compound-DNA Adducts (7-Phenylguanine)
| Sample Type | Exposure/Reaction Conditions | Adduct Level | Detection Limit | Analytical Method | Reference |
| Calf Thymus DNA | 1 µM - 10 mM this compound | Detected | < 1 adduct per 10⁹ nucleotides | LC-NSI-HRMS/MS-PRM | [1][4] |
| Calf Thymus DNA | Reaction with this compound | 26 ± 11 ppm (of total guanine) | Not specified | LC-ESI-MS | [8] |
| B6C3F1 Mice (Bone Marrow, Liver, Lung) | 50 mg/kg benzene, 5 days/week for 4 weeks | Not Detected | ~0.6 adducts per 10⁹ nucleotides | LC-NSI-HRMS/MS-PRM | [1][4] |
| Human TK-6 Lymphoblasts | 10 mM this compound | Detected | Not specified | LC-NSI-HRMS/MS-PRM | [1][4] |
| Human Leukocytes (Smokers & Non-smokers) | Environmental Exposure | Detected in 1 of 20 samples | Not specified | LC-NSI-HRMS/MS-PRM | [1][4] |
Table 2: this compound-Protein Adducts
| Adduct Type | Species/Population | Exposure Level | Median Adduct Level | Analytical Method | Reference |
| BO-Albumin | Chinese Workers (Exposed) | >31 ppm | 2400 pmol/g Alb | GC-MS | [11][13] |
| BO-Albumin | Chinese Workers (Controls) | <1 ppm | 106 pmol/g Alb | GC-MS | [11][13] |
| BO-Hemoglobin | Chinese Workers (Exposed) | >31 ppm | 136 pmol/g Hb | GC-MS | [11][13] |
| BO-Hemoglobin | Chinese Workers (Controls) | <1 ppm | 37.1 pmol/g Hb | GC-MS | [11][13] |
| BO-Hemoglobin | F344 Rats | 50-400 mg/kg Benzene | 27% of total Hb binding | Not specified | [10] |
| BO-Hemoglobin | B6C3F1 Mice | 50-400 mg/kg Benzene | <3% of total Hb binding | Not specified | [10] |
Experimental Protocols
Analysis of 7-Phenylguanine in DNA by LC-NSI-HRMS/MS-PRM
This method provides high sensitivity and accuracy for the quantification of 7-PhG in DNA samples.[1]
a. DNA Isolation and Hydrolysis:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Quantify the isolated DNA using UV spectrophotometry.
-
For the release of 7-PhG, perform neutral thermal hydrolysis by incubating the DNA sample (1-5 mg) in 10 mM sodium cacodylate buffer (pH 7.0) at 100°C for 1 hour.[1] Acid hydrolysis (0.1 N HCl, 80°C, 1 hour) can also be used, but may be less efficient.[1]
b. Sample Purification:
-
Enrich the 7-PhG from the hydrolysate using solid-phase extraction (SPE). A mixed-mode cation exchange and reverse-phase sorbent is typically effective.
-
Elute the adducts and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
c. LC-NSI-HRMS/MS-PRM Analysis:
-
Liquid Chromatography (LC): Separate the analyte using a reverse-phase column (e.g., C18) with a gradient elution, typically using water and acetonitrile (B52724) with a small percentage of formic acid.
-
Nano-electrospray Ionization (NSI): Introduce the LC eluent into the mass spectrometer using a nano-ESI source for efficient ionization.
-
High-Resolution Tandem Mass Spectrometry (HRMS/MS) with Parallel Reaction Monitoring (PRM):
-
Perform precursor ion selection for 7-PhG in the quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Detect all product ions in the high-resolution mass analyzer (e.g., Orbitrap). This allows for highly specific and sensitive quantification.
-
-
Quantification: Use an isotopically labeled internal standard (e.g., [D5]7-PhG) for accurate quantification.[1] Create a calibration curve using known amounts of 7-PhG standard.
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts, including those from benzene metabolites.[15][16][17][18][19]
a. DNA Digestion:
-
Digest purified DNA (typically 1-10 µg) to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[15][17]
b. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulky adducts as deoxynucleoside 3'-monophosphates.[20]
c. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted deoxynucleoside 3'-monophosphates with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This results in 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.[15][17]
d. Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[15][17] This typically involves a multi-step development with different buffer systems to achieve high resolution.
e. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Benzene metabolism to this compound and subsequent adduct formation.
Caption: General workflow for the analysis of macromolecular adducts.
Biological Consequences and Signaling Pathways
The formation of this compound-DNA adducts represents a form of DNA damage that can lead to mutations and chromosomal aberrations if not properly repaired by cellular DNA repair mechanisms such as base excision repair (BER) and nucleotide excision repair (NER).[7] Persistent, unrepaired adducts can block DNA replication and transcription, ultimately contributing to the initiation of carcinogenesis.[9]
Benzene and its metabolites, including those downstream of this compound, can induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7][21] This oxidative stress can, in turn, cause oxidative DNA damage and modulate various signaling pathways. While direct evidence linking this compound adducts to specific signaling pathway alterations is still emerging, the broader effects of benzene metabolism are known to impact pathways critical to hematopoiesis and cell cycle control, such as the Hedgehog (HH), Wingless (Wnt), and Notch pathways.[22] Furthermore, benzene metabolites have been shown to inhibit topoisomerase II, an enzyme crucial for maintaining DNA topology, which can lead to DNA double-strand breaks and genomic instability.[9]
Conclusion
This compound is a critical reactive metabolite of benzene that forms covalent adducts with both DNA and proteins. The analysis of these adducts, particularly 7-phenylguanine in DNA and S-phenylcysteine in proteins like albumin and hemoglobin, provides valuable tools for understanding the genotoxic mechanisms of benzene and for biomonitoring human exposure. While analytical methods have become highly sensitive, detecting these adducts in vivo in humans exposed to low environmental levels of benzene remains challenging.[1] Further research is needed to fully elucidate the role of specific this compound adducts in the dysregulation of cellular signaling pathways and the precise mechanisms by which they contribute to benzene-induced leukemia. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working to mitigate the risks associated with benzene exposure.
References
- 1. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation and disposition of this compound: Protein adducts as indicators of exposure and tissue dose - ProQuest [proquest.com]
- 3. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. Reactions of this compound, a reactive metabolite of benzene, with model nucleophiles and DNA [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of protein adducts of this compound and benzoquinone in the blood and bone marrow of rats and mice exposed to [14C/13C6]benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Protein adducts of 1,4-benzoquinone and this compound among smokers and nonsmokers exposed to benzene in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Computational Modeling of Benzene Oxide: A Technical Guide to Structure and Isomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609) oxide is a pivotal yet transient intermediate in the metabolic oxidation of benzene, a process of significant interest in toxicology and pharmacology. As an arene oxide, its reactivity and structural dynamics, particularly its equilibrium with the valence tautomer oxepin, are crucial for understanding the mechanisms of benzene-induced toxicity and the metabolic activation of various aromatic compounds.[1] Due to its inherent instability, experimental characterization of benzene oxide is challenging. Consequently, computational modeling has become an indispensable tool for elucidating its geometric structure, energetic properties, and the dynamics of the tautomeric equilibrium. This guide provides an in-depth overview of the computational methods used to model this compound, presents key quantitative data, outlines relevant experimental protocols for validation, and visualizes the underlying processes.
Theoretical Methods for Modeling this compound
The quantum mechanical behavior of this compound is predominantly investigated using ab initio and Density Functional Theory (DFT) methods.[2] These approaches solve the electronic Schrödinger equation to provide detailed information about the molecule's structure and energy.
-
Ab initio Methods: Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer high accuracy by systematically improving upon the Hartree-Fock approximation.[2] These methods are computationally intensive but are often considered the gold standard for calculating accurate energies and geometries.
-
Density Functional Theory (DFT): DFT is a widely used method that balances computational cost and accuracy.[3] It calculates the electron density of the system to determine its energy and other properties. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for obtaining reliable results.[2][3] DFT is particularly effective for geometry optimizations and frequency calculations of molecules the size of this compound.[3]
A Standard Computational Workflow
The process of computationally modeling this compound follows a structured workflow. This ensures that the calculated properties are reliable and correspond to a stable energetic state of the molecule. The typical steps are illustrated in the diagram below.
References
The Delicate Balance: A Technical Guide to the Thermodynamics of Benzene Oxide-Oxepin Equilibrium
For Researchers, Scientists, and Drug Development Professionals
The reversible valence isomerization between benzene (B151609) oxide and oxepin (B1234782) is a fundamental process with significant implications in fields ranging from atmospheric chemistry to drug metabolism. Understanding the thermodynamic parameters that govern this equilibrium is crucial for predicting the behavior of arene oxides, which are common metabolites of aromatic compounds, including numerous pharmaceuticals. This technical guide provides an in-depth analysis of the thermodynamics of the benzene oxide-oxepin equilibrium, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways.
Core Thermodynamic Data
The equilibrium between this compound and oxepin is highly sensitive to the surrounding environment, with the solvent playing a critical role in shifting the balance between the two isomers.[1][2] In non-polar environments, oxepin is generally the more stable form, while polar solvents tend to favor this compound.[1][2] This solvent-dependent shift is a key consideration in both in vitro and in vivo studies.
A summary of the key thermodynamic parameters for the this compound → oxepin equilibrium is presented in the table below.
| Parameter | Value | Conditions | Method | Reference |
| ΔG298K | ~ -1.3 kcal/mol | CF3Br/pentane | Low-temperature NMR | [1][2] |
| -1.20 kcal/mol | Gas Phase (calculated) | CCSD(T)/def2-TZVP | [1] | |
| ΔH | +1.7 kcal/mol | CF3Br/pentane | Low-temperature NMR | [1][2] |
| -0.89 kcal/mol | Gas Phase (calculated) | CCSD(T)/def2-TZVP | [1] | |
| ΔS | Favorable for oxepin | CF3Br/pentane | Low-temperature NMR | [1][2] |
| Activation Barrier (Ea) | 7.2 kcal/mol | CF3Br/pentane | Low-temperature NMR | [1][2] |
Note: The positive enthalpy change in the CF3Br/pentane mixture indicates that in this specific solvent, this compound is energetically more stable. However, the positive entropy change for the formation of oxepin drives the equilibrium towards oxepin at room temperature, resulting in a negative Gibbs free energy change.[1][2] In contrast, high-level calculations in the gas phase suggest that oxepin is enthalpically favored.[1] This highlights the profound impact of the solvent on the thermodynamics of this equilibrium.
Experimental Protocols
The determination of the thermodynamic parameters for the this compound-oxepin equilibrium requires specialized experimental techniques due to the rapid interconversion at room temperature. The primary methods employed are low-temperature nuclear magnetic resonance (NMR) spectroscopy and matrix isolation infrared (IR) spectroscopy.
Low-Temperature NMR Spectroscopy
This technique allows for the direct observation and quantification of both this compound and oxepin at temperatures where their interconversion is slow enough to be resolved on the NMR timescale (below -120 °C).[1][2]
Methodology:
-
Sample Preparation: A solution of the this compound/oxepin equilibrium mixture is prepared in a low-melting-point solvent system, such as a mixture of CF3Br and pentane.[1][3]
-
Cooling: The sample is cooled to a temperature where the individual signals for this compound and oxepin can be clearly distinguished, typically below -120 °C.[2]
-
Spectral Acquisition: 1H NMR spectra are acquired at various low temperatures.
-
Quantification: The relative concentrations of this compound and oxepin are determined by integrating the respective proton signals.
-
Thermodynamic Analysis: The equilibrium constant (Keq) is calculated at each temperature. A van't Hoff plot (ln(Keq) vs. 1/T) is then constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium. The activation energy for the interconversion can be determined by line-shape analysis of the NMR spectra at temperatures where the exchange process is occurring.
Matrix Isolation Infrared Spectroscopy
This method involves trapping the this compound/oxepin mixture in an inert gas matrix at cryogenic temperatures (e.g., 3 K in solid argon).[1] This allows for the study of the intrinsic properties of the molecules in a non-interacting environment.
Methodology:
-
Sample Deposition: The equilibrium mixture of this compound and oxepin is sublimed and co-deposited with a large excess of an inert gas, such as argon, onto a cryogenic window (e.g., CsI) at a very low temperature (e.g., 3 K).[2]
-
IR Spectroscopy: The IR spectrum of the isolated molecules is recorded. The distinct vibrational frequencies of this compound and oxepin allow for their identification and quantification.
-
Kinetic and Equilibrium Studies: By monitoring the changes in the IR absorbances of the two isomers over time, the kinetics of the interconversion, including the potential for quantum tunneling at cryogenic temperatures, can be investigated.[1][4] The equilibrium ratio in the inert matrix provides insight into the intrinsic relative stabilities of the two tautomers.[4]
Relevance in Drug Development and Metabolism
The this compound-oxepin equilibrium is a critical consideration in drug development because many aromatic drug candidates are metabolized by cytochrome P450 enzymes to form arene oxides.[5][6][7] These electrophilic intermediates can have several fates, including rearrangement to phenols, enzymatic hydration to dihydrodiols, or conjugation with glutathione.[5][6] The position of the this compound-oxepin equilibrium can influence which of these pathways predominates, thereby affecting the drug's metabolic profile, potential for toxicity, and efficacy.
For instance, the oxepin tautomer can undergo ring-opening to form reactive muconaldehydes, which are implicated in the myelotoxicity of benzene.[5][6] Therefore, understanding how substituents on a drug molecule might influence the this compound-oxepin equilibrium is a key aspect of preclinical drug safety assessment.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Purification of Benzene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609) oxide (7-oxabicyclo[4.1.0]hepta-2,4-diene) is a reactive and synthetically versatile intermediate. It serves as a valuable precursor in the synthesis of various biologically active molecules and is a key metabolite in the oxidative degradation of benzene.[1] This document provides detailed protocols for the laboratory-scale synthesis of benzene oxide from 1,4-cyclohexadiene (B1204751) and its subsequent purification, enabling researchers to produce this important compound with high purity for a range of applications.
Synthesis of this compound from 1,4-Cyclohexadiene
The synthesis of this compound from 1,4-cyclohexadiene is a multi-step process involving epoxidation, bromination, and dehydrobromination. The overall synthetic scheme is presented below.
Caption: Synthetic route to this compound from 1,4-Cyclohexadiene.
Experimental Protocols
Materials and Reagents:
-
1,4-Cyclohexadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Step 1: Epoxidation of 1,4-Cyclohexadiene
This step involves the selective mono-epoxidation of one of the double bonds in 1,4-cyclohexadiene to yield 7-oxabicyclo[4.1.0]hept-4-ene.[2][3]
Procedure:
-
Dissolve 1,4-cyclohexadiene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid sodium bicarbonate (NaHCO₃, 1.5 equivalents) to the solution to neutralize the acidic byproduct.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equivalents) in DCM to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide, 7-oxabicyclo[4.1.0]hept-4-ene, which can be used in the next step without further purification.
Step 2: Bromination of 7-Oxabicyclo[4.1.0]hept-4-ene
The remaining double bond in the epoxide is brominated to form the dibromide intermediate.[4][5]
Procedure:
-
Dissolve the crude 7-oxabicyclo[4.1.0]hept-4-ene (1.0 equivalent) in DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂, 1.0 equivalent) in DCM to the reaction mixture. The characteristic red-brown color of bromine should disappear upon addition.
-
Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Wash the reaction mixture with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-4,5-dibromo-7-oxabicyclo[4.1.0]heptane.
Step 3: Dehydrobromination to form this compound
A double elimination of HBr from the dibromide yields the final product, this compound.[3]
Procedure:
-
Dissolve the crude trans-4,5-dibromo-7-oxabicyclo[4.1.0]heptane (1.0 equivalent) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine to remove DBU hydrobromide salt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.
Purification of this compound
Due to its volatility and reactivity, this compound requires careful purification. Flash column chromatography followed by recrystallization is a common strategy.
Experimental Protocols
Flash Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more volatile solvent like DCM, and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v), with the polarity gradually increased as needed.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure at low temperature.
Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexanes) can be effective.
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot "good" solvent.
-
Crystallization: Slowly add the "poor" solvent until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Overall Yield | 50-60% (from 1,4-cyclohexadiene) | [3] |
| Purity (after chromatography) | >95% | Estimated |
| Purity (after recrystallization) | >99% | Estimated |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.3-6.5 (m, 4H, olefinic), ~3.6-3.8 (m, 2H, epoxide) | Estimated |
| ¹³C NMR (CDCl₃) | δ (ppm): ~125-130 (olefinic), ~50-55 (epoxide) | [6] |
| Mass Spec (EI) | m/z: 94 (M+), 78, 66, 65 | [1][2] |
| FTIR (neat) | ν (cm⁻¹): ~3050 (C-H, olefinic), ~1650 (C=C), ~1250 (C-O, epoxide) | Estimated |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Metabolic Fate of this compound
This compound is a key intermediate in the metabolism of benzene, leading to several downstream products.
Caption: Simplified metabolic pathway of benzene involving this compound.
Safe Handling and Storage
This compound is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Store this compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation and volatilization. Due to its volatility, care should be taken during solvent removal steps.
References
- 1. Buy 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile | 857633-24-0 [smolecule.com]
- 2. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 4. echemi.com [echemi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Benzene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques available for the quantification of benzene (B151609) oxide, a reactive and toxic metabolite of benzene. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in accurately measuring this important, yet unstable, compound in biological matrices.
Introduction
Benzene, a ubiquitous environmental pollutant and industrial solvent, is classified as a Group 1 human carcinogen. Its toxicity is primarily mediated through its complex metabolism. The initial and critical step in benzene's metabolic activation is its oxidation to benzene oxide, a reaction catalyzed by cytochrome P450 enzymes, predominantly CYP2E1, in the liver.[1]
This compound is a highly reactive electrophile that can covalently bind to cellular macromolecules, including DNA, leading to genotoxicity. It exists in equilibrium with its tautomer, oxepin.[1] Due to its reactivity and short half-life in biological matrices (approximately 8 minutes in rat blood), the accurate quantification of this compound presents a significant analytical challenge.[2] This document outlines the primary methods for its measurement, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), which has been successfully employed for its detection and quantification in in vitro and in vivo systems.
Metabolic Pathway of Benzene
The metabolic pathway of benzene begins with its conversion to this compound. This epoxide is a central intermediate that can follow several pathways: spontaneous rearrangement to phenol, enzymatic hydration to benzene dihydrodiol by epoxide hydrolase, or conjugation with glutathione (B108866) (GSH).[2] Understanding this pathway is crucial for interpreting analytical results and understanding the toxicokinetics of benzene.
References
Application Notes and Protocols for HPLC-Based Detection of Benzene Oxide Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of benzene (B151609) oxide and its primary metabolites using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers in toxicology, drug metabolism, and occupational health to accurately assess benzene exposure and its metabolic fate.
Introduction
Benzene, a ubiquitous environmental and industrial chemical, is classified as a Group 1 carcinogen by the IARC. Its toxicity is primarily mediated through its complex metabolism. The initial and critical step in benzene's metabolic activation is its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form the highly reactive electrophile, benzene oxide .[1][2][3]
This compound is a pivotal intermediate, existing in equilibrium with its valence tautomer, oxepin.[4] From this central point, a cascade of metabolites is formed through several enzymatic and non-enzymatic pathways, including:
-
Spontaneous rearrangement to form phenol (B47542), the major metabolite of benzene.[4]
-
Enzymatic hydration by epoxide hydrolase to yield benzene dihydrodiol, a precursor to catechol.[4]
-
Conjugation with glutathione (B108866) (GSH) , leading to the formation of S-phenylmercapturic acid (S-PMA), a specific biomarker of benzene exposure.[2][5]
-
Ring-opening to form trans,trans-muconaldehyde, which is then oxidized to trans,trans-muconic acid (t,t-MA).[2]
Further metabolism of these primary products leads to the formation of other toxic metabolites such as hydroquinone, catechol, and 1,2,4-benzenetriol.[6][7] The quantitative analysis of these metabolites is crucial for understanding benzene's mechanism of toxicity and for biomonitoring of exposed populations.
This document outlines detailed HPLC-based protocols for the sample preparation and analysis of key benzene metabolites from biological matrices.
Benzene Metabolism Pathway
The metabolic pathway of benzene is complex, involving multiple enzymatic steps primarily occurring in the liver. The following diagram illustrates the major routes of benzene metabolism, originating from the formation of this compound.
Caption: Major metabolic pathways of benzene originating from this compound.
Experimental Workflow for HPLC Analysis
The general workflow for the analysis of benzene metabolites from biological samples involves sample collection, preparation, HPLC separation, and detection. The following diagram outlines the key steps.
Caption: General experimental workflow for HPLC analysis of benzene metabolites.
Application Notes and Protocols
Detection of this compound in In Vitro Systems
Direct quantification of this compound by HPLC is challenging due to its high reactivity and short half-life. However, its formation in in vitro microsomal incubations can be confirmed.
Protocol: Identification of this compound from Liver Microsomes
This protocol is adapted from studies demonstrating the formation of this compound in microsomal incubations.[1][7]
1. Microsomal Incubation:
-
Prepare an incubation mixture containing:
-
Liver microsomes (from human, rat, or mouse)
-
[14C]Benzene (1 mM) to facilitate detection by radioactivity.
-
NADPH-generating system (e.g., 1 mM NADPH, 1 mM NADH).
-
0.1 M Sodium Phosphate Buffer (pH 7.4).
-
-
Incubate at 37°C for a specified time (e.g., 18 minutes).[1][7]
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate).[1][7]
-
Include control incubations with heat-inactivated microsomes to ensure enzymatic activity is responsible for metabolite formation.[1][7]
2. Sample Preparation:
-
Vortex the terminated incubation mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing this compound and other metabolites.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
3. HPLC-Radioactivity Detection:
-
HPLC System: A standard HPLC system equipped with a radioactivity detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly employed.
-
Detection: Monitor the eluent for radioactivity.
-
Identification: The presence of a radioactive peak that does not co-elute with known stable metabolites (like phenol) and matches the retention time of a synthesized this compound standard confirms its formation.[1][7]
Note: Due to the instability of this compound, quantitative analysis is difficult. The focus of this method is typically on the qualitative identification of its formation.
Simultaneous Determination of Phenol, Catechol, and Hydroquinone in Urine
This protocol describes a method for the simultaneous analysis of major phenolic metabolites of benzene in urine samples.
Protocol: HPLC-Fluorimetric Detection of Phenolic Metabolites [6]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform acid hydrolysis to deconjugate glucuronide and sulfate (B86663) metabolites.
-
Saturate the hydrolyzed urine with sodium sulphate.
-
Extract the phenolic metabolites with diethyl ether.[6]
-
Evaporate the ether layer to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
2. HPLC Conditions:
-
HPLC System: A gradient HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.[6]
-
Mobile Phase:
-
Buffer A: 10 mM sodium acetate (B1210297) with 0.5% (v/v) acetic acid.[6]
-
Buffer B: Buffer A with 20% (v/v) acetonitrile.[6]
-
-
Gradient Elution: A linear gradient from Buffer A to Buffer B.
-
Flow Rate: 1.0 mL/min.
-
Detection (Fluorescence):
-
Hydroquinone: Excitation/Emission wavelengths specific for this compound.
-
Catechol: Excitation/Emission wavelengths specific for this compound.
-
Phenol: Excitation/Emission wavelengths specific for this compound.
-
Quantitative Data Summary: Phenolic Metabolites
| Metabolite | Retention Time (min) | Recovery (%) |
| Hydroquinone | 2.9 | >90 |
| Catechol | 6.8 | >90 |
| Phenol | 13.6 | >90 |
| Data derived from a study using HPLC with fluorimetric detection.[6] |
Determination of trans,trans-Muconic Acid (t,t-MA) in Urine
t,t-MA is a ring-opened metabolite of benzene and a sensitive biomarker of exposure.
Protocol: HPLC-UV Detection of t,t-MA [8][9][10][11]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify a urine sample with HCl.
-
Add an internal standard (e.g., vanillic acid).[11]
-
Apply the sample to a strong anion-exchange (SAX) SPE cartridge.[8][9][10]
-
Wash the cartridge to remove interferences.
-
Elute t,t-MA with an appropriate solvent (e.g., 20% acetic acid).[10]
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Reversed-phase C18 column or an ion exclusion column.[8][9][10]
-
Mobile Phase:
Quantitative Data Summary: trans,trans-Muconic Acid
| Parameter | Value | Reference |
| Retention Time (min) | 9.77 - 21.5 | [8][10] |
| Limit of Detection (LOD) | 3 - 10.8 µg/L | [8][10] |
| Limit of Quantification (LOQ) | 65.9 µg/L | [12] |
| Recovery (%) | >90 | [8][10] |
| Linearity Range | 0.10 - 10.00 µg/mL | [11] |
Determination of S-Phenylmercapturic Acid (S-PMA) in Urine
S-PMA is a highly specific biomarker for benzene exposure. Its analysis is typically performed using LC-MS/MS for high sensitivity.
Protocol: LC-MS/MS Analysis of S-PMA [5][13]
1. Sample Preparation (Automated SPE):
-
To a urine sample, add an isotope-labeled internal standard (S-PMA-d5).[5]
-
Perform automated solid-phase extraction using a 96-well mixed-mode anion exchange (MAX) plate.[5]
-
Wash the plate to remove interfering substances.
-
Elute S-PMA with a solution such as 1% formic acid in methanol.[14]
-
Dilute the eluent with water before injection.
2. LC-MS/MS Conditions:
-
LC System: A fast LC system.
-
Column: A suitable C18 column (e.g., Genesis C18).[5]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: Optimized for the specific column and system.
-
Mass Spectrometer: A tandem mass spectrometer (triple quadrupole).
-
Ionization Mode: Negative electrospray ionization (ESI-).[5]
-
Detection (MRM):
Quantitative Data Summary: S-Phenylmercapturic Acid
| Parameter | Value | Reference |
| Linearity Range | 0.400 - 200 ng/mL | [5] |
| Limit of Detection (LOD) | ~0.2 ng/mL | [13] |
| Relative Error (%) | <7.5 | [5] |
| Relative Standard Deviation (%) | <6.5 | [5] |
Conclusion
The HPLC-based methods detailed in these application notes provide robust and reliable approaches for the quantification of key this compound metabolites. While the direct analysis of this compound remains a challenge due to its inherent instability, the measurement of its downstream products such as phenol, catechol, hydroquinone, t,t-muconic acid, and S-phenylmercapturic acid serves as a powerful tool for assessing benzene metabolism and exposure. The selection of the appropriate method and detector will depend on the specific metabolite of interest, the required sensitivity, and the available instrumentation. The provided protocols offer a solid foundation for researchers to develop and validate their own assays for studying the toxicological implications of benzene exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. besjournal.com [besjournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Benzene Oxide as a Substrate for Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, undergoes metabolic activation to exert its toxic effects. A key intermediate in this process is benzene oxide, a reactive epoxide formed by the action of cytochrome P450 enzymes. Microsomal epoxide hydrolase (mEH), a critical enzyme in xenobiotic metabolism, catalyzes the hydrolysis of this compound to trans-1,2-dihydroxy-1,2-dihydrobenzene (benzene dihydrodiol). This detoxification step is crucial in mitigating the genotoxic potential of this compound. These application notes provide detailed protocols for utilizing this compound as a substrate to study the activity of epoxide hydrolase, relevant for toxicology studies and in the development of therapeutic agents.
Data Presentation
Table 1: Kinetic Parameters of this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (fmol/s) | Source |
| GSTT1 | This compound | 420 | 450 | [1] |
| GSTP1 | This compound | 3600 | 3100 | [1] |
Note: The half-life of this compound in aqueous buffer (pH 7.4) at 37°C is approximately 5.2 minutes, highlighting its instability and the need for timely analysis in enzymatic assays.
Signaling Pathways and Experimental Workflows
The enzymatic hydration of this compound is a key step in the overall metabolism of benzene. The following diagrams illustrate this pathway and a general workflow for an in vitro epoxide hydrolase assay.
Caption: Metabolic pathway of benzene to benzene dihydrodiol.
Caption: General workflow for an in vitro epoxide hydrolase assay with this compound.
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Microsomal Epoxide Hydrolase Assay
This protocol describes the generation of this compound from benzene using liver microsomes, followed by the measurement of its conversion to benzene dihydrodiol by endogenous mEH.
Materials:
-
Liver microsomes (from human, rat, or mouse)
-
Benzene (14C-labeled or unlabeled)
-
NADPH
-
NADH
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Methylene (B1212753) Chloride (for extraction)
-
Internal standard for analysis (e.g., a deuterated analog of benzene dihydrodiol)
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.4), liver microsomes (protein concentration to be optimized, typically 0.5-1.0 mg/mL), 1 mM NADH, and 1 mM NADPH.
-
Initiation: Start the reaction by adding 1 mM benzene. For quantitative analysis using radiolabeling, [14C]benzene can be used.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 18 minutes, as a starting point). Due to the instability of this compound, time-course experiments are recommended to determine the optimal incubation time.
-
Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold methylene chloride. Vortex vigorously to extract the metabolites.
-
Sample Preparation for Analysis: Centrifuge to separate the organic and aqueous layers. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC or GC-MS analysis.
Protocol 2: Direct Assay of Epoxide Hydrolase with this compound
This protocol is for assays where synthesized this compound is used directly as the substrate.
Materials:
-
Purified microsomal epoxide hydrolase or liver microsomes
-
This compound solution (stored in an aprotic solvent like dioxane)
-
0.1 M Tris-HCl buffer (pH 9.0) or 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Organic solvent for termination (e.g., ethyl acetate (B1210297) or methanol)
-
Internal standard for analysis
Procedure:
-
Enzyme Preparation: Prepare a solution of purified mEH or liver microsomes in the chosen buffer, containing 0.1 mg/mL BSA.
-
Reaction Setup: In a reaction tube, add the enzyme solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the this compound solution to a final concentration in the range of 50 µM to 1 mM. The final concentration of the aprotic solvent should be kept low (e.g., ≤ 1%) to avoid enzyme inhibition.
-
Incubation: Incubate at 37°C for a short period (e.g., 1-10 minutes) due to the short half-life of this compound.
-
Termination: Stop the reaction by adding an appropriate ice-cold organic solvent.
-
Sample Preparation: Process the sample for analysis as described in Protocol 1.
Protocol 3: Analytical Method for Benzene Dihydrodiol Quantification by HPLC-UV
This protocol provides a general guideline for the analysis of benzene dihydrodiol using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of benzene metabolites. A starting point could be a mobile phase of 55:45 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Calibration: Prepare standard solutions of benzene dihydrodiol of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the reconstituted sample extract onto the HPLC system.
-
Quantification: Identify the benzene dihydrodiol peak based on its retention time compared to the standard. Quantify the amount of benzene dihydrodiol produced by comparing the peak area to the calibration curve, after correcting for the internal standard.
Protocol 4: Analytical Method for Benzene Dihydrodiol Quantification by GC-MS
Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity for the analysis of benzene metabolites.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 50-60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C. The specific ramp rate and hold times will need to be optimized.
-
MS Detection: Electron ionization (EI) mode, with the mass spectrometer set to scan a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of benzene dihydrodiol and its derivatized form if applicable.
Procedure:
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of benzene dihydrodiol, derivatization is often necessary. This can be achieved by silylation (e.g., using BSTFA) or by forming other volatile derivatives.
-
Calibration: Prepare calibration standards of derivatized benzene dihydrodiol.
-
Sample Analysis: Inject the derivatized sample extract into the GC-MS.
-
Quantification: Identify the derivatized benzene dihydrodiol peak based on its retention time and mass spectrum. Quantify using the calibration curve and internal standard.
Conclusion
The study of this compound hydrolysis by epoxide hydrolase is fundamental to understanding the mechanisms of benzene detoxification. The protocols outlined in these application notes provide a framework for conducting in vitro assays to measure the activity of this important enzyme. Due to the inherent instability of this compound, careful experimental design and rapid analysis are critical for obtaining reliable and reproducible results. Researchers are encouraged to optimize the described conditions for their specific experimental systems.
References
Application Notes and Protocols for In Vitro Assays Studying Benzene Oxide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, undergoes metabolic activation to reactive intermediates that are responsible for its toxicity. A key reactive metabolite is benzene oxide, an electrophilic epoxide that can covalently bind to cellular macromolecules, including DNA, and induce oxidative stress. Understanding the cellular and molecular mechanisms of this compound toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for a panel of in vitro assays to assess the cytotoxicity, genotoxicity, and oxidative stress potential of this compound.
I. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
1. Cell Seeding:
-
Select an appropriate cell line (e.g., human hepatoma HepG2 cells, human promyelocytic leukemia HL-60 cells, or bone marrow-derived cells).
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that this compound is unstable in aqueous solutions and should be freshly prepared.
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1 µM to 1 mM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
3. Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][2]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
Data Presentation: Expected Outcomes
| This compound Concentration | Absorbance (570 nm) | % Cell Viability |
| 0 µM (Control) | 1.25 ± 0.08 | 100% |
| 10 µM | 1.15 ± 0.07 | 92% |
| 50 µM | 0.98 ± 0.06 | 78% |
| 100 µM | 0.75 ± 0.05 | 60% |
| 500 µM | 0.31 ± 0.04 | 25% |
| 1 mM | 0.12 ± 0.02 | 10% |
Note: The above data is illustrative. Actual results will vary depending on the cell line, exposure time, and experimental conditions.
II. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells. Under an electric field, damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Experimental Protocol: Alkaline Comet Assay for this compound-Induced DNA Damage
1. Cell Preparation and Treatment:
-
Prepare a single-cell suspension from the chosen cell line or primary cells.
-
Adjust the cell concentration to approximately 1 x 10⁵ cells/mL.
-
Expose the cells to various concentrations of freshly prepared this compound (e.g., 10 µM to 500 µM) in serum-free medium for a short duration (e.g., 1-4 hours) at 37°C. Include a vehicle control and a positive control (e.g., H₂O₂).
2. Embedding Cells in Agarose (B213101):
-
Mix approximately 1 x 10⁴ treated cells with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.[3]
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).[3]
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
3. Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysing solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[3][4]
4. DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13).[5]
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.[5]
-
Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes.[3]
5. Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).[3]
-
Stain the DNA by adding a fluorescent dye such as SYBR Green or ethidium (B1194527) bromide to each slide.
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
Data Presentation: Expected Outcomes
| Treatment | Tail Length (µm) | % DNA in Tail | Tail Moment |
| Vehicle Control | 5.2 ± 1.5 | 3.1 ± 1.2 | 0.16 ± 0.05 |
| This compound (50 µM) | 25.8 ± 4.2 | 18.5 ± 3.5 | 4.77 ± 0.98 |
| This compound (200 µM) | 48.3 ± 6.1 | 35.2 ± 5.1 | 16.99 ± 2.51 |
| Positive Control (H₂O₂) | 65.1 ± 7.5 | 48.9 ± 6.3 | 31.83 ± 4.21 |
Note: The above data is illustrative. Actual results will vary depending on the cell type, exposure conditions, and analysis software.
III. Oxidative Stress Assessment
This compound toxicity is closely linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. This can be assessed by measuring the depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), and the formation of oxidative DNA damage markers, like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
Experimental Protocol: Glutathione (GSH) Depletion Assay
1. Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described for the cytotoxicity assay.
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
2. GSH Measurement:
-
The total GSH content can be measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product (TNB) measurable at 412 nm.
-
Alternatively, various commercial kits are available for the quantification of GSH.
3. Data Analysis:
-
Normalize the GSH content to the total protein concentration in each sample.
-
Express the results as a percentage of the GSH level in control cells.
Data Presentation: Expected Outcomes
| This compound Concentration | GSH Level (% of Control) |
| 0 µM (Control) | 100 ± 5.2 |
| 50 µM | 85 ± 4.1 |
| 200 µM | 62 ± 3.5 |
| 500 µM | 38 ± 2.9 |
Note: The above data is illustrative and will vary based on experimental conditions.
IV. Signaling Pathways Involved in this compound Toxicity
This compound and its downstream metabolites can activate several signaling pathways involved in cellular stress responses, inflammation, and apoptosis. Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, often triggered by oxidative stress.
Experimental Workflow for Pathway Analysis
Caption: Workflow for analyzing signaling pathway activation by this compound.
This compound-Induced Stress Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced toxicity.
V. Summary and Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the toxicological profile of this compound. By systematically evaluating cytotoxicity, genotoxicity, and oxidative stress, researchers can gain valuable insights into the mechanisms of benzene-induced toxicity. Furthermore, elucidating the role of key signaling pathways such as NF-κB and MAPK will aid in identifying potential targets for mitigating the adverse health effects of benzene exposure. The provided protocols and expected outcomes serve as a guide for designing and interpreting experiments aimed at understanding the complex toxicology of this important environmental contaminant.
References
Application Notes and Protocols for Investigating Benzene Oxide Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609), a ubiquitous environmental pollutant and known human carcinogen, undergoes metabolic activation in the body to form reactive intermediates that are responsible for its toxicity. A primary metabolite is benzene oxide, a highly reactive electrophile capable of binding to cellular macromolecules, inducing oxidative stress, and disrupting normal cellular signaling. Understanding the mechanisms by which this compound exerts its toxic effects is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing various cell culture models to investigate the cytotoxic and genotoxic effects of this compound and to elucidate the underlying signaling pathways involved.
The selected cell lines—HepG2 (human liver carcinoma), BEAS-2B (human bronchial epithelial cells), and primary human lymphocytes—represent key target tissues for benzene toxicity, including the liver where benzene is primarily metabolized, the lungs as a primary route of exposure, and the hematopoietic system, a major target for benzene-induced leukemia.
Data Presentation
The following tables summarize quantitative data on the effects of benzene and its metabolites on the selected cell lines. It is important to note that specific IC50 values and quantitative DNA damage data for this compound are not extensively available in the public domain; therefore, data for benzene and its other major metabolites are provided as a reference.
Table 1: Cytotoxicity of Benzene and its Metabolites
| Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Benzene | Human Lymphocytes | Viability Assay | 8 hours | ~3 ppm | [1] |
| Benzene | HepG2 | Viability Assay | 8 hours | ~3 ppm | [1] |
| 1,4-Benzoquinone | HL-60 | MTT Assay | Not Specified | Potent | [2] |
| 1,2,4-Benzenetriol | HL-60 | MTT Assay | Not Specified | Moderate | [2] |
| Phenol | HL-60 | MTT Assay | Not Specified | Less Potent | [2] |
| trans,trans-Muconaldehyde | HL-60 | MTT Assay | Not Specified | Less Potent | [2] |
Table 2: Genotoxicity of Benzene and its Metabolites
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Benzene | Human Lymphocytes | Comet Assay | 200 µM | Increased DNA Damage | [3] |
| Benzene | Human Lymphocytes | Micronucleus Assay | 50-100 µM | Increased Micronuclei Formation | [4] |
| 1,4-Benzoquinone | HL-60 | DNA Fragmentation | >10 µM | Internucleosomal DNA fragmentation | [3] |
| Hydroquinone | HL-60 | DNA Fragmentation | >100 µM | Internucleosomal DNA fragmentation | [3] |
Signaling Pathway and Experimental Overview
This compound and its downstream metabolites are known to induce cellular stress, leading to the activation of several key signaling pathways implicated in inflammation, cell survival, and apoptosis. The general workflow for investigating these effects involves exposing the selected cell culture models to this compound, followed by a series of assays to determine cytotoxicity, genotoxicity, and the activation state of specific signaling proteins.
This compound-Induced Signaling Pathway
This compound can induce the production of reactive oxygen species (ROS), which act as second messengers to activate stress-responsive signaling cascades. This includes the NF-κB, p38-MAPK, and STAT3 pathways.
Caption: this compound induces ROS, activating NF-κB, p38-MAPK, and STAT3 pathways.
Experimental Workflow Overview
The general workflow for these investigations is as follows:
Caption: Workflow for analyzing this compound effects on cultured cells.
Experimental Protocols
Cell Culture and this compound Preparation
a. Cell Lines and Culture Conditions:
-
HepG2 (Human Liver Carcinoma): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
BEAS-2B (Human Bronchial Epithelial Cells): Culture in LHC-9 medium. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Human Peripheral Blood Lymphocytes: Isolate from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a mitogen such as phytohemagglutinin (PHA) to stimulate proliferation. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[6]
b. This compound Preparation and Dilution:
-
Stock Solution: this compound is unstable in aqueous solutions. Prepare a fresh stock solution immediately before use. Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7] Due to its reactivity, it is recommended to handle this compound in a fume hood with appropriate personal protective equipment.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.1%).[7] A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells exposed to this compound.
Principle: The comet assay is a sensitive method for detecting DNA damage. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[8][9]
Protocol:
-
Cell Treatment and Harvesting: Expose cells to various concentrations of this compound for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[8]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation of NF-κB, p38-MAPK, and STAT3 signaling pathways.
Principle: Western blotting is used to detect specific proteins in a sample. Following this compound treatment, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific to the total and phosphorylated (activated) forms of the target signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-STAT3, total STAT3, and IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.[10]
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular and molecular effects of this compound. By employing these methods, researchers can gain valuable insights into the mechanisms of benzene-induced toxicity, identify potential biomarkers of exposure and effect, and contribute to the development of strategies to mitigate the adverse health effects of this important environmental contaminant. The use of multiple cell models representing different target organs allows for a more comprehensive understanding of the organ-specific toxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enghusen.dk [enghusen.dk]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Benzene-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to study benzene-induced toxicity, a critical area of research for understanding leukemogenesis and developing potential therapeutic interventions. The following sections detail the methodologies for inducing toxicity, summarize key quantitative data from various studies, and illustrate the implicated signaling pathways and experimental workflows.
Introduction
Benzene (B151609) is a ubiquitous environmental and industrial pollutant, classified as a Group 1 carcinogen by the IARC, with a well-established causal link to acute myeloid leukemia (AML) and other hematological disorders.[1] Animal models are indispensable tools for investigating the mechanisms of benzene toxicity, evaluating dose-response relationships, and screening potential protective or therapeutic agents. The most commonly utilized models involve rodents, particularly mice and rats, due to their genetic and physiological similarities to humans and the ability to control experimental variables.
Animal Models and Species Selection
The choice of animal model depends on the specific research question. Mice are frequently used due to the availability of various genetic strains that can elucidate the role of specific genes in benzene metabolism and toxicity. Rats are also a valuable model, often used in regulatory toxicology studies.
Commonly Used Rodent Strains:
-
Mice:
-
C57BL/6: A common inbred strain used for a wide range of research, including hematology and immunology.
-
B6C3F1: A hybrid strain frequently used in carcinogenicity bioassays by the National Toxicology Program (NTP).[2][3]
-
CBA/Ca: A strain susceptible to myeloid leukemia, making it a relevant model for studying benzene-induced leukemogenesis.[4]
-
Trp53-deficient (p53 knockout): These mice are more susceptible to carcinogens and are used to study the role of the p53 tumor suppressor gene in benzene-induced cancers.[5]
-
CYP2E1 knockout: Used to investigate the critical role of the cytochrome P450 2E1 enzyme in metabolizing benzene to its toxic intermediates.
-
-
Rats:
Experimental Protocols
The induction of benzene toxicity in animal models can be achieved through various routes of administration, with inhalation and oral gavage being the most common to mimic human exposure.
Protocol 1: Inhalation Exposure in Mice
This protocol is designed to model occupational or environmental inhalation exposure to benzene.
Materials:
-
Benzene (≥99% purity)
-
Whole-body inhalation chambers
-
Vapor generation system
-
Airflow and concentration monitoring equipment
-
C57BL/6 or B6C3F1 mice (male, 8-10 weeks old)
-
Standard rodent chow and water
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Group Allocation: Randomly assign mice to control and benzene-exposed groups (n=8-10 per group).
-
Exposure:
-
Place the benzene-exposed groups in the inhalation chambers.
-
Generate benzene vapor to achieve the desired target concentration (e.g., 50, 100, or 300 ppm).[3][8]
-
Expose the mice for 6 hours per day, 5 days per week, for a duration of 2 to 16 weeks, depending on the study's objectives.[3][8]
-
The control group is exposed to filtered air under the same conditions.
-
-
Monitoring: Continuously monitor the benzene concentration, temperature, and humidity within the chambers. Observe the animals daily for any clinical signs of toxicity.
-
Sample Collection: At the end of the exposure period, euthanize the mice and collect blood (via cardiac puncture) for hematological analysis and bone marrow (from femurs) for cellularity and genotoxicity assays.
Protocol 2: Oral Gavage in Rats
This protocol is suitable for studies investigating the effects of ingested benzene.
Materials:
-
Benzene (≥99% purity)
-
Corn oil (vehicle)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Sprague-Dawley rats (male, 6-8 weeks old)
-
Standard rodent chow and water
Procedure:
-
Acclimatization: Acclimate rats as described in Protocol 1.
-
Dose Preparation: Prepare the desired concentrations of benzene in corn oil (e.g., 25, 50, 100 mg/kg body weight).[9]
-
Group Allocation: Randomly assign rats to control and benzene-dosed groups (n=8-10 per group).
-
Administration:
-
Administer the prepared benzene solution or corn oil (for the control group) via oral gavage.
-
The dosing volume should be consistent across all groups (e.g., 5 mL/kg).
-
Dosing is typically performed 5 days per week for a period of 4 to 13 weeks.
-
-
Monitoring: Monitor the animals for signs of toxicity, and record body weights weekly.
-
Sample Collection: At the end of the study, collect blood and bone marrow as described in Protocol 1 for further analysis.
Data Presentation
The following tables summarize quantitative data from studies on benzene-induced hematotoxicity and genotoxicity in rodent models.
Table 1: Benzene-Induced Hematotoxicity in Mice (Inhalation Exposure)
| Strain | Benzene Conc. (ppm) | Duration | Key Hematological Findings | Reference |
| B6C3F1 | 100 | 8 weeks | Significant reduction in total bone marrow cells and progenitor cells. | [2] |
| B6C3F1 | 200 | 8 weeks | Significant reduction in most blood parameters, including red and white blood cells. | [2] |
| C57BL/6 | 300 | 16 weeks | Severe lymphopenia. | [8] |
| B6C3F1 | 10, 100, 200 | 1-8 weeks | No significant effects at 10 ppm. Reductions in reticulocytes and B lymphocytes at 100 and 200 ppm. | [3] |
| C57BL/6 | 10.2, 31, 100, 301 | 6 days | Depressed lymphocyte counts at all exposure levels. Depressed erythrocyte counts at 100 and 301 ppm. | [9] |
Table 2: Benzene-Induced Hematotoxicity in Rats (Oral Gavage)
| Strain | Benzene Dose (mg/kg/day) | Duration | Key Hematological Findings | Reference |
| Sprague-Dawley | 50, 100, 200 | 2 years | Hematotoxicity observed at 25 mg/kg/day and above. | [9] |
| Wistar | 100 | 4 weeks | Highly significant decrease in total leukocyte count, red blood cell count, and hemoglobin concentration. | |
| Albino | Not Specified | Not Specified | Significant decrease in erythrocyte count, Hb concentration, and PCV percentage. Leukopenia, neutropenia, and lymphocytopenia. | [6] |
Table 3: Benzene-Induced Genotoxicity in Rodents
| Species/Strain | Route | Benzene Dose/Conc. | Duration | Genotoxic Endpoint | Findings | Reference |
| Rat | Oral Gavage | up to 2000 mg/kg (3 doses) | 3 days | Micronucleated Polychromatic Erythrocytes (Bone Marrow) | Significant increase. | [10] |
| Rat | Oral Gavage | up to 2000 mg/kg (3 doses) | 3 days | DNA Damage (% Tail DNA in Comet Assay - Bone Marrow) | Significant increase. | [10] |
| Rat (Sprague-Dawley) | Oral Gavage | 12.5 - 250 mg/kg/day | Acute, Subchronic, Chronic | Micronucleated Cells (Zymbal Gland) | Dose-related increase. | [11] |
| Rat (Fischer 344) | Oral Gavage | 1 - 200 mg/kg/day | Acute, Subchronic, Chronic | Micronucleated Cells (Zymbal Gland) | Dose-related increase. | [11] |
Signaling Pathways and Experimental Workflows
The toxicity of benzene is mediated by its metabolites, which can induce oxidative stress, DNA damage, and alterations in key cellular signaling pathways that regulate hematopoiesis and cell survival.
Signaling Pathways
1. Benzene Metabolism and Generation of Toxic Metabolites:
Benzene is primarily metabolized in the liver by CYP2E1 to benzene oxide, which can then be converted to phenol, catechols, and hydroquinones. These metabolites can be further oxidized to highly reactive benzoquinones, which are thought to be the ultimate toxic species that cause bone marrow damage.
2. NF-κB Signaling Pathway in Benzene-Induced Toxicity:
Reactive oxygen species (ROS) generated during the metabolism of benzene can activate the NF-κB signaling pathway. This can lead to the transcription of genes involved in inflammation, cell survival, and proliferation, potentially contributing to the development of leukemia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of benzene-induced toxicity.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the mechanisms of benzene-induced toxicity. By carefully selecting the appropriate animal model, route of administration, and endpoints for analysis, researchers can gain valuable insights into the pathogenesis of benzene-related diseases and contribute to the development of novel strategies for prevention and treatment. The quantitative data and pathway diagrams serve as a reference for designing experiments and interpreting results in this critical field of toxicology.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Benzene-induced hematotoxicity and bone marrow compensation in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of low concentrations of benzene on mouse hematopoietic cells in vivo: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Benzene-Induced Hematopoietic Neoplasms Including Myeloid Leukemia in Trp53-Deficient C57BL/6 and C3H/He Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ameliorative Effects of Bovine Lactoferrin on Benzene-Induced Hematotoxicity in Albino Rats [frontiersin.org]
- 7. superfund.berkeley.edu [superfund.berkeley.edu]
- 8. Hematopoietic effects of benzene inhalation assessed by long-term bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Genotoxicity evaluation of benzene, di(2-ethylhexyl) phthalate, and trisodium ethylenediamine tetraacetic acid monohydrate using a combined rat comet/micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzene induces a dose-responsive increase in the frequency of micronucleated cells in rat Zymbal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Benzene Oxide in Mechanistic Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzene (B151609) oxide, a primary and reactive metabolite of benzene, in mechanistic toxicology studies. Understanding the reactions and toxicological profile of benzene oxide is crucial for assessing the health risks associated with benzene exposure and for the development of safer chemicals and pharmaceuticals.
Introduction to this compound in Toxicology
Benzene, a ubiquitous environmental and industrial chemical, is a known human carcinogen, primarily targeting the hematopoietic system and causing conditions such as aplastic anemia and acute myeloid leukemia.[1][2] The toxicity of benzene is not exerted by the parent compound itself but is dependent on its metabolic activation to reactive intermediates.[3][4] The initial and a key step in this metabolic cascade is the oxidation of benzene by cytochrome P450 enzymes, predominantly CYP2E1 in the liver, to form this compound.[1][4]
This compound is an electrophilic epoxide that can covalently bind to nucleophilic sites in cellular macromolecules, including proteins and DNA, forming adducts.[3][5] It exists in equilibrium with its valence tautomer, oxepin, which can undergo further metabolic transformations.[3][4] While this compound itself is reactive, it is also sufficiently stable to be transported from the liver, its primary site of formation, to target tissues like the bone marrow via the bloodstream.[3][6] In the bone marrow, this compound and its subsequent metabolites are thought to exert their toxic effects.[3][7]
The study of this compound is therefore central to elucidating the mechanisms of benzene toxicity. This involves investigating its role in:
-
Macromolecular Adduct Formation: Assessing the extent and nature of DNA and protein adducts to understand its genotoxic and cytotoxic potential.
-
Metabolic Pathways: Characterizing the downstream metabolic pathways that lead to the formation of other toxic metabolites, such as benzoquinones and muconaldehyde.[3][4]
-
Cellular Responses: Evaluating the cellular responses to this compound exposure, including cytotoxicity, genotoxicity, and alterations in cellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Adducts
The formation of adducts with proteins and DNA is a key mechanism of this compound's toxicity. The following tables summarize quantitative data from studies investigating these adducts in different species and tissues.
Table 1: this compound-Protein Adducts in Rats and Mice
| Species | Tissue | Adduct Type | Percentage of Total Cysteine Adducts | Reference |
| Rat | Hemoglobin (Hb) | This compound | 73% | [5][8] |
| Bone Marrow | This compound | <9% (1,2-BQ predominates) | [8] | |
| Mouse | Hemoglobin (Hb) | This compound | <3% (1,4-BQ predominates) | [8] |
| Bone Marrow | This compound | <2% (1,4-BQ predominates) | [3] |
Table 2: this compound-DNA Adduct Formation in vitro
| Nucleoside/Nucleotide | Adduct | Yield (ppm) | Reference |
| 2'-deoxyguanosine | 7-phenylguanine (7-PhG) | 14 ± 5 | [9][10] |
| 2'-deoxyguanosine-5'-monophosphate | 7-phenylguanine (7-PhG) | 16 ± 7 | [9][10] |
| 2'-deoxyadenosine | N⁶-phenyladenine (6-PhA) | 500 ± 70 | [9][10] |
| 2'-deoxyadenosine-5'-phosphate | N⁶-phenyladenine (6-PhA) | 455 ± 75 | [9][10] |
| Calf Thymus DNA | 7-phenylguanine (7-PhG) | 26 ± 11 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's toxicological effects.
Protocol for In Vitro Metabolism of Benzene to this compound
This protocol describes the incubation of benzene with liver microsomes to generate this compound for subsequent analysis.
Materials:
-
Liver microsomes (from human, rat, or mouse)
-
Benzene (¹⁴C-labeled for quantification)
-
NADPH and NADH regenerating system
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Methylene (B1212753) chloride (for extraction)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
High-performance liquid chromatograph (HPLC) with radioactivity detector
Procedure:
-
Prepare a reaction mixture containing liver microsomes, the NADPH and NADH regenerating system, and 0.1 M sodium phosphate buffer.
-
Add benzene (e.g., 1 mM final concentration) to initiate the reaction. For quantification, a known specific activity of ¹⁴C-benzene should be used.
-
Incubate the mixture at 37°C for a specified time (e.g., 18 minutes).[11]
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Extract the metabolites from the aqueous phase using methylene chloride.
-
Analyze the organic extract by GC-MS to identify this compound based on its retention time and mass spectrum.[11] The typical elution time for this compound is around 4.1 minutes.[11]
-
For quantification, analyze the extract using HPLC with a radioactivity detector. The peak corresponding to this compound can be integrated to determine its concentration.[11]
Protocol for Detection of this compound-DNA Adducts (7-Phenylguanine)
This protocol outlines a sensitive method for the detection of the 7-phenylguanine (7-PhG) adduct in DNA samples.[12]
Materials:
-
DNA sample (from treated cells or tissues)
-
Enzymatic hydrolysis kit for DNA
-
Liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry (LC-nanoESI-HRMS/MS) system
-
7-PhG analytical standard
Procedure:
-
Isolate DNA from the experimental samples (e.g., bone marrow, liver, or cultured cells exposed to benzene or this compound).
-
Hydrolyze the DNA to its constituent nucleosides using an enzymatic hydrolysis kit.
-
Analyze the hydrolyzed DNA sample by LC-nanoESI-HRMS/MS.
-
Use a parallel reaction monitoring (PRM) method for the specific and sensitive detection of 7-PhG.
-
Quantify the amount of 7-PhG in the sample by comparing the peak area to a standard curve generated with the 7-PhG analytical standard.
-
The detection limit for this method can be as low as 8 amol of 7-PhG injected, allowing for the detection of less than 1 adduct per 10⁹ nucleotides.[12]
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of this compound on cultured cells.
Materials:
-
Human cell line (e.g., HL-60, TK-6)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve this compound).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol for Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage such as single- and double-strand breaks.[13]
Materials:
-
Isolated human lymphocytes or other target cells
-
This compound
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Expose the cells to different concentrations of this compound for a defined period.
-
Embed the treated cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment). An increase in these parameters indicates greater DNA damage.[14]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to this compound toxicology.
References
- 1. gov.uk [gov.uk]
- 2. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. The use of protein adducts to investigate the disposition of reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formation and disposition of this compound: Protein adducts as indicators of exposure and tissue dose - ProQuest [proquest.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Comparison of protein adducts of this compound and benzoquinone in the blood and bone marrow of rats and mice exposed to [14C/13C6]benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of this compound, a reactive metabolite of benzene, with model nucleophiles and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of genotoxicity of methyl-tert-butyl ether, benzene, toluene, ethylbenzene, and xylene to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of genotoxicity in workers exposed to benzene and atmospheric pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Deuterated Benzene Oxide in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of deuterated benzene (B151609) oxide as a tracer molecule in metabolic studies. The inclusion of detailed, step-by-step protocols, quantitative data, and process visualizations is intended to equip researchers with the necessary information to produce and utilize this valuable tool for investigating the metabolic fate of benzene-containing compounds.
Application Notes
Deuterated compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), provides a subtle but powerful modification that can elucidate metabolic pathways, quantify metabolite formation, and assess the metabolic stability of xenobiotics.[1][2] The primary utility of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly slow the rate of metabolic reactions that involve the cleavage of this bond.[1]
Benzene is a fundamental structural motif in a vast number of pharmaceutical agents. Its metabolism is of critical toxicological and pharmacological importance, often proceeding through the formation of the reactive intermediate, benzene oxide.[3] this compound is a key hub in the metabolic cascade of benzene, leading to the formation of various secondary metabolites, including phenol, catechol, and muconic acid.[3] Understanding the flux through these pathways is crucial for predicting the toxicity and efficacy of benzene-containing drug candidates.
The use of deuterated this compound (specifically, benzene-d6-oxide) as a tracer allows for the precise tracking of its metabolic fate. When introduced into a biological system, the deuterated molecule and its subsequent metabolites can be readily distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. This enables researchers to:
-
Elucidate Metabolic Pathways: Unambiguously identify the full spectrum of metabolites derived from this compound.
-
Quantify Metabolite Formation: Accurately measure the rate and extent of formation for each metabolite.
-
Investigate Covalent Binding: Trace the adduction of reactive metabolites to proteins and nucleic acids, a key mechanism of toxicity.[3]
-
Assess Enzyme Contribution: In combination with specific enzyme inhibitors, determine the role of various cytochrome P450 (CYP) isoforms and other enzymes in this compound metabolism.
The synthesis of deuterated this compound is a multi-step process that is not directly reported in the literature. Therefore, a robust, three-stage synthetic route is proposed herein, based on well-established chemical transformations: 1) The synthesis of a deuterated benzene precursor, 2) The partial reduction of the aromatic ring to form deuterated 1,4-cyclohexadiene, and 3) The epoxidation and subsequent elimination to yield the final product.
Experimental Protocols
The following protocols describe a proposed synthetic route to deuterated this compound.
Protocol 1: Synthesis of Deuterated Benzene (Benzene-d6)
This protocol is adapted from a method utilizing a palladium-on-carbon catalyst with aluminum and deuterated water to generate deuterium gas in situ for the H-D exchange reaction.[4]
Materials:
-
Benzene
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
10% Palladium on Carbon (Pd/C)
-
Aluminum powder
-
Microwave reactor
-
Standard glassware for extraction and distillation
Procedure:
-
To a microwave reactor vessel, add the substrate (e.g., 0.3 mmol of benzene), 3% Pd/C, and 100 mg of aluminum powder.
-
Add 1.5 mL of D₂O to the vessel.
-
Seal the vessel and sonicate the mixture for 1 hour.
-
Place the vessel in a microwave reactor and heat according to the instrument's safety guidelines to drive the H-D exchange.
-
After cooling, extract the deuterated benzene with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting benzene-d6 (B120219) by distillation.
Protocol 2: Synthesis of Deuterated 1,4-Cyclohexadiene (1,4-Cyclohexadiene-d6)
This protocol is an adaptation of the Birch reduction for the partial reduction of the deuterated benzene ring.[2][5]
Materials:
-
Benzene-d6 (from Protocol 1)
-
Liquid ammonia (B1221849) (NH₃)
-
Lithium (Li) or Sodium (Na) metal
-
tert-Butanol (t-BuOH)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon).
-
Condense approximately 250 mL of ammonia into the flask by cooling it to -78 °C in a dry ice/acetone bath.
-
Once the desired volume of liquid ammonia is collected, add 10 g of benzene-d6.
-
Slowly add small pieces of lithium metal (approximately 2.4 molar equivalents) to the stirring solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Add 20 mL of t-BuOH dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to stir for 2 hours, maintaining the temperature at -78 °C.
-
Quench the reaction by the slow addition of a proton source, such as ammonium (B1175870) chloride, until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of argon.
-
To the remaining residue, add 100 mL of cold water and extract with pentane (B18724) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain 1,4-cyclohexadiene-d6.
Protocol 3: Synthesis of Deuterated this compound (Benzene-d6-Oxide)
This protocol is adapted from the synthesis of non-deuterated this compound from 1,4-cyclohexadiene.[6]
Materials:
-
1,4-Cyclohexadiene-d6 (from Protocol 2)
-
Peroxyacetic acid
-
Bromine (Br₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis
Procedure:
-
Epoxidation: Dissolve 1,4-cyclohexadiene-d6 in CH₂Cl₂ and cool to 0 °C. Add peroxyacetic acid dropwise and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate under reduced pressure to yield the monoepoxide.
-
Bromination: Dissolve the crude monoepoxide in CH₂Cl₂ and cool to 0 °C. Add a solution of bromine in CH₂Cl₂ dropwise until a faint orange color persists. Stir for 1 hour. Wash the reaction with aqueous sodium thiosulfate, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate to give the dibrominated epoxide.
-
Double Elimination: Dissolve the crude dibromide in an appropriate solvent (e.g., THF) and add DBU (2.2 equivalents). Stir the reaction at room temperature overnight. Dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield benzene-d6-oxide.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis of deuterated this compound. The data for the synthesis of benzene-d6 is based on reported literature values. The yields for the subsequent steps are estimated based on the yields of the non-deuterated analogues and are presented as a target for optimization.
| Step | Product | Starting Material | Typical Yield (%) | Isotopic Purity (atom % D) | Reference(s) for Yield |
| 1. H-D Exchange | Benzene-d6 | Benzene | 90-98 | >98 | [4][7] |
| 2. Birch Reduction | 1,4-Cyclohexadiene-d6 | Benzene-d6 | ~90 (estimated) | >98 | [5][8] |
| 3. Epoxidation, Bromination, Elimination | Benzene-d6-Oxide | 1,4-Cyclohexadiene-d6 | ~54 (estimated) | >98 | [6] |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the metabolic pathway of this compound.
Caption: Proposed multi-step synthesis of deuterated this compound from deuterated benzene.
Caption: Key metabolic pathways of this compound that can be investigated using a deuterated tracer.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Birch Reduction: Aromatic Ring Dearomatization 🧪 [webofpharma.com]
- 6. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Use of Benzene Oxide in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene (B151609) oxide is a critical intermediate in the metabolism of benzene, a widely recognized industrial chemical and environmental pollutant. The enzymatic reactions involving benzene oxide are of significant interest in toxicology, drug metabolism, and carcinogenesis research. Benzene is initially metabolized by cytochrome P450 enzymes, primarily CYP2E1, to form this compound.[1][2] This reactive epoxide can then undergo several metabolic fates: enzymatic hydrolysis to benzene dihydrodiol by epoxide hydrolase, conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs), or spontaneous rearrangement to phenol.[1][2] Understanding the kinetics of these enzymatic processes is crucial for assessing the toxicological risk of benzene exposure and for developing potential therapeutic interventions.
These application notes provide detailed protocols for enzyme kinetics assays using this compound as a substrate for key enzymes in its metabolic pathway. The included data and methodologies are intended to guide researchers in accurately characterizing the enzymatic activities and inhibition profiles related to this compound metabolism.
Data Presentation: Kinetic Parameters of Enzymes Involved in this compound Metabolism
The following table summarizes the available quantitative data for the key enzymes that metabolize this compound. This information is essential for designing and interpreting enzyme kinetics experiments.
| Enzyme | Substrate | Species/Isoform | Km (µM) | Vmax (fmol/s) | Temperature (°C) | Notes |
| Glutathione S-Transferase | This compound | Human GSTT1 | 420 | 450 | 37 | Did not exhibit sufficient activity for determination of kinetics.[1][3] |
| Human GSTP1 | 3600 | 3100 | 37 | [1][3] | ||
| Human GSTA1 | N/A | N/A | 37 | Did not exhibit sufficient activity for determination of kinetics.[1] | ||
| Human GSTM1 | N/A | N/A | 37 | Did not exhibit sufficient activity for determination of kinetics.[1] | ||
| Human GSTT1 | 1100 | 360 | 25 | [1] | ||
| Human GSTP1 | 6300 | 3300 | 25 | [1] | ||
| Epoxide Hydrolase | This compound | - | - | - | - | Specific kinetic data for this compound is not readily available. |
| Cytochrome P450 | Benzene | - | - | - | - | This compound is an intermediate, not a direct substrate for assay. |
N/A: Not applicable as sufficient activity was not observed for kinetic parameter determination.
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay with this compound
This protocol is adapted from established methods for GST assays and is specifically tailored for use with this compound.[1][4] The assay measures the conjugation of glutathione to this compound, which can be monitored by quantifying the formation of the S-phenylglutathione conjugate.
Materials:
-
Recombinant human GST enzymes (GSTA1, GSTM1, GSTP1, GSTT1)
-
This compound (stored at 4°C as a 1% or 10% solution in dioxane)[1]
-
Reduced glutathione (GSH)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Rapid quench-flow instrument (optional, for pre-steady-state kinetics)
-
HPLC system with a suitable column for separation of S-phenylglutathione
-
Mass spectrometer for product confirmation and quantification
Procedure:
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) by combining appropriate volumes of 0.1 M K2HPO4 and 0.1 M KH2PO4.[1]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of GSH in the phosphate buffer and adjust the pH to 7.4.[1]
-
Immediately before the reaction, dilute the this compound stock solution in phosphate buffer to achieve final concentrations ranging from 50 µM to 5 mM. Ensure the final concentration of the organic solvent (dioxane) is ≤ 1% of the total volume.[1]
-
-
Enzyme Preparation: Dilute the GST enzyme stock to a final concentration of 1.7 mU per incubation. The amount of enzyme may need to be optimized based on the specific activity of the enzyme preparation.[1]
-
Reaction Incubation:
-
The final reaction volume will be 34 µL.[1]
-
Combine the phosphate buffer, 5 mM GSH (final concentration), and the desired concentration of this compound.
-
Initiate the reaction by adding the diluted GST enzyme.
-
Incubate at 37°C (or 25°C for comparison).[1]
-
For time-course experiments, stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or a suitable acid).
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC to separate the S-phenylglutathione conjugate from other components.
-
Quantify the amount of product formed using a standard curve generated with synthetic S-phenylglutathione. Mass spectrometry can be used for confirmation.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the product formation versus time curve.
-
Plot the initial velocities against the substrate (this compound) concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Epoxide Hydrolase (EH) Activity Assay with this compound (Radiometric Method)
This protocol describes a radiometric assay for measuring the activity of epoxide hydrolase using radiolabeled this compound. This method is highly sensitive and allows for the direct measurement of the diol product.
Materials:
-
Radiolabeled this compound (e.g., [14C]-benzene oxide or [3H]-benzene oxide)
-
Microsomal or purified epoxide hydrolase
-
Appropriate buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4)
-
Organic solvent (e.g., ethyl acetate (B1210297) or hexane) for extraction
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, the enzyme preparation (microsomes or purified EH), and any necessary cofactors.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the radiolabeled this compound substrate. The final concentration of the substrate should be varied to determine kinetic parameters.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., 2 volumes of ice-cold ethyl acetate).
-
Vortex vigorously to extract the unreacted substrate and the diol product into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Separation of Substrate and Product:
-
The diol product is more polar than the epoxide substrate. A subsequent aqueous wash of the organic phase can be used to partition the diol into the aqueous phase, leaving the unreacted epoxide in the organic layer.
-
Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate the diol from the epoxide.
-
-
Quantification:
-
Transfer an aliquot of the phase containing the diol product (or the corresponding spot/peak from chromatography) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert the measured radioactivity (counts per minute, CPM) to the amount of product formed using the specific activity of the radiolabeled substrate.
-
Calculate the initial reaction velocities and determine Km and Vmax as described for the GST assay.
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: General workflow for an enzyme kinetics assay.
References
Application Notes and Protocols for Studying Arene Oxide Isomerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arene oxides are key intermediates in the metabolic activation and detoxification of aromatic hydrocarbons. Their isomerization to phenols, often involving a characteristic intramolecular migration known as the "NIH shift," is a crucial area of study in toxicology, drug metabolism, and synthetic organic chemistry.[1] Understanding the factors that govern the fate of arene oxides is essential for predicting the biological activity of aromatic compounds and for the development of new synthetic methodologies.
These application notes provide a comprehensive overview of the experimental setup for studying arene oxide isomerization, including detailed protocols for the synthesis of arene oxides, methods for monitoring their isomerization, and analytical techniques for product quantification.
Key Signaling Pathways and Concepts
The isomerization of arene oxides to phenols can proceed through different pathways, with the acid-catalyzed and spontaneous rearrangements being the most significant. A key feature of this reaction is the NIH shift, an intramolecular migration of a substituent (like hydrogen, deuterium, or an alkyl group) on the aromatic ring during hydroxylation.[2][3] This phenomenon provides strong evidence for the intermediacy of arene oxides in enzymatic hydroxylations.[1]
Caption: The NIH Shift Mechanism for Arene Oxide Isomerization.
Experimental Workflow
A typical experimental workflow for studying arene oxide isomerization involves the synthesis and purification of the arene oxide, followed by the isomerization reaction under controlled conditions, and finally, the analysis of the reaction mixture to identify and quantify the products.
Caption: General Experimental Workflow for Studying Arene Oxide Isomerization.
Data Presentation
Influence of pH on Product Distribution
The isomerization of arene oxides is highly sensitive to pH. Acidic conditions generally favor the formation of phenols through a carbocation intermediate, which can influence the regioselectivity of the rearrangement, including the extent of the NIH shift.[2] The following table summarizes the product distribution from the isomerization of 1,4-dimethylbenzene oxide under different pH conditions.
| Reaction Condition | 2,5-Dimethylphenol (%) | 2,4-Dimethylphenol (from NIH shift) (%) | Reference |
| Spontaneous Rearrangement (pH ≥ 6) | 13 | 87 | [2] |
| Acid-Catalyzed Rearrangement (pH < 6) | 54 | 46 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Arene Oxides via Epoxidation with m-CPBA
This protocol describes a general procedure for the synthesis of arene oxides from their corresponding arenes using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Arene substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography supplies (silica gel or neutral alumina, appropriate solvents)
Procedure:
-
Dissolve the arene substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred arene solution at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess peroxide), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude arene oxide immediately using flash chromatography on silica (B1680970) gel or neutral alumina, or by crystallization. Arene oxides can be sensitive, so prolonged exposure to silica gel should be avoided.[2]
Protocol 2: HPLC Analysis of Arene Oxide Isomerization
This protocol provides a general method for the separation and quantification of an arene oxide and its phenolic isomerization products using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][5]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Degas the mobile phases before use.
-
Sample Preparation: At desired time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the acid or base). Dilute the sample with the initial mobile phase composition to a suitable concentration. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program (Illustrative):
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or another appropriate wavelength for the compounds of interest.
-
-
Quantification: Create a calibration curve for each analyte (arene oxide and expected phenol isomers) using standards of known concentration. Integrate the peak areas of the analytes in the sample chromatograms and determine their concentrations using the calibration curves.
Protocol 3: Quantitative NMR (qNMR) for Reaction Monitoring
This protocol outlines the use of ¹H NMR spectroscopy for the quantitative analysis of an arene oxide isomerization reaction.[7][8][9]
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., 1,4-bis(trimethylsilyl)benzene, maleic acid)
Procedure:
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum (ideally a singlet), is chemically inert under the reaction conditions, and has resonances that do not overlap with the signals of the reactants or products.
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
At a specific time point, withdraw a precise volume of the reaction mixture and add it to the NMR tube containing the internal standard.
-
Alternatively, the reaction can be run directly in the NMR tube after adding a known amount of the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A longer d1 is crucial for accurate integration.[7]
-
Number of Scans (ns): Use a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 100:1 is recommended for good accuracy).[9]
-
Pulse Angle: Use a 90° pulse.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the internal standard and for each of the reactants and products.
-
Calculate the concentration of each component using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) where N is the number of protons giving rise to the integrated signal, and M is the molar mass.
-
Protocol 4: Kinetic Analysis of Arene Oxide Isomerization using Stopped-Flow Spectroscopy
For rapid isomerization reactions, stopped-flow spectroscopy can be employed to measure the reaction kinetics in the millisecond to second timescale.[10][11][12][13]
Materials and Equipment:
-
Stopped-flow spectrophotometer with absorbance or fluorescence detection
-
Syringes for reactant delivery
Procedure:
-
Solution Preparation:
-
Prepare a solution of the arene oxide in a suitable buffer at the desired pH in one syringe.
-
Prepare a solution of the acid or base catalyst (if applicable) in the same buffer in a second syringe. The concentration of the catalyst should be such that upon mixing, the desired final concentration is achieved.
-
-
Instrument Setup:
-
Set the detection wavelength to a value where there is a significant change in absorbance or fluorescence as the arene oxide isomerizes to the phenol.
-
Set the acquisition time and data collection rate appropriate for the expected reaction rate.
-
-
Kinetic Measurement:
-
Rapidly mix the two solutions from the syringes in the stopped-flow instrument.
-
The instrument will automatically stop the flow and record the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance/fluorescence vs. time) can be fitted to an appropriate kinetic model (e.g., single exponential for a pseudo-first-order reaction) to obtain the observed rate constant (k_obs).
-
By performing the experiment at various catalyst concentrations, the catalytic rate constant can be determined from a plot of k_obs versus catalyst concentration.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of arene oxide | - Acidic impurities in reagents or glassware.- Reaction temperature too high.- Extended reaction time. | - Use purified m-CPBA.- Ensure all glassware is dry and base-washed if necessary.- Maintain low reaction temperatures (e.g., 0 °C or below).- Monitor the reaction closely and quench as soon as the starting material is consumed.[2] |
| Formation of diol byproducts | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere.[2] |
| Poor separation in HPLC | - Inappropriate column or mobile phase. | - Optimize the mobile phase gradient.- Try a different column chemistry (e.g., phenyl-hexyl or biphenyl).- Adjust the pH of the mobile phase.[5][14] |
| Inaccurate qNMR results | - Incomplete relaxation of nuclei.- Poor signal-to-noise ratio.- Overlapping signals. | - Increase the relaxation delay (d1).- Increase the number of scans.- Choose an internal standard with non-overlapping signals or use a higher field NMR instrument for better resolution.[7][9] |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. emerypharma.com [emerypharma.com]
- 3. NIH shift - Wikipedia [en.wikipedia.org]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 13. biologic.net [biologic.net]
- 14. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trapping Reactive Intermediates of Benzene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for trapping and analyzing the reactive intermediates of benzene (B151609) oxide, a critical metabolite in the biotransformation of benzene. The following protocols and data are intended to guide researchers in accurately detecting and quantifying these transient species, which is essential for understanding the mechanisms of benzene-induced toxicity and for the development of safer chemical entities.
Introduction
Benzene is a widely used industrial chemical and a known human carcinogen. Its toxicity is mediated through its metabolic activation to reactive intermediates, primarily benzene oxide. This compound exists in equilibrium with its valence tautomer, oxepine. This highly reactive epoxide can undergo several competing reactions: spontaneous rearrangement to phenol, enzymatic hydration to benzene dihydrodiol, conjugation with glutathione (B108866) (GSH), and covalent binding to nucleophilic sites in macromolecules such as proteins and DNA.[1][2][3] Trapping these reactive intermediates is crucial for elucidating the pathways of benzene metabolism and toxicity. This document outlines two primary techniques for trapping this compound: cycloaddition reactions and nucleophilic trapping.
Cycloaddition Trapping with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
Cycloaddition reactions offer a highly efficient method for trapping arene oxides. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogs are powerful dienophiles that react rapidly with the diene system of this compound to form stable, crystalline adducts.[2][4] This approach allows for the quantitative analysis of this compound formation.
Diagram: Workflow for Cycloaddition Trapping of this compound
Caption: Workflow for trapping this compound with PTAD.
Experimental Protocol: Cycloaddition Trapping of In Vitro Generated this compound
This protocol describes the generation of this compound from benzene using liver microsomes and its subsequent trapping with PTAD.
Materials:
-
Benzene
-
Human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
0.1 M Sodium phosphate (B84403) buffer (pH 7.4)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Methylene (B1212753) chloride or Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
HPLC-MS/MS system
Procedure:
-
Microsomal Incubation:
-
In a clean glass vial, prepare the incubation mixture containing:
-
Liver microsomes (final concentration ~1 mg/mL)
-
NADPH regenerating system
-
0.1 M Sodium phosphate buffer (pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding benzene (final concentration 1 mM, dissolved in a minimal amount of a suitable solvent like DMSO).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 15-30 minutes).[5]
-
-
Trapping with PTAD:
-
Prepare a fresh solution of PTAD in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).
-
Stop the microsomal reaction by adding an excess of the PTAD solution to the incubation mixture. The red color of the PTAD solution should persist, indicating an excess of the trapping agent.
-
Allow the trapping reaction to proceed for 10-15 minutes at room temperature.
-
-
Extraction of the Adduct:
-
Extract the aqueous mixture with an equal volume of methylene chloride or ethyl acetate three times.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to identify and quantify the this compound-PTAD adduct.
-
Nucleophilic Trapping of this compound
This compound is an electrophile that can be trapped by various nucleophiles. This is particularly relevant for understanding its biological effects, as it can react with cellular nucleophiles like DNA and proteins.
Diagram: Nucleophilic Trapping Pathways of this compound
Caption: Nucleophilic trapping pathways of this compound.
Experimental Protocol: Trapping of this compound with DNA and Analysis of 7-Phenylguanine Adduct
This protocol is adapted from a highly sensitive method for the analysis of the 7-phenylguanine (7-PhG) DNA adduct.[6]
Materials:
-
This compound (synthesized as per published methods)
-
Calf thymus DNA
-
10 mM Sodium cacodylate buffer (pH 7.0)
-
Solid Phase Extraction (SPE) cartridges
-
LC-NSI-HRMS/MS-PRM system
Procedure:
-
Reaction of this compound with DNA:
-
Dissolve calf thymus DNA in 10 mM sodium cacodylate buffer (pH 7.0) to a final concentration of 1 mg/mL.
-
Add this compound (from a stock solution in a minimal amount of a compatible solvent) to the DNA solution to achieve final concentrations ranging from 1 µM to 10 mM.[6]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
DNA Isolation and Hydrolysis:
-
Isolate the DNA using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods to remove unreacted this compound and other small molecules.
-
Perform neutral thermal hydrolysis of the DNA by heating in 10 mM sodium cacodylate buffer (pH 7.0) at 100°C for 1 hour.[6] This method has been shown to be more efficient than acid hydrolysis for releasing 7-PhG.[6]
-
-
Sample Enrichment:
-
Enrich the 7-PhG adduct from the hydrolysate using size exclusion filtration followed by solid-phase extraction (SPE).
-
-
Analysis:
-
Quantify the 7-PhG adduct using a liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry-parallel reaction monitoring (LC-NSI-HRMS/MS-PRM) method.[6]
-
Experimental Protocol: Trapping of this compound with N-Acetylcysteine (NAC)
This protocol describes the trapping of this compound with the glutathione surrogate, N-acetylcysteine (NAC).[7]
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Aqueous buffer solutions (pH range 5.5 to 11.4)
-
LC-ESI-MS system
Procedure:
-
Reaction of this compound with NAC:
-
Prepare aqueous buffer solutions at various pH values (e.g., 5.5, 7.4, 9.0, 11.4).
-
Dissolve NAC in each buffer solution.
-
Add this compound to the NAC solutions and incubate at a controlled temperature (e.g., 37°C).
-
-
Analysis:
-
Directly analyze the reaction mixture using LC-ESI-MS to detect the formation of N-acetyl-S-(6-hydroxycyclohexa-2,4-dien-1-yl)cysteine (pre-phenylmercapturic acid, PPhMA) and its dehydration product, phenylmercapturic acid (PhMA).[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from the literature for the trapping of this compound intermediates.
Table 1: Trapping of this compound with DNA [6]
| This compound Concentration (µM) | 7-Phenylguanine (fmol/µmol guanine) |
| 10000 | 330 |
| 1000 | 63 |
| 100 | 8 |
| 10 | 0.6 |
| 1 | 0.1 |
| 0.1 | LOD |
| 0.01 | LOD |
LOD: Limit of Detection
Table 2: Yield of this compound Adducts with N-Acetylcysteine (NAC) and Purine Nucleosides [7][8]
| Trapping Agent | pH | Product(s) | Yield |
| N-Acetylcysteine | 5.5 - 11.4 | PPhMA + PhMA | Up to 11% (yield increases with pH) |
| 2'-deoxyguanosine | Physiological | 7-Phenylguanine (7-PhG) | 14 ± 5 ppm |
| 2'-deoxyadenosine | Physiological | N⁶-Phenyladenine (6-PhA) | 500 ± 70 ppm |
Synthesis of this compound
For in vitro trapping experiments, a reliable source of this compound is necessary. The following is a summarized synthetic route.[9]
Diagram: Synthetic Pathway to this compound
Caption: Synthesis of this compound from 1,4-cyclohexadiene.
Protocol: Synthesis of this compound
A scalable synthesis of this compound has been reported starting from 1,4-cyclohexadiene.[9]
Procedure Overview:
-
Epoxidation: 1,4-cyclohexadiene is treated with peroxyacetic acid to form the mono-epoxide.
-
Bromination: The resulting epoxide is reacted with bromine to yield a dibromide.
-
Double Elimination: The dibromide undergoes a double E2 elimination reaction with a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to produce this compound. A reported yield for this final step is 54%.[9]
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the trapping and analysis of this compound. The choice of trapping agent will depend on the specific research question. Cycloaddition reactions with PTAD are highly effective for quantitative analysis of this compound formation, while nucleophilic trapping with DNA or NAC provides insights into the biological reactivity of this important intermediate. The successful application of these techniques will aid in advancing our understanding of benzene toxicity and in the development of safer chemicals and pharmaceuticals.
References
- 1. PlumX [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the this compound-DNA adduct 7-phenylguanine by liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry-parallel reaction monitoring: application to DNA from exposed mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapping of this compound-oxepin and methyl-substituted derivatives with 4-phenyl- and 4-pentafluorophenyl-1,2,4-triazoline-3,5-dione - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 5. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Reactions of this compound, a reactive metabolite of benzene, with model nucleophiles and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Benzene Oxide Synthesis and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and storage of benzene (B151609) oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of benzene oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Acidic Reaction Conditions: this compound is highly sensitive to acid, which catalyzes its rearrangement to phenol (B47542).[1] | Ensure all glassware is thoroughly washed and dried. Use anhydrous solvents and reagents. Consider adding a mild, insoluble base like powdered potassium carbonate to the reaction mixture to neutralize any acidic byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA).[1] |
| High Reaction Temperature: Elevated temperatures can promote the decomposition of the thermally sensitive this compound.[1] | Perform the reaction at low temperatures, typically 0 °C or below, using an ice bath.[1] | |
| Extended Reaction Time: Prolonged exposure to reaction conditions can lead to product degradation.[1] | Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Work up the reaction as soon as the starting material has been consumed.[1] | |
| Product Decomposes During Purification | Acidic Stationary Phase: Standard silica (B1680970) gel is slightly acidic and can cause the degradation of this compound during column chromatography. | Use a neutral stationary phase like neutral alumina (B75360) for purification. Alternatively, deactivate silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) before loading the sample. |
| High Temperatures During Solvent Removal: this compound is volatile and thermally labile. | Remove solvent under reduced pressure at low temperatures using a rotary evaporator with a cooled water bath. | |
| Presence of Phenol as a Major Byproduct | NIH Shift Rearrangement: This is a common, often spontaneous, isomerization of arene oxides to phenols, which can be catalyzed by trace amounts of acid.[1] | Strictly maintain neutral or slightly basic conditions throughout the synthesis and workup. Minimize the time the product is in solution before isolation. |
| Formation of trans-dihydrodiols | Presence of Water/Nucleophiles: Water or other nucleophiles in the reaction mixture can open the epoxide ring.[1] | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.[1] |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the most common side reactions during this compound synthesis, and how can I minimize them?
A1: The two most prevalent side reactions are the isomerization to phenol (often via the "NIH shift") and the nucleophilic ring-opening by water or other nucleophiles to form trans-dihydrodiols.[1] To minimize these:
-
Prevent Isomerization: Maintain strictly neutral or slightly basic conditions. Even trace acidity can catalyze the rearrangement.[1]
-
Prevent Dihydrodiol Formation: Ensure your reaction is performed under anhydrous conditions using dry solvents and reagents, preferably under an inert atmosphere.[1]
Q2: My this compound yield is consistently low. What are the key factors I should optimize?
A2: Low yields are typically due to the inherent instability of this compound.[1] Key factors to optimize are:
-
Temperature: Keep the reaction temperature low (e.g., 0 °C or below).[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting arene is consumed to avoid product degradation.[1]
-
Acidity: Neutralize any acidic impurities or byproducts.
-
Purification: Use gentle purification methods, such as chromatography with a neutral stationary phase.[1]
Q3: What is the "NIH shift" and why is it relevant to this compound synthesis?
A3: The NIH shift is an intramolecular migration of a substituent (like a hydrogen atom) that occurs during the enzymatic or chemical hydroxylation of aromatic rings.[2][3] It is highly relevant because the mechanism for the acid-catalyzed rearrangement of this compound to phenol proceeds through a similar pathway, making it a major source of yield loss.[1][3]
Storage
Q4: What are the ideal storage conditions for purified this compound?
A4: this compound is sensitive to heat, light, and acid.[1] For optimal stability, it should be stored:
-
At low temperatures: Preferably at -20°C or below in a freezer.
-
Under an inert atmosphere: Displace oxygen with argon or nitrogen before sealing the container.
-
Protected from light: Use an amber vial or wrap the container in foil.
-
In a deacidified solvent: If stored in solution, ensure the solvent is free from acidic impurities.[1]
Q5: How stable is this compound in aqueous solutions?
A5: this compound is relatively stable in neutral aqueous solutions but will degrade over time. The half-life of this compound in a neutral aqueous phosphate (B84403) buffer (pH 7) at 25°C is approximately 34 minutes.[4] Its degradation is accelerated under acidic conditions.
Quantitative Data
The following table summarizes key quantitative data regarding the stability of this compound and related compounds.
| Parameter | Value | Conditions | Reference |
| Half-life of this compound | ~34 minutes | Aqueous phosphate buffer (pH 7), 25°C | [4] |
| Half-life in Rat Blood (ex vivo) | ~8 minutes | Rat blood, ex vivo | [4] |
| Spontaneous Rearrangement Rate Constant (k₀) of 1,4-Dimethylthis compound | 4.8 x 10⁻³ sec⁻¹ | pH ≥ 6 | [5] |
| Acid-Catalyzed Rearrangement Rate Constant (kH) of 1,4-Dimethylthis compound | 1.26 x 10³ M⁻¹ sec⁻¹ | Acidic conditions | [5] |
| Yield of this compound from Dibromide Precursor | 54% | Elimination with DBU | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Cyclohexadiene (B1204751)
This protocol is adapted from a method developed by Davies et al. and involves three main stages.[6]
Stage 1: Monoepoxidation of 1,4-Cyclohexadiene
-
Dissolve 1,4-cyclohexadiene in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of an epoxidizing agent, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) (1.0 equivalent), in the same solvent.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, the reaction can be carried forward to the next step without purification of the intermediate monoepoxide.
Stage 2: Bromination of the Epoxide
-
To the crude monoepoxide solution from Stage 1, still at 0 °C, slowly add a solution of bromine (Br₂) (1.0 equivalent) in DCM.
-
Allow the reaction to stir until the bromine color disappears.
-
The resulting dibrominated epoxide can be worked up by washing with a saturated sodium bicarbonate solution to quench any remaining acid, followed by drying and solvent removal. The overall yield for these first two steps is reported to be around 88%.[6]
Stage 3: Double Elimination to Form this compound
-
Dissolve the crude dibromide from Stage 2 in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (at least 2.0 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by GC or TLC for the formation of this compound.
-
Upon completion, work up the reaction (e.g., by washing with dilute acid to remove DBU, followed by extraction).
-
Purify the crude product carefully by flash chromatography on neutral alumina to yield pure this compound (reported yield of 54% for this step).[6]
Visualizations
Metabolic and Degradation Pathways of this compound
The following diagram illustrates the primary pathways through which this compound is metabolized or degrades. It can rearrange to phenol, be hydrolyzed by epoxide hydrolase, conjugate with glutathione, or exist in equilibrium with oxepine, which can open to form muconaldehyde.[4]
Caption: Metabolic and degradation pathways of this compound.
Experimental Workflow: Synthesis and Purification
This diagram outlines the logical flow for the synthesis of this compound, highlighting critical control points to maximize yield and purity.
Caption: Experimental workflow for this compound synthesis.
Logical Diagram: The NIH Shift Mechanism
This diagram illustrates the key steps in the acid-catalyzed NIH shift, which leads to the isomerization of this compound into phenol, a common impurity.
Caption: Key steps of the acid-catalyzed NIH Shift.
References
Technical Support Center: Preventing Premature Rearrangement of Benzene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling benzene (B151609) oxide and preventing its premature rearrangement to phenol (B47542). Benzene oxide is a valuable intermediate in chemical synthesis and a key metabolite in drug development research. However, its inherent instability presents significant challenges in the laboratory. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no this compound detected; primary product is phenol. | Acidic conditions: Trace amounts of acid can catalyze the rearrangement.[1] This can originate from reagents (e.g., m-CPBA byproduct), glassware, or solvents. | - Ensure all glassware is thoroughly cleaned and dried. - Use purified reagents and anhydrous, deacidified solvents.[1] - Consider adding a non-nucleophilic base, like finely powdered potassium carbonate, as a buffer during the reaction.[1] - During workup, neutralize acidic byproducts promptly with a saturated sodium bicarbonate solution.[1] |
| High reaction or workup temperature: this compound is thermally labile. | - Perform the reaction at low temperatures (e.g., 0 °C or below).[1] - Concentrate solutions under reduced pressure at low temperatures. | |
| Extended reaction time: Prolonged exposure to reaction conditions can lead to degradation. | - Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.[1] | |
| Formation of significant amounts of trans-dihydrodiols. | Presence of water or other nucleophiles: The epoxide ring is susceptible to nucleophilic attack. | - Use anhydrous solvents and reagents.[1] - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[1] |
| This compound degrades during purification. | Use of silica (B1680970) gel for chromatography: The acidic nature of silica gel can promote rearrangement. | - Purify the crude product immediately after synthesis. - Avoid silica gel chromatography. Use neutral alumina (B75360) or Florisil instead.[1] - If chromatography is unavoidable, perform it quickly at low temperatures. - Consider non-chromatographic purification methods like crystallization. |
| Decomposition of this compound during storage. | Improper storage conditions: Exposure to light, heat, or air can lead to degradation. | - Store purified this compound at low temperatures (-20 °C or below) under an inert atmosphere (argon or nitrogen).[1] - Protect from light by using amber vials or wrapping containers in foil.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound rearrangement?
A1: The primary cause of this compound rearrangement to phenol is the presence of acid, which catalyzes the isomerization.[1] This rearrangement, often involving an intramolecular hydride shift known as the "NIH shift," is a common pathway for arene oxides. Even trace amounts of acid can significantly accelerate this process. Other factors that promote rearrangement include elevated temperatures and prolonged reaction times.[1]
Q2: How does the solvent environment affect the stability of this compound?
A2: The solvent plays a crucial role in the stability of this compound by influencing the equilibrium between this compound and its valence tautomer, oxepin (B1234782). In nonpolar solvents, the equilibrium may favor the oxepin form. Conversely, the presence of Lewis acids or hydrogen bond donors in the solvent can shift the equilibrium back towards the more stable this compound form.[2][3] For practical laboratory work, using anhydrous aprotic solvents is recommended to prevent nucleophilic attack on the epoxide ring.[1]
Q3: What is the approximate half-life of this compound under physiological conditions?
A3: The half-life of this compound in an aqueous medium at pH 7 and 25°C is approximately 34 minutes.[4] It is important to note that this half-life can be significantly affected by changes in pH and the presence of other reactive species.
Q4: How does pH influence the stability and reactivity of this compound?
A4: pH has a dramatic effect on both the stability and reactivity of this compound. While acidic conditions promote rearrangement to phenol, basic conditions can increase its reactivity towards nucleophiles. For instance, increasing the pH from 7.0 to 8.5 has been shown to dramatically increase the rate of reaction with glutathione.[4] Therefore, maintaining a neutral pH is often critical for preserving this compound in aqueous environments.
Q5: What are the best practices for handling and storing this compound?
A5: Due to its sensitivity, this compound should be handled with care. All operations should be carried out in a well-ventilated fume hood. Store purified this compound at low temperatures (ideally -20°C or colder), under an inert atmosphere (argon or nitrogen), and protected from light.[1] Use deacidified solvents for all manipulations.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the known quantitative data.
| Parameter | Condition | Value | Reference |
| Half-life | Aqueous phosphate (B84403) buffer (pH 7), 25 °C | ~34 minutes | [4] |
| Half-life | In rat blood (ex vivo) | ~8 minutes | [4] |
| Rearrangement Rate Constant | In solid argon at 3 K (to oxepin) | ~5.3 x 10⁻⁵ s⁻¹ | [2] |
Note: Comprehensive quantitative data on the stability of this compound across a wide range of pH values and temperatures in common laboratory solvents is limited in the literature. The provided data points are from specific studies and should be used as a general guide.
Experimental Protocols
Protocol 1: Synthesis of this compound via Epoxidation of 1,4-Cyclohexadiene (B1204751)
This protocol is adapted from a known method for the synthesis of this compound.
Materials:
-
1,4-Cyclohexadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Neutral alumina for chromatography
Procedure:
-
Dissolve 1,4-cyclohexadiene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of m-CPBA in a minimal amount of anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred 1,4-cyclohexadiene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Immediately purify the crude product by flash chromatography on neutral alumina.
Protocol 2: Preparation of Deacidified Solvents
To prevent acid-catalyzed rearrangement, it is crucial to use deacidified solvents when working with this compound.
Materials:
-
Solvent to be deacidified (e.g., dichloromethane, chloroform)
-
Anhydrous potassium carbonate (K₂CO₃), freshly dried
-
Distillation apparatus
Procedure:
-
Add the solvent to a round-bottom flask.
-
Add a sufficient amount of freshly dried, anhydrous potassium carbonate to the solvent (approximately 10-20 g per liter of solvent).
-
Stir the mixture for at least 4 hours at room temperature.
-
Distill the solvent from the potassium carbonate under an inert atmosphere.
-
Store the deacidified solvent over molecular sieves to maintain dryness and under an inert atmosphere.
Visualizations
Caption: The equilibrium between this compound and its valence tautomer, oxepin.
Caption: The NIH Shift mechanism for the rearrangement of an arene oxide to a phenol.
Caption: A general workflow for the synthesis and handling of this compound to prevent premature rearrangement.
References
Technical Support Center: Optimizing Benzene Oxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzene (B151609) oxide. The content is structured to address specific experimental issues with data-driven solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Issue 1: Low Overall Yield of Benzene Oxide
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield in this compound synthesis, typically performed via the epoxidation of 1,4-cyclohexadiene (B1204751) followed by bromination and dehydrobromination, can arise from issues in any of the three main steps. A systematic approach to troubleshooting each step is crucial for improving the final yield. The final double E2 elimination to form this compound has been reported with a yield of 54%, while the preceding epoxidation and bromination steps have a combined yield of 88%.[1]
Troubleshooting Steps:
-
Step 1: Epoxidation of 1,4-Cyclohexadiene:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the reaction is sluggish, consider optimizing the temperature and reaction time. The epoxidation is typically carried out at low temperatures to improve selectivity.
-
Suboptimal Reagent Ratio: The stoichiometry of the peroxy acid (e.g., peroxyacetic acid) to 1,4-cyclohexadiene is critical. An excess of the diene can lead to incomplete conversion, while a large excess of the peroxy acid can lead to over-oxidation or side reactions.
-
-
Step 2: Bromination of the Epoxide:
-
Side Reactions: The bromination of the remaining double bond should be performed carefully to avoid reactions with the epoxide ring. Maintaining a low temperature and slow addition of bromine can minimize side product formation.
-
-
Step 3: Double Dehydrobromination with DBU:
-
Inefficient Elimination: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base ideal for this elimination.[1] Ensure the DBU is of high purity and used in a sufficient molar excess to drive the reaction to completion.
-
Reaction Temperature: While the elimination can proceed at room temperature, gentle heating might be necessary to ensure a reasonable reaction rate. However, excessive heat can promote the rearrangement of the desired this compound to phenol (B47542).
-
-
Product Instability: this compound is susceptible to spontaneous rearrangement to phenol, which is a major cause of yield loss.[2] This rearrangement is catalyzed by both acid and base. Therefore, it is critical to carefully neutralize the reaction mixture during workup and avoid prolonged exposure to acidic or basic conditions. Prolonged exposure to DBU can also lead to the degradation of this compound.[3]
Issue 2: Product Instability and Rearrangement
Q2: I am observing significant formation of phenol as a byproduct. How can I prevent the rearrangement of this compound?
A2: The rearrangement of this compound to the more stable phenol is a common challenge.[2] This isomerization is catalyzed by acidic and basic conditions. Here are key strategies to minimize this unwanted side reaction:
-
Careful pH Control During Workup: After the DBU-mediated elimination, it is crucial to neutralize the reaction mixture carefully. A mild acidic wash (e.g., with a saturated ammonium (B1175870) chloride solution) can be used to quench the reaction and remove DBU. Avoid strong acids.
-
Minimize Exposure to Base: While DBU is necessary for the elimination, prolonged reaction times or excessive amounts can contribute to the degradation of this compound.[3] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Temperature Control: The rearrangement to phenol is accelerated at higher temperatures. Perform the elimination and subsequent workup steps at low temperatures (e.g., 0 °C or below) to enhance the stability of the this compound.
-
Prompt Isolation and Purification: Isolate the crude this compound as quickly as possible after the reaction is complete. Use mild purification techniques like flash chromatography on a neutral stationary phase (e.g., silica (B1680970) gel deactivated with triethylamine).
-
Storage: this compound is volatile and should be stored as a crude solution to minimize handling losses.[3] If it must be stored, do so at low temperatures in a non-acidic, non-basic environment.
Issue 3: Purification Challenges
Q3: I am having difficulty purifying my this compound. What are the recommended procedures?
A3: The purification of this compound requires care due to its volatility and instability.
-
Initial Workup: After the DBU-mediated elimination, the reaction mixture should be quenched and washed to remove DBU and its salts. A typical workup involves dilution with an organic solvent, washing with a mild aqueous acid (e.g., saturated NH₄Cl), followed by washing with brine.
-
Column Chromatography: Flash column chromatography is an effective method for purifying this compound.
-
Stationary Phase: Use silica gel as the stationary phase. To prevent acid-catalyzed rearrangement on the silica surface, it is advisable to use silica gel that has been deactivated with a base like triethylamine.
-
Eluent System: A non-polar eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is typically effective.[3] The exact ratio should be determined by TLC analysis.
-
-
Distillation: Given that this compound is volatile, distillation is generally not recommended as it can lead to significant product loss and potential thermal rearrangement to phenol.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the synthesis of this compound from 1,4-cyclohexadiene.
Table 1: Effect of Reagent Stoichiometry on Yield
| Step | Reagent | Molar Ratio (Reagent:Substrate) | Typical Yield (%) | Notes |
| Epoxidation | Peroxyacetic Acid | 1.0 - 1.2 : 1 | ~90% (combined with bromination) | Excess peroxy acid can lead to side reactions. |
| Bromination | Bromine | 1.0 : 1 | ~88% (combined with epoxidation)[1] | Slow addition is crucial to control the reaction. |
| Elimination | DBU | 2.0 - 2.5 : 1 | 54%[1] | A sufficient excess is needed for the double elimination. |
Table 2: Influence of Temperature and Time on Key Steps
| Step | Parameter | Value | Impact on Yield/Purity |
| Epoxidation | Temperature | 0 °C to room temperature | Lower temperatures generally improve selectivity. |
| Reaction Time | 1 - 3 hours | Monitor by TLC to ensure completion without side reactions. | |
| Elimination | Temperature | 0 °C to room temperature | Higher temperatures can accelerate the reaction but also increase rearrangement to phenol. |
| Reaction Time | 12 - 24 hours | Prolonged exposure to DBU can degrade the product.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Cyclohexadiene
This protocol is adapted from the work of Davies, S. G. et al., Org. Lett. 2019, 21, 7933-7937.[1]
Step 1 & 2: Epoxidation and Bromination
-
Dissolve 1,4-cyclohexadiene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add one equivalent of peroxyacetic acid dropwise to the solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the epoxidation is complete, add one equivalent of bromine (Br₂) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove any remaining acid and salts. The combined yield for these two steps is approximately 88%.[1]
Step 3: Double Dehydrobromination
-
Dissolve the dibrominated epoxide intermediate in an appropriate solvent (e.g., THF).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2.0-2.5 equivalents of DBU dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel. The reported yield for this step is 54%.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Laboratory Preparation of Benzene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of benzene (B151609) oxide in laboratory preparations.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of benzene oxide, focusing on the common route from 1,4-cyclohexadiene (B1204751).
Issue 1: Low Yield of this compound
Question: My overall yield of this compound is significantly lower than reported values. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can arise from issues at various stages of the multi-step procedure. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the 1,4-cyclohexadiene is pure and free from contaminants that could interfere with the reactions. Impurities in the epoxidizing agent or solvents can also negatively impact the yield.
-
Epoxidation Step:
-
Incomplete Reaction: Monitor the epoxidation of 1,4-cyclohexadiene closely using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Temperature Control: The epoxidation reaction is often exothermic. Maintain the recommended temperature (e.g., 0°C) to prevent side reactions such as allylic oxidation, which can lead to the formation of byproducts like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one.[1] Slow, dropwise addition of the oxidizing agent and efficient stirring are crucial for heat dissipation.[2]
-
Choice of Oxidizing Agent: While meta-chloroperoxybenzoic acid (m-CPBA) is commonly used, other peroxy acids like peroxyacetic acid can also be employed. The choice of oxidant can influence selectivity and yield.
-
-
Bromination Step: Ensure the reaction goes to completion. Insufficient bromine or reaction time will result in incomplete formation of the dibromide intermediate.
-
Elimination Step:
-
Base Quality and Concentration: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base ideal for this double elimination. Ensure the DBU is of high purity. The stoichiometry of the base is critical; an insufficient amount will lead to incomplete reaction, while a large excess is unnecessary and can complicate purification.
-
Reaction Time and Temperature: The elimination reaction may require heating (reflux). Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to the degradation of the desired this compound.
-
-
Work-up and Purification:
-
Quenching: After the epoxidation, it's important to quench any remaining oxidizing agent, for example, with a saturated aqueous sodium sulfite (B76179) solution.[1]
-
Washing: Thoroughly wash the organic layer to remove byproducts. For instance, washing with a saturated sodium bicarbonate solution is necessary to remove m-chlorobenzoic acid when m-CPBA is used.[1]
-
DBU Removal: It is crucial to carefully remove the DBU base after the elimination step, as prolonged exposure can cause degradation of the this compound product.
-
Volatility: this compound is a volatile compound. Care should be taken during solvent removal (e.g., using a rotary evaporator at low temperature and pressure) to avoid loss of product.
-
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a common challenge. The primary competing reactions are allylic oxidation during epoxidation and incomplete or alternative elimination pathways.
-
Allylic Oxidation Products: During the epoxidation of 1,4-cyclohexadiene, oxidation at the allylic position can occur, leading to the formation of 2-cyclohexen-1-ol and 2-cyclohexen-1-one.
-
Mitigation: Maintaining a low reaction temperature during epoxidation is the most effective way to minimize allylic oxidation.[1]
-
-
Incomplete Elimination Products: If the double elimination is not complete, mono-elimination products may be present.
-
Mitigation: Ensure the correct stoichiometry of a strong base like DBU is used and that the reaction is allowed to proceed to completion, monitored by TLC.
-
-
Phenolic Byproducts: this compound can isomerize to phenol, especially in the presence of acid.
-
Mitigation: Avoid acidic conditions during work-up and purification. The presence of any acidic impurities can catalyze this rearrangement. The choice of solvent can also play a role; for instance, isomerization is influenced by pH.[2]
-
-
DBU-Adducts: In some cases, the base (DBU) can act as a nucleophile, leading to the formation of adducts with the substrate.[3]
-
Mitigation: Using the appropriate solvent and temperature for the elimination can help favor the desired elimination pathway over nucleophilic substitution.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of this compound requires care due to its volatility and potential for rearrangement.
-
Initial Work-up: A standard aqueous work-up is necessary to remove water-soluble impurities, acids, and bases. This typically involves washing the organic layer with water, a basic solution (like sodium bicarbonate to remove acidic byproducts), and brine.[1]
-
Drying: The organic layer should be thoroughly dried with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before solvent removal.[1][2]
-
Solvent Removal: As this compound is volatile, use a rotary evaporator at a low temperature and reduced pressure to remove the solvent.
-
Distillation: Fractional distillation under reduced pressure can be an effective method for purifying this compound if significant amounts of non-volatile impurities are present.
-
Chromatography: While possible, purification by column chromatography should be approached with caution, as the stationary phase (e.g., silica (B1680970) gel) can be acidic and promote the isomerization of this compound to phenol. Using a neutral or deactivated stationary phase and eluting quickly can mitigate this risk.
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Epoxidation Temperature | 0°C | Room Temperature | 40°C | Lower temperature (0°C) generally leads to higher selectivity for the epoxide and minimizes allylic oxidation byproducts, thus improving the overall yield of this compound. |
| Base for Elimination | DBU | Sodium Ethoxide | Potassium tert-butoxide | DBU is a strong, non-nucleophilic base that is highly effective for the double elimination to form this compound. Other strong bases can also be used, but may lead to different side product profiles. |
| Elimination Reaction Time | 2 hours | 6 hours | 12 hours | Optimal reaction time should be determined by monitoring (e.g., TLC). Insufficient time leads to incomplete reaction, while excessively long times can result in product degradation. |
Table 2: Spectroscopic Data for this compound Identification
| Spectroscopic Technique | Characteristic Signal | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Elution time of ~4.1 min (conditions dependent); Mass spectrum with molecular ion (M+) at m/z 94, and characteristic fragments at m/z 78 (M-O), 68 (M-C₂H₂), 66 (M-CO), and 65 (M-CHO). | [4][5] |
| ¹H NMR (in CDCl₃) | Signals in the olefinic and epoxide regions. Specific chemical shifts and coupling constants would need to be referenced from a reliable database or literature. | [6] |
| ¹³C NMR (in CDCl₃) | Resonances corresponding to the sp² and sp³ hybridized carbons of the this compound ring. | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Cyclohexadiene
This protocol is based on a widely used laboratory method.
Materials:
-
1,4-Cyclohexadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Peroxyacetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Bromine (Br₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Epoxidation:
-
Dissolve 1,4-cyclohexadiene (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred 1,4-cyclohexadiene solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
-
Bromination:
-
Dissolve the crude epoxide in a suitable solvent like DCM.
-
Cool the solution to 0°C.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction at 0°C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine.
-
Dry the organic layer and concentrate to yield the crude dibromide.
-
-
Double Elimination:
-
Dissolve the crude dibromide in a suitable solvent like tetrahydrofuran (B95107) (THF) or benzene.
-
Add DBU (at least 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash thoroughly with water and brine to remove DBU and its salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent under reduced pressure at low temperature to yield crude this compound.
-
-
Purification:
-
The crude this compound can be further purified by vacuum distillation.
-
Protocol 2: Synthesis of this compound from a Cyclohexene (B86901) Halohydrin (Alternative Method)
This method involves the formation of a halohydrin from an alkene, followed by an intramolecular Williamson ether synthesis.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS) or Chlorine water
-
Dimethyl sulfoxide (B87167) (DMSO) and water
-
A strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
Halohydrin Formation:
-
Dissolve cyclohexene in a mixture of DMSO and water.
-
Add NBS in portions to the solution at room temperature. The reaction is typically exothermic and may require cooling.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate to give the crude bromohydrin.
-
-
Epoxidation (Intramolecular Williamson Ether Synthesis):
-
Dissolve the crude bromohydrin in an anhydrous solvent such as THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Carefully add a strong base like sodium hydride (as a dispersion in mineral oil) or potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry.
-
Carefully remove the solvent under reduced pressure to obtain the crude epoxide, which can then be further purified.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound from 1,4-cyclohexadiene.
Caption: Concerted "butterfly" mechanism for the epoxidation of an alkene using m-CPBA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elimination reaction and isomerization reaction of DBU - hangdachem.com [hangdachem.com]
- 4. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Troubleshooting low detection signals for benzene oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzene (B151609) oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental detection of this reactive metabolite.
Frequently Asked Questions (FAQs)
Q1: What is benzene oxide and why is it difficult to detect?
This compound is the initial and highly reactive epoxide metabolite of benzene, formed primarily by cytochrome P450 enzymes in the liver.[1] Its high reactivity and inherent instability are the main reasons for low detection signals. Several factors contribute to this difficulty:
-
Spontaneous Rearrangement: this compound can spontaneously rearrange to form phenol, a more stable compound.
-
Enzymatic Conversion: It is a substrate for enzymes like epoxide hydrolase, which converts it to benzene dihydrodiol, and glutathione-S-transferases that conjugate it with glutathione (B108866).
-
Covalent Binding: As a reactive electrophile, this compound can covalently bind to nucleophilic sites on macromolecules like proteins and DNA, effectively removing it from the pool of free analyte available for detection.[1][2]
-
Short Half-Life: this compound has a short half-life in biological matrices. For instance, its half-life in rat blood has been estimated to be approximately 8 minutes, and in bone marrow homogenates, around 6 minutes.[3][4]
Q2: What are the most common analytical techniques for detecting this compound?
The most common and sensitive methods for detecting this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] These techniques offer the high selectivity and sensitivity required to detect this reactive intermediate at low concentrations in complex biological matrices.
Q3: How can I improve the stability of this compound in my samples?
Given its reactive nature, proper sample handling is crucial. Here are some tips to improve stability:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage to minimize degradation.
-
Enzyme Inhibition: For in vitro studies, consider using inhibitors of epoxide hydrolase and other relevant enzymes to prevent the metabolic conversion of this compound.
-
pH Control: Maintain a neutral pH during sample preparation, as acidic conditions can promote the rearrangement of this compound to phenol.
Troubleshooting Low Detection Signals
Low or no signal for this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Issue: Low or No Detectable this compound Signal in LC-MS/MS Analysis
This is a frequent challenge due to the inherent reactivity and low concentrations of this compound. The troubleshooting process can be broken down into three main areas: sample preparation, chromatography, and mass spectrometry.
Question: Could my sample preparation be the cause of the low signal?
Answer: Yes, this is a very common source of error. This compound can be lost during sample preparation due to degradation or inefficient extraction.
Troubleshooting Actions:
-
Assess Recovery: Spike a blank matrix with a known concentration of a this compound standard and process it alongside your samples. A low recovery rate indicates a problem with your extraction procedure.
-
Optimize Extraction Solvent: The polarity of the extraction solvent should be optimized for this compound. Consider solvents like ethyl acetate (B1210297) or methylene (B1212753) chloride.
-
Minimize Evaporation Steps: this compound is volatile. If you are using a nitrogen evaporator to concentrate your sample, be mindful of the temperature and duration to avoid loss of the analyte.
-
Check for Adsorption: this compound may adsorb to plasticware. Using silanized glassware can help minimize this issue.
-
Consider a Trapping Strategy: If direct detection is proving too challenging, an alternative approach is to trap the reactive this compound with a nucleophile like glutathione (GSH). The resulting stable adduct can then be more easily quantified by LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound analysis.
| Parameter | Value | Biological System | Reference |
| Half-life | ~8 minutes | Rat Blood (ex vivo) | [3] |
| ~6 minutes | Rat Bone Marrow Homogenates | [4] | |
| Concentration | ~18 µM | In vitro (Mouse liver microsomes incubated with 1 mM benzene) | [5] |
| 90 nM | In vivo (Rat blood after a 400 mg/kg oral dose of benzene) | [6] | |
| LLOQ | Not widely established for this compound itself, but methods for related compounds can achieve low ng/mL to pg/mL levels. | N/A | [7][8] |
| Recovery | Highly method-dependent, but for similar small molecules, recoveries of >80% are desirable. | N/A | [9] |
Table 1: Key Quantitative Parameters for this compound
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices (e.g., Plasma, Microsomal Incubations)
This protocol outlines a general procedure for the extraction of this compound. Optimization will be required based on the specific matrix and analytical instrumentation.
-
Sample Collection & Spiking:
-
Collect biological samples (e.g., 200 µL of plasma or quenched microsomal incubation).
-
For recovery experiments, spike a blank matrix with a known concentration of this compound standard.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound if available, or another suitable compound).
-
-
Protein Precipitation & Extraction:
-
Add 4 volumes (e.g., 800 µL) of ice-cold acetonitrile (B52724) or ethyl acetate to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube. Avoid disturbing the protein pellet.
-
-
Evaporation (if necessary):
-
If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., <30°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Parameters for this compound Detection
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound (m/z 95.0) |
| Product Ions (Q3) | To be determined by infusion of a standard. Potential fragments could involve loss of CO or other characteristic fragments. |
| Collision Energy | Optimize for the specific precursor-product ion transition. |
Visualizations
Caption: Metabolic pathway of benzene to this compound and its subsequent fates.
References
- 1. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of this compound in bone marrow and other tissues of F344 rats following metabolism of benzene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Instability of Benzene Oxide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent instability of benzene (B151609) oxide in aqueous solutions. Benzene oxide, a critical reactive intermediate in the metabolism of benzene, presents significant challenges during in vitro experimentation due to its propensity for rapid degradation. This guide offers practical solutions and detailed protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in aqueous solutions?
A1: this compound undergoes three main degradation pathways in aqueous environments:
-
Spontaneous Rearrangement to Phenol (B47542): This is a major non-enzymatic pathway, often catalyzed by acidic conditions, and can involve a mechanism known as the "NIH shift."[1]
-
Hydrolysis to trans-1,2-Dihydro-1,2-benzenediol (Benzene Dihydrodiol): This reaction can be spontaneous or enzyme-catalyzed by epoxide hydrolase, leading to the formation of the corresponding dihydrodiol.[1]
-
Conjugation with Nucleophiles: this compound is an electrophile and readily reacts with nucleophiles. A biologically significant reaction is its conjugation with glutathione (B108866) (GSH), a process that is notably enhanced at a higher pH.[1] For instance, increasing the pH from 7.0 to 8.5 can dramatically increase the reaction rate of GSH with this compound by 20-fold.[1]
Q2: What is the typical half-life of this compound in an aqueous solution?
A2: The half-life of this compound is highly dependent on the specific conditions of the aqueous medium. In a phosphate (B84403) buffer (95:5 v/v in D₂O with [CD₃]₂SO) at pH 7 and 25°C, the half-life is approximately 34 minutes.[1] In rat blood, the estimated half-life is significantly shorter, around 8 minutes.[1]
Q3: How does pH affect the stability of this compound?
A3: pH is a critical factor influencing the stability and degradation pathway of this compound. Acidic conditions (pH < 6) tend to catalyze the rearrangement to phenol.[1] Conversely, neutral to slightly basic conditions (pH ≥ 7) can favor the stability of the arene oxide, though increasing basicity also enhances its reactivity with nucleophiles like GSH.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in aqueous solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid disappearance of this compound from the solution. | Acidic Conditions: Trace amounts of acid in glassware, solvents, or buffers can catalyze the rapid rearrangement to phenol.[1] | - Ensure all glassware is meticulously cleaned and rinsed with deionized water. - Use freshly prepared, high-purity, and pH-adjusted (neutral or slightly basic) buffers. - Consider using deacidified solvents for any stock solutions. |
| Elevated Temperature: Higher temperatures accelerate the rate of all degradation pathways. | - Conduct experiments at low temperatures (e.g., on ice or in a cold room) whenever possible. - Minimize the time the this compound solution is at room temperature. | |
| Low yield of desired product in a reaction involving this compound. | Degradation of this compound: The this compound may be degrading before it has a chance to react with the target molecule. | - Add the this compound to the reaction mixture immediately after preparing its solution. - Optimize the reaction to proceed as quickly as possible. - Consider running the reaction at a lower temperature to slow down degradation relative to the desired reaction. |
| Incorrect pH: The pH of the reaction medium may favor a degradation pathway over the intended reaction. | - Adjust the pH of the reaction buffer to a range that maximizes the stability of this compound while still allowing the desired reaction to occur (typically pH 7-8). | |
| Formation of multiple unexpected byproducts. | Presence of Nucleophiles: Unintended nucleophiles in the reaction mixture (e.g., from buffers or other reagents) can react with this compound. | - Scrutinize all components of the reaction mixture for potential nucleophiles. - Use buffers with non-nucleophilic components where possible. |
| Spontaneous Rearrangement and Hydrolysis: These are inherent degradation pathways that will always produce some level of phenol and benzene dihydrodiol. | - Use analytical techniques like HPLC or LC-MS to identify and quantify the byproducts to understand the dominant degradation pathway under your specific conditions.[2] |
Quantitative Data on this compound Stability
The stability of this compound is critically dependent on environmental conditions. The following table summarizes available quantitative data.
| Parameter | Condition | Value | Primary Degradation Product(s) |
| Half-life | Aqueous phosphate buffer (pH 7), 25°C | ~34 minutes[1] | Phenol[1] |
| Half-life | Rat Blood (ex vivo) | ~8 minutes[1] | Not specified |
| Reaction with GSH | pH 7.0 vs. pH 8.5 | 20-fold increase in rate at pH 8.5[1] | Glutathione conjugate |
Further quantitative data on the effects of a broader range of pH and temperature on this compound half-life and product distribution is limited in the currently available literature.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Aqueous Solutions
Objective: To prepare an aqueous solution of this compound while minimizing immediate degradation for use in in vitro experiments.
Materials:
-
This compound (synthesized or commercially available)
-
High-purity, degassed, neutral or slightly basic buffer (e.g., phosphate buffer, pH 7.4)
-
Ice bath
-
Inert gas (Argon or Nitrogen)
-
Microsyringe
Procedure:
-
Preparation: All glassware should be scrupulously cleaned and dried. Buffers should be freshly prepared with high-purity water and degassed to remove dissolved oxygen.
-
Cooling: Chill the buffer and a small, sealed vial on an ice bath.
-
Inert Atmosphere: Purge the vial containing the chilled buffer with an inert gas (argon or nitrogen) to create an oxygen-free atmosphere.
-
Dissolution: Using a microsyringe, carefully add a small, precise volume of this compound to the chilled, inert-gas-purged buffer.
-
Mixing: Gently swirl the vial to dissolve the this compound. Avoid vigorous shaking to minimize the introduction of air.
-
Immediate Use: Use the freshly prepared this compound solution immediately in your experiment to minimize degradation.
Protocol 2: Quenching a Reaction Involving this compound
Objective: To rapidly stop a reaction involving this compound to allow for accurate analysis of the reaction products at a specific time point.
Materials:
-
Reaction mixture containing this compound
-
Quenching solution (e.g., a solution of a strong nucleophile like N-acetylcysteine or a suitable organic solvent for extraction)
-
Dry ice/acetone bath or liquid nitrogen
Procedure:
-
Rapid Cooling: At the desired time point, immediately immerse the reaction vessel in a dry ice/acetone bath or liquid nitrogen to flash-freeze the mixture. This will instantly halt all chemical reactions.
-
Quenching (Chemical): Alternatively, for non-frozen quenching, rapidly add a pre-chilled quenching solution to the reaction mixture. The choice of quenching solution will depend on the subsequent analytical methods. For example, a solution of a thiol-containing compound can rapidly react with and consume any remaining this compound.
-
Extraction: If applicable, proceed immediately with an extraction protocol to separate the analytes of interest from the aqueous phase and any remaining reactants or quenching agents.
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: Recommended experimental workflow for handling this compound.
References
Minimizing side reactions in benzene oxide experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side reactions and optimize yields in your benzene (B151609) oxide experiments.
Troubleshooting Guides
Issue 1: Low Yield of Benzene Oxide
Q: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields of arene oxides like this compound are typically due to their inherent instability and tendency to undergo side reactions.[1] Several factors can contribute to this. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Acidic Reaction Conditions | Even trace amounts of acid can catalyze the rearrangement of this compound to phenol (B47542).[1] Ensure all glassware is meticulously cleaned and dried. Use freshly distilled or commercially available anhydrous solvents. If using an oxidizing agent like m-CPBA that produces an acidic byproduct, consider adding a buffer such as powdered potassium carbonate to the reaction mixture.[1] |
| High Reaction Temperature | This compound is thermally sensitive. Higher temperatures accelerate its decomposition.[1] Conduct the reaction at low temperatures, such as 0 °C or below, using an ice or ice-salt bath.[1] |
| Extended Reaction Times | Prolonged exposure to reaction conditions can lead to product degradation.[1] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (benzene) is consumed.[1] |
| Presence of Nucleophiles (e.g., Water) | Water or other nucleophiles in the reaction mixture can lead to the formation of trans-dihydrodiols as a side product.[1] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[1] |
| Suboptimal Oxidizing Agent | The choice of oxidizing agent is critical. While m-CPBA is common, its acidic byproduct can be problematic.[1] Consider alternative, milder oxidizing agents or the use of a buffered system. |
| Harsh Workup and Purification | This compound can decompose during purification, especially on acidic stationary phases like silica (B1680970) gel.[1] Use neutral alumina (B75360) or Florisil for column chromatography and perform it quickly at low temperatures.[1] Non-chromatographic methods like crystallization are preferable if applicable.[1] During workup, use mild basic washes (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts.[1] |
Issue 2: Significant Phenol Formation (NIH Shift)
Q: I am observing a large amount of phenol in my product mixture. How can I minimize this?
A: The isomerization of this compound to phenol is a common side reaction, often occurring via a mechanism known as the NIH shift.[1] This rearrangement is frequently catalyzed by acid.[1]
Strategies to Minimize Phenol Formation:
-
Strictly Anhydrous and Acid-Free Conditions: This is the most critical factor. Ensure all solvents and reagents are free from acidic impurities.[1]
-
Low Temperature: Perform the reaction at 0 °C or below to slow down the rate of isomerization.[1]
-
Choice of Synthesis Method: In enzymatic systems, the choice of enzyme can influence the extent of the NIH shift.[1] For chemical synthesis, avoiding acidic conditions is paramount.[1]
-
Substituent Effects: The electronic nature of substituents on the aromatic ring can influence the stability of the carbocation intermediate in the NIH shift mechanism, thereby affecting the rate of rearrangement.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis?
A: The two most prevalent side reactions are:
-
Isomerization to Phenol: This is often a spontaneous process that is catalyzed by acidic conditions and can involve the NIH shift, which is an intramolecular migration of a substituent on the aromatic ring during hydroxylation.[1]
-
Nucleophilic Ring Opening: Nucleophiles, such as water, present in the reaction mixture can attack the epoxide ring, leading to the formation of trans-dihydrodiols.[1]
Q2: What are the best practices for purifying and handling this compound?
A: this compound is sensitive to heat, light, and acid.[1]
-
Purification: Avoid silica gel chromatography due to its acidic nature. Neutral alumina or Florisil are better alternatives.[1] Whenever possible, use non-chromatographic methods like crystallization.[1]
-
Handling and Storage: Store purified this compound at low temperatures under an inert atmosphere (argon or nitrogen) and protected from light.[1] Use deacidified solvents for any subsequent reactions or for storage.[1]
Q3: Can you provide a general workflow for minimizing side reactions?
A: Yes, the following diagram illustrates a logical workflow for troubleshooting and minimizing side reactions in this compound experiments.
Data Presentation
Table 1: Influence of pH on this compound Rearrangement
| Condition | Primary Side Product | Relative Rate | Key Consideration |
| Acidic (pH < 7) | Phenol | High | Acid catalyzes the opening of the epoxide ring, facilitating rearrangement.[1][2] |
| Neutral (pH ≈ 7) | Phenol / Dihydrodiols | Moderate | Spontaneous rearrangement still occurs, and reaction with water can be significant. |
| Basic (pH > 7) | Dihydrodiols | Low (for rearrangement) | Base-catalyzed hydrolysis to the trans-dihydrodiol can become more prominent.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Cyclohexadiene (B1204751)
This protocol is adapted from a method developed by the Davies group.[5]
-
Epoxidation:
-
Dissolve 1,4-cyclohexadiene in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add one equivalent of an epoxidizing agent, such as peroxyacetic acid, to the solution.
-
Stir the reaction at room temperature until the mono-epoxidation is complete (monitor by TLC).
-
The overall yield for this and the subsequent bromination step is reported to be around 88%.[5]
-
-
Bromination:
-
To the crude epoxide solution from the previous step, add one equivalent of bromine (Br₂).
-
The reaction proceeds via a bromonium ion intermediate to form the dibrominated epoxide.[5]
-
-
Double Elimination:
-
Purification:
-
Purify the resulting this compound using methods suitable for sensitive compounds, such as chromatography on neutral alumina or crystallization.[1]
-
Protocol 2: Synthesis of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a general protocol for the epoxidation of an arene.
-
Reaction Setup:
-
Addition of m-CPBA:
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DCM.[1]
-
Add the m-CPBA solution dropwise to the cooled arene solution.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[1]
-
-
Workup:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.[1]
-
Signaling Pathways and Logical Relationships
Benzene Metabolism Pathway
Benzene is metabolized in the liver by cytochrome P450 enzymes to form this compound. This reactive intermediate can then follow several pathways, including rearrangement to phenol, enzymatic hydration to a dihydrodiol, or conjugation with glutathione.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-catalysed synthesis and reactions of this compound/oxepine derivatives of methyl benzoates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Benzene Oxide Adduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the formation of benzene (B151609) oxide-DNA adducts. This resource offers troubleshooting guides for common experimental issues and a list of frequently asked questions to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the formation and analysis of benzene oxide adducts.
Issue 1: Low or No Detectable Adduct Yield
| Possible Cause | Recommended Solutions |
| This compound Instability and Degradation | This compound is unstable in aqueous solutions and readily rearranges to phenol, which is a major competing reaction pathway.[1] It has an estimated half-life of about 34 minutes in aqueous medium.[1] To minimize degradation, prepare this compound solutions fresh immediately before use. If storage is necessary, keep it in a tightly sealed container at low temperatures and away from light. |
| Suboptimal Reaction pH | The pH of the reaction buffer can significantly influence the reaction rate. While the reaction with DNA is often carried out at neutral pH (around 7.0-7.4) to maintain DNA integrity, the reaction of this compound with other nucleophiles, such as N-acetylcysteine, shows an exponential increase in yield with increasing pH up to 11.4.[2][3] For DNA adduct formation, a buffer at pH 7.4 is a common starting point. Consider a systematic pH optimization study (e.g., from pH 7.0 to 8.5) if yields are consistently low, while being mindful of potential DNA degradation at higher pH. |
| Incorrect Temperature or Incubation Time | A common protocol for in vitro adduct formation with calf thymus DNA uses an incubation temperature of 37°C for 2 hours.[1] If yields are low, consider extending the incubation time (e.g., up to 24 hours), but be aware that this may also increase the degradation of this compound. Temperature can be a critical factor; ensure your incubator or water bath provides a stable and accurate temperature. |
| Low Reactivity of this compound with DNA | This compound has a relatively low reactivity with nucleophilic sites in DNA.[2][3] This is an inherent property of the molecule. To enhance the chances of adduct formation, it is crucial to use a sufficient concentration of this compound. Studies have shown detectable 7-phenylguanine (7-PhG) adducts with this compound concentrations as low as 1 µM, with yields increasing with concentration up to 10 mM.[1] |
| Poor DNA Quality or Concentration | The purity and concentration of your DNA sample can impact the reaction. Ensure your DNA is free from contaminants that might react with this compound or interfere with the analysis. Use a spectrophotometer to accurately quantify your DNA concentration and ensure you are using the intended amount in your reaction. |
| Inefficient Adduct Release from DNA | The method used to hydrolyze the DNA and release the adducts for analysis is critical. For the 7-PhG adduct, neutral thermal hydrolysis has been shown to be more efficient than acid hydrolysis.[1] If you are using acid hydrolysis and observing low yields, consider switching to a neutral thermal hydrolysis method. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Recommended Solutions |
| Inconsistent this compound Concentration | Due to its instability, the actual concentration of this compound in your stock solution may vary between experiments. Always prepare fresh solutions and handle them consistently. |
| Variability in Reaction Conditions | Minor variations in pH, temperature, and incubation time can lead to significant differences in adduct yields. Ensure all experimental parameters are tightly controlled and accurately documented for each experiment. |
| Matrix Effects in LC-MS Analysis | Co-eluting compounds from the DNA sample matrix can suppress or enhance the ionization of the adduct in the mass spectrometer, leading to inaccurate quantification.[4][5] To mitigate this, use a stable isotope-labeled internal standard for your adduct of interest.[6] Additionally, optimizing the sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components.[7][8][9][10] |
Issue 3: Unexpected Peaks in LC-MS Analysis
| Possible Cause | Recommended Solutions |
| Contaminants from Solvents and Labware | Common contaminants in LC-MS analysis include plasticizers, detergents, and polymers leached from plasticware and solvents.[11][12] Use high-purity, LC-MS grade solvents and rinse all glassware and plasticware thoroughly with an appropriate solvent before use. Consider using polypropylene (B1209903) or glass vials specifically designed for mass spectrometry. |
| Formation of Adducts with Other Nucleophiles | This compound can react with other nucleophilic species present in the reaction mixture, such as buffer components or contaminants. Ensure all reagents are of high purity. |
| Presence of Other Benzene Metabolite Adducts | If the experiment involves in vivo systems or enzymatic activation of benzene, other reactive metabolites like p-benzoquinone can form different DNA adducts.[13][14][15] Familiarize yourself with the potential adducts of other benzene metabolites to aid in the identification of unknown peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary DNA adduct formed from this compound?
A1: The primary and most studied DNA adduct formed from the reaction of this compound with DNA is 7-phenylguanine (7-PhG).[1][2] Other adducts with adenine, such as 3-phenyladenine and N6-phenyladenine, have also been identified in reactions with nucleosides.[2][3]
Q2: What is a typical protocol for forming this compound-DNA adducts in vitro?
A2: A widely cited protocol involves reacting calf thymus DNA with this compound in a phosphate (B84403) buffer (pH 7.4) at 37°C for 2 hours. The concentration of this compound can range from 1 µM to 10 mM. Following the reaction, the DNA is precipitated and washed before hydrolysis to release the adducts for analysis.[1]
Q3: How should I prepare and handle this compound?
A3: this compound is unstable and should be handled with care in a well-ventilated fume hood. It is recommended to prepare aqueous solutions of this compound immediately before use. If a stock solution in an organic solvent is prepared, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, light-protected container.
Q4: What is the best method to release the 7-PhG adduct from DNA for analysis?
A4: Neutral thermal hydrolysis (e.g., heating the DNA sample in a neutral buffer at 100°C for 1 hour) has been reported to be more effective for releasing 7-PhG compared to acid hydrolysis.[1]
Q5: My adduct yield is very low. Is this expected?
A5: Yes, the reaction of this compound with DNA is known to be inefficient due to the competing and rapid rearrangement of this compound to phenol.[1] Low adduct yields are a common challenge in these experiments. Following the optimization strategies in the troubleshooting guide can help maximize your yield.
Q6: What are some common sources of contamination in LC-MS analysis of these adducts?
A6: Common contaminants include polyethylene (B3416737) glycol (PEG), phthalates from plastics, and siloxanes.[12] It is crucial to use high-purity solvents and clean labware. A blank run of your LC-MS system with just the mobile phase can help identify background contamination.
Data Presentation
Table 1: Yield of 7-Phenylguanine (7-PhG) Adducts in Calf Thymus DNA at Different this compound Concentrations
| This compound Concentration (µM) | 7-PhG Yield (fmol adduct per µmol guanine) |
| 10000 | 330 |
| 1000 | 63 |
| 100 | 8 |
| 10 | 0.6 |
| 1 | 0.1 |
| 0.1 | Below Limit of Detection |
| 0.01 | Below Limit of Detection |
| Data from in vitro reaction of calf thymus DNA with this compound at 37°C for 2 hours.[1] |
Table 2: Yield of this compound Adducts with Nucleosides and N-acetylcysteine (NAC)
| Nucleophile | Adduct | Yield (ppm) | Reaction Conditions |
| 2'-deoxyguanosine | 7-phenylguanine (7-PhG) | 14 ± 5 | Physiological conditions, followed by acidic hydrolysis |
| 2'-deoxyguanosine-5'-monophosphate | 7-phenylguanine (7-PhG) | 16 ± 7 | Physiological conditions, followed by acidic hydrolysis |
| 2'-deoxyadenosine | N6-phenyladenine | 500 ± 70 | Physiological conditions, followed by acidic hydrolysis |
| 2'-deoxyadenosine-5'-phosphate | N6-phenyladenine | 455 ± 75 | Physiological conditions, followed by acidic hydrolysis |
| N-acetylcysteine (NAC) | PPhMA + PhMA | Up to 11% | Aqueous buffer, pH range 5.5 to 11.4 |
| Data from model reactions of this compound with various nucleophiles.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Formation of this compound-DNA Adducts with Calf Thymus DNA
Materials:
-
Calf Thymus DNA
-
This compound
-
Phosphate Buffer (pH 7.4)
-
Ice-cold Isopropyl Alcohol
-
Ethanol (70%)
-
Microcentrifuge tubes
Procedure:
-
Dissolve calf thymus DNA in pH 7.4 phosphate buffer at 37°C to a final concentration of approximately 4 mg/mL.
-
Prepare a fresh solution of this compound in the phosphate buffer.
-
Add the this compound solution to the DNA solution to achieve the desired final concentration (e.g., 1 µM to 10 mM).
-
Incubate the reaction mixture with stirring for 2 hours at 37°C.
-
Precipitate the DNA by adding ice-cold isopropyl alcohol.
-
Wash the DNA pellet twice with 70% ethanol.
-
Allow the DNA pellet to air dry before proceeding with hydrolysis and analysis.
Protocol 2: Neutral Thermal Hydrolysis for 7-PhG Adduct Release
Materials:
-
Adducted DNA sample
-
10 mM Sodium Cacodylate Buffer (pH 7.0)
-
Internal Standard (e.g., deuterated 7-PhG)
-
Heating block or water bath at 100°C
Procedure:
-
Dissolve the adducted DNA sample in 10 mM sodium cacodylate buffer (pH 7.0).
-
Add a known amount of the internal standard.
-
Heat the sample at 100°C for 1 hour.
-
After cooling, the sample is ready for purification (e.g., by solid-phase extraction) and subsequent LC-MS analysis.
Visualizations
Caption: Metabolic activation of benzene and competing pathways for this compound.
Caption: A logical workflow for troubleshooting low this compound adduct yield.
Caption: General workflow for the analysis of this compound-DNA adducts.
References
- 1. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of this compound, a reactive metabolite of benzene, with model nucleophiles and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. ccc.bc.edu [ccc.bc.edu]
- 13. Investigation of benzene-DNA adducts and their detection in human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative DNA damage and apoptosis induced by benzene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the DNA adducts formed in B6C3F1 mice treated with benzene: implications for molecular dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for stabilizing arene oxide intermediates
Welcome to the technical support center for handling arene oxide intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and stabilization of these reactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with arene oxides?
Arene oxides are highly reactive intermediates, making their isolation and handling challenging. The most prevalent issues include:
-
Instability and Rearrangement: Arene oxides are inherently unstable and readily isomerize to phenols. This rearrangement can be spontaneous and is often catalyzed by acidic conditions.[1] A significant pathway for this isomerization is the "NIH shift," an intramolecular migration of a substituent on the aromatic ring during hydroxylation.[1][2][3]
-
Nucleophilic Ring-Opening: The epoxide ring of arene oxides is susceptible to attack by nucleophiles, such as water, which can lead to the formation of trans-dihydrodiols.[1]
-
Low Yields in Synthesis: Due to their instability, achieving high yields of arene oxides can be difficult. Factors contributing to low yields include acidic reaction conditions, high temperatures, and extended reaction times.[1]
Q2: What is the "NIH shift" and how can it be minimized?
The NIH shift is a chemical rearrangement where a substituent (like hydrogen, deuterium, or an alkyl group) on an aromatic ring migrates during an oxidation reaction, such as the formation of a phenol (B47542) from an arene oxide.[1][2][3] This is a common side reaction in both chemical and enzymatic syntheses of arene oxides.[1]
Strategies to minimize the NIH shift include:
-
Control of pH: The NIH shift is often acid-catalyzed. Maintaining neutral or slightly basic conditions during synthesis and workup can suppress this rearrangement.[1][4]
-
Enzyme Selection: In enzymatic systems, the choice of enzyme can influence the extent of the NIH shift. Some enzymes may favor direct hydroxylation over the arene oxide pathway that leads to the rearrangement.[1]
-
Mild Reaction Conditions: Employing the mildest possible oxidizing agents and keeping reaction temperatures low can help preserve the arene oxide intermediate.[1]
Q3: How are arene oxides metabolized in biological systems?
In eukaryotes, the direct epoxidation of aromatic compounds by cytochrome P450 monooxygenases is a major metabolic pathway, forming arene oxides.[5][6] These intermediates are then further metabolized through several key pathways:
-
Rearrangement to Phenols: Spontaneous or acid-catalyzed rearrangement to form phenols, often involving the NIH shift.[4]
-
Enzymatic Hydration: Epoxide hydrolase catalyzes the addition of water to the arene oxide, forming trans-dihydrodiols.
-
Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) conjugate arene oxides with glutathione, a critical step in their detoxification and elimination from the body.[7][8][9] This pathway is vital for neutralizing the electrophilic and potentially carcinogenic nature of arene oxides.
Troubleshooting Guides
Issue 1: Low Yield of Arene Oxide During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no desired product, significant phenol formation. | Acidic Reaction Conditions: Trace amounts of acid can catalyze the rearrangement to phenols.[1][4] | Ensure all glassware is scrupulously clean and dry. Use anhydrous and deacidified solvents. Consider adding a non-nucleophilic buffer like finely powdered potassium carbonate to the reaction mixture.[1] |
| High Reaction Temperature: Elevated temperatures promote the decomposition of the thermally sensitive arene oxide.[1] | Perform the reaction at a lower temperature (e.g., 0 °C or below).[1] | |
| Extended Reaction Time: Prolonged exposure to reaction conditions can lead to product degradation.[1] | Monitor the reaction closely using TLC or GC and work it up as soon as the starting arene is consumed.[1] | |
| Formation of trans-dihydrodiols as a major byproduct. | Presence of Water/Nucleophiles: Water or other nucleophiles in the reaction mixture can open the epoxide ring.[1] | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[1] |
| Complex mixture of products observed. | Non-selective Oxidation: The oxidizing agent may be too harsh, leading to multiple side reactions.[1] | Re-evaluate the choice of oxidizing agent. A milder, more selective catalyst system may be necessary. Optimize reaction conditions such as temperature, solvent, and concentration.[1] |
Issue 2: Difficulty in Purifying the Arene Oxide
| Symptom | Possible Cause | Suggested Solution |
| Arene oxide co-elutes with phenolic byproducts during chromatography. | Similar Polarities: The arene oxide and its corresponding phenol can have very similar polarities. | Consider using a different stationary phase for chromatography (e.g., neutral alumina (B75360) instead of silica (B1680970) gel to minimize acid-catalyzed rearrangement on the column).[1] Attempt purification by crystallization from a suitable solvent system.[1] |
| Product decomposes during storage. | Inherent Instability: Arene oxides are often unstable at room temperature and sensitive to light and air. | Store the purified arene oxide at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (argon or nitrogen) and protected from light.[1] |
Quantitative Data
Table 1: Influence of pH on Product Distribution in the Isomerization of 1,4-Dimethylbenzene Oxide
This table illustrates the critical role of pH in directing the rearrangement of an arene oxide.
| Reaction Condition | 2,5-Dimethylphenol (%) | 2,4-Dimethylphenol (from NIH shift) (%) |
| Spontaneous Rearrangement (pH ≥ 6) | 13 | 87 |
| Acid-Catalyzed Rearrangement (pH < 6) | 54 | 46 |
| Data adapted from a kinetic analysis of 1,4-dimethylthis compound isomerization.[10] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of an Arene using m-CPBA
This protocol provides a general method for the chemical synthesis of an arene oxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Arene substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Finely powdered potassium carbonate (optional, as a buffer)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the arene substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
If using a buffer, add finely powdered potassium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of the arene substrate over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at low temperature.
-
Purify the crude product quickly, for example by flash chromatography on neutral alumina, keeping the temperature low.
This protocol is a general guideline and may require optimization for specific substrates.[1]
Protocol 2: Chemoenzymatic Synthesis of Arene Oxides
This approach utilizes enzymes to generate chiral precursors, which are then chemically converted to arene oxides. This can be a milder route to sensitive arene oxides.[11][12]
Workflow:
-
Microbial Dihydroxylation: A suitable microorganism (e.g., a mutant strain of Pseudomonas putida) is used to convert the parent arene into a cis-dihydrodiol.[1]
-
Purification: The cis-dihydrodiol is isolated and purified from the fermentation broth.
-
Chemical Conversion: The purified cis-dihydrodiol is chemically converted to a precursor suitable for epoxide formation. This may involve protection of the hydroxyl groups, epoxidation of the double bond, and subsequent deprotection.[1]
-
Elimination to Arene Oxide: The final step involves a base-mediated elimination reaction to form the aromatic ring and the epoxide moiety. For example, a bromohydrin precursor can be treated with a strong base like sodium hydride in an anhydrous solvent to induce ring closure to the arene oxide.[1]
Visualizations
Caption: Metabolic activation of aromatic compounds and detoxification pathways for arene oxides.
Caption: Troubleshooting workflow for low yields in arene oxide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. opus.govst.edu [opus.govst.edu]
- 4. Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gdx.net [gdx.net]
- 8. Dietary modulation of the glutathione detoxification pathway and the potential for altered xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepeakspa.com [thepeakspa.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines. | Semantic Scholar [semanticscholar.org]
- 12. Chemoenzymatic synthesis of monocyclic arene oxides and arene hydrates from substituted benzene substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing variability in cell-based assays with benzene oxide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in cell-based assays involving benzene (B151609) oxide.
Category 1: Benzene Oxide - Compound Stability and Reactivity
This section addresses common issues related to the intrinsic properties of this compound, a reactive metabolite of benzene.[1][2][3] Proper handling and understanding of its chemistry are critical for reproducible results.
Question 1: My assay results are inconsistent. How stable is this compound in aqueous media?
Answer: A primary source of variability is the inherent instability of this compound in aqueous solutions, such as cell culture media. It has a reported half-life of approximately 34 minutes at 25°C and pH 7.[1] this compound can spontaneously rearrange to form phenol, a more stable compound.[1][2][3] This rearrangement means the concentration of the active compound is continuously decreasing throughout your experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before adding them to your cells. Do not use stock solutions that have been stored in aqueous buffers for extended periods.
-
Minimize Incubation Time: If your experimental design allows, use shorter incubation times to minimize the impact of compound degradation.
-
Consistent Timing: Ensure the time between preparing the solution and adding it to the cells, and the total incubation time, is precisely the same for all plates and all experiments.
-
pH Control: Be aware that the reaction of this compound with cellular components like glutathione (B108866) (GSH) is pH-dependent, increasing dramatically at higher pH values.[1] Ensure your culture medium is properly buffered.
Question 2: I'm observing unexpected cytotoxicity or off-target effects. What other reactive species could be present?
Answer: this compound is part of a complex metabolic cascade.[1][2] It exists in equilibrium with its tautomer, oxepin, which can ring-open to form highly reactive muconaldehydes.[1][2][3][4] Furthermore, downstream metabolism of its primary product, phenol, can generate hydroquinone (B1673460) (HQ) and benzoquinones (BQ), which are also highly reactive and hematotoxic.[1][2][5] These various metabolites can contribute to the observed cellular effects, complicating data interpretation.
Troubleshooting Steps:
-
Metabolic Capacity: The specific metabolites formed will depend on the metabolic competency of your chosen cell line, particularly the expression of cytochrome P450 enzymes (like CYP2E1) and epoxide hydrolase.[1][2][6] Characterize the metabolic profile of your cells if possible.
-
Control for Metabolites: If you suspect a downstream metabolite is causing the effect, consider running parallel experiments with those specific compounds (e.g., phenol, hydroquinone) to isolate their individual contributions.
-
Inhibit Metabolism: Use inhibitors of cytochrome P450 enzymes to investigate whether the observed toxicity is from this compound itself or its subsequent metabolites.[7]
Question 3: How does this compound interact with components in my cell culture medium?
Answer: this compound is an electrophile that can react with nucleophiles.[3][8] It can form adducts with cysteine residues in proteins.[1][4] Components in your cell culture medium, particularly serum proteins like albumin, can react with this compound, reducing its effective concentration and forming protein adducts.[4]
Troubleshooting Steps:
-
Serum-Free vs. Serum-Containing Media: Be aware that results may differ significantly between serum-free and serum-containing conditions. If possible, test your compound in both to understand the impact of serum proteins.
-
Quantify Effective Dose: If variability is high, consider analytical methods (e.g., HPLC) to quantify the actual concentration of this compound in the medium over time.
-
Run Controls: Include "compound in media only" (no cells) wells to check for non-cellular degradation or reactions with media components.
Category 2: Assay-Specific Troubleshooting
Variability can often be traced to the specific assay being performed. This section covers common assays used to assess the effects of this compound.
Question 4: My cytotoxicity assay (e.g., MTT, LDH) results are highly variable. What are the common pitfalls?
Answer: Besides the compound's instability, variability in cytotoxicity assays can arise from cell health, density, and direct interference with assay reagents. Benzene and its metabolites are known to induce cytotoxicity and apoptosis.[7][9]
Troubleshooting Steps:
-
Optimize Cell Density: Ensure you are working within the linear range of the assay. Plate a range of cell densities to determine the optimal number where the signal is proportional to the cell number.
-
Check for Direct Assay Interference: Run a cell-free control by adding this compound directly to the assay reagents (e.g., MTT reagent, LDH substrate) in culture medium. A change in color or signal indicates direct chemical interaction, which would invalidate your results.
-
Use an Orthogonal Method: Confirm your results using a different cytotoxicity assay that relies on a different principle. For example, if you are using a metabolic assay (MTT), confirm with a membrane integrity assay (LDH release or a dye exclusion method).[10][11]
-
Gentle Handling: Excessive or forceful pipetting can cause cell lysis, leading to a false positive in LDH assays.[10]
Question 5: I am trying to measure apoptosis using a caspase activity assay, but the signal is weak or inconsistent. Why?
Answer: this compound and its metabolites can induce apoptosis, which involves the activation of caspases like Caspase-3.[7][12] Weak signals can result from suboptimal assay timing, insufficient compound concentration, or issues with the cell lysate preparation.
Troubleshooting Steps:
-
Time-Course Experiment: Apoptosis is a dynamic process. The peak of caspase activation may occur at a specific time point. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal endpoint.
-
Dose-Response Curve: Ensure the concentration of this compound is sufficient to induce a measurable apoptotic response. Perform a dose-response experiment to find the effective concentration range.
-
Lysate Quality: Ensure complete cell lysis to release the caspases. Use a recommended lysis buffer and confirm protein concentration before starting the assay to ensure equal loading.[12][13][14]
-
Positive Control: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to confirm that the assay is working correctly in your cell system.[15]
Question 6: My oxidative stress measurements (e.g., ROS, GSH levels) are fluctuating. How can I stabilize them?
Answer: Benzene and its metabolites are well-known inducers of oxidative stress, primarily through the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione (GSH).[7][9][16] These are rapid cellular events, making precise timing critical.
Troubleshooting Steps:
-
Timing is Key: ROS production can be transient. Measure it at multiple early time points (e.g., 15, 30, 60, 120 minutes) to capture the peak response.
-
Prevent Autoxidation: Handle ROS-sensitive fluorescent probes in the dark to prevent photobleaching and autoxidation.
-
GSH Depletion: this compound reacts with GSH, leading to its depletion.[1][2] This can be measured using assays that quantify total or reduced GSH. Ensure samples are processed correctly to prevent artificial oxidation of GSH after cell lysis.[17][18]
-
Control for Media Effects: Some media components can interfere with oxidative stress assays. Always run a "compound in media" blank to assess background signal.
Summary of this compound Properties and Effects
The following table summarizes key quantitative data related to this compound, which can help in experimental design.
| Parameter | Value / Observation | Cell/System Context | Citation |
| Chemical Stability | ~34 minutes | Half-life in aqueous buffer (pH 7, 25°C) | [1] |
| Metabolism | Forms Phenol, Catechol, Muconaldehydes, GSH conjugates | In vivo and in vitro (requires P450 enzymes) | [1][2][3] |
| In Vitro Concentration | ~18 µM (or 7% of total metabolites) | After 18 min incubation of 1 mM benzene with mouse liver microsomes | [19] |
| Cellular Effects | Induces ROS production and apoptosis | Human myeloid cell line (HL-60) | [7] |
| Cellular Effects | Depletes glutathione (GSH) | In vivo and in vitro systems | [1][2][20] |
| Cellular Effects | Induces oxidative DNA damage | Human peripheral blood mononuclear cells | [9] |
| Animal Model Dosing | 800 mg/kg (benzene) sensitizes cells to produce nitric oxide | Mice (in vivo) | [5] |
Visualizing Pathways and Workflows
Understanding the complex interactions and experimental steps is crucial. The following diagrams illustrate the metabolic fate of this compound, a standard experimental workflow, and a logical troubleshooting process.
Caption: Metabolic pathways of this compound, highlighting the formation of multiple reactive metabolites.
Caption: A generalized experimental workflow for performing a cell-based assay with this compound.
Caption: A logical workflow for troubleshooting common sources of variability in cell-based assays.
Detailed Experimental Protocols
The following are generalized protocols for key assays. Researchers must optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: General Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Plating: Seed 5,000-20,000 cells per well in a 96-well clear, flat-bottom plate. Allow cells to adhere for 18-24 hours.
-
Compound Preparation: Immediately before use, prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Carefully remove the old medium from cells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only), "maximum lysis control" (add lysis buffer 45 minutes before the end), and "compound control" (compound in medium, no cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity relative to the maximum lysis control after subtracting background values.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol quantifies the activity of executioner caspase-3, a key marker of apoptosis.[12][14][21]
-
Cell Plating and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the cytotoxicity assay. Include a positive control (e.g., staurosporine).
-
Cell Lysis:
-
After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant.
-
Wash cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Procedure:
-
Prepare the reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add 50 µL of the reaction buffer/substrate mix to each well containing cell lysate.
-
Mix gently on an orbital shaker.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence using a plate reader with excitation at ~380 nm and emission at ~450 nm.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate or express it as a fold-change over the untreated control.
Protocol 3: GSH Depletion Assay (Colorimetric)
This protocol measures the total cellular glutathione content, which is expected to decrease in response to electrophilic compounds like this compound.[17][18]
-
Cell Plating and Treatment: Seed a sufficient number of cells (e.g., 1x10⁶ cells per condition in a 6-well plate) and treat with this compound for the desired time.
-
Sample Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet using freezing/thawing or by adding a metaphosphoric acid solution to deproteinize the sample.
-
Centrifuge at high speed (e.g., >8,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the GSH.
-
-
Assay Procedure (based on DTNB recycling):
-
Add 150 µL of the assay reaction mixture (containing glutathione reductase and DTNB) to each well of a 96-well plate.
-
Add 20 µL of the deproteinized sample supernatant or GSH standards to the wells.
-
Initiate the reaction by adding NADPH.
-
-
Measurement: Immediately measure the absorbance at 405-415 nm every minute for 5-10 minutes (kinetic measurement) using a microplate reader.
-
Calculation: Determine the rate of absorbance change (ΔA/min). Calculate the GSH concentration in the samples by comparing their rates to those of the GSH standard curve.
References
- 1. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. aqlivia.com [aqlivia.com]
- 4. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distinct actions of benzene and its metabolites on nitric oxide production by bone marrow leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzene induces cytotoxicity without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Benzene Exposure Alters Expression of Enzymes Involved in Fatty Acid β-Oxidation in Male C3H/He Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dojindo.com [dojindo.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Improving the recovery of benzene oxide from biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of benzene (B151609) oxide from biological matrices. Given the inherent instability of benzene oxide, this guide also addresses the analysis of its more stable downstream metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to recover from biological samples? A1: this compound is a highly reactive and unstable electrophilic epoxide.[1] Its difficulty in recovery stems from several factors:
-
Spontaneous Rearrangement: It spontaneously rearranges to form phenol, a more stable compound.[1]
-
Enzymatic Conversion: In biological systems, it is rapidly metabolized by enzymes like epoxide hydrolase (forming benzene dihydrodiol) and glutathione-S-transferases (leading to S-phenylmercapturic acid).[1]
-
Ring Opening: The molecule can undergo ring-opening to form reactive aldehydes like trans,trans-muconaldehyde.[1]
-
Short Half-Life: It has a relatively short half-life in aqueous media, estimated to be around 34 minutes at 25°C and pH 7.[1]
Q2: What is the most common analytical strategy given its instability? A2: Due to its transient nature, the most common strategy is not to measure this compound directly, but to quantify its more stable downstream metabolites, such as S-phenylmercapturic acid (S-PMA) and trans,trans-muconic acid (t,t-MA), in urine.[2][3] S-PMA is considered a very specific biomarker for recent benzene exposure.[3]
Q3: Is it possible to measure this compound directly? A3: Yes, but it is challenging and typically performed in controlled in vitro systems, such as liver microsomal incubations, where its formation can be captured before rapid degradation.[4] This involves immediate extraction from the reaction mixture into an organic solvent and analysis by methods like GC-MS.[4]
Q4: What are the primary extraction techniques used for this compound and its metabolites? A4: The main techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LLE is a versatile method used to separate compounds based on their differential solubility in two immiscible liquids, typically an aqueous solution and an organic solvent.[5] It is effective for sample cleanup and enrichment.[5]
-
SPE is a widely used technique to extract compounds from liquid matrices using a solid sorbent.[6] It offers high versatility due to the wide range of available sorbent materials.[6] Micro-SPE (µ-SPE) is a variant that is cost-effective and uses minimal organic solvent.[7]
Q5: Why is derivatization necessary for GC-MS analysis of some benzene metabolites? A5: Derivatization is a chemical process that modifies analytes to make them more suitable for GC-MS analysis.[8] It is used to increase the volatility and thermal stability of polar compounds (like hydroxylated metabolites) by replacing active hydrogens with non-polar groups, such as a trimethylsilyl (B98337) (TMS) group.[9][10] This results in better peak shape and detection.[11]
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
| Question | Possible Cause | Recommended Solution |
| Why is my this compound recovery consistently low or undetectable? | Analyte Instability: this compound is likely degrading during sample preparation, storage, or extraction. Its half-life in an aqueous buffer (pH 7) is only about 34 minutes.[1] | Work Quickly and at Low Temperatures: Perform all extraction steps as rapidly as possible on ice or at 4°C to minimize thermal degradation. |
| Incorrect pH: The stability of this compound and its reaction rates are highly pH-dependent. Increasing pH from 7.0 to 8.5 can dramatically increase its reaction with glutathione (B108866) (GSH), depleting the free analyte.[1] | Maintain Optimal pH: Keep the sample matrix at a neutral or slightly acidic pH (around pH 7 or slightly below) during extraction, unless a specific pH is required to partition the analyte.[12][13] Avoid alkaline conditions. | |
| Reaction with Matrix Components: Nucleophiles in the biological matrix (e.g., thiols in proteins and GSH) can react with this compound, forming adducts and reducing the amount of free analyte available for extraction.[1] | Add Antioxidants/Scavengers: Consider adding antioxidants to the sample matrix during homogenization or initial preparation to quench reactive species that could degrade the analyte.[14] | |
| Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for partitioning this compound from the aqueous biological matrix. | Optimize Extraction Solvent: Test different water-immiscible organic solvents (e.g., ethyl acetate (B1210297), methylene (B1212753) chloride) for extraction efficiency.[4] Perform multiple, sequential extractions with smaller volumes of solvent rather than a single extraction with a large volume.[15] |
Problem 2: Poor Chromatographic Results (Peak Tailing, Broad Peaks)
| Question | Possible Cause | Recommended Solution |
| Why are my GC-MS peaks for derivatized metabolites showing significant tailing? | Incomplete Derivatization: Polar functional groups (e.g., -OH, -COOH) on metabolites have not been fully converted to their non-polar form, leading to interactions with the GC column. | Optimize Derivatization Reaction: Increase the reaction time and/or temperature. For example, derivatizing estrogenic compounds with BSTFA may require heating at 75°C for 45 minutes.[10][11] Ensure reagents are not expired or degraded. |
| Presence of Water: Trace amounts of water in the sample can quench the derivatization reagent (especially silylating agents). | Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding the derivatization reagent. Use a stream of nitrogen or a lyophilizer. Store reagents in a desiccator. | |
| My HPLC peaks are broad and poorly resolved. What can I do? | Matrix Effects: Co-extracted interferences from the biological matrix (salts, lipids, proteins) can affect peak shape and retention time. | Improve Sample Cleanup: Incorporate additional cleanup steps. Use a more selective SPE sorbent or perform a secondary LLE wash.[16] |
| Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of acidic or basic metabolites, leading to poor peak shape. | Adjust Mobile Phase pH: Optimize the mobile phase pH to ensure the analyte is in a single, non-ionized form for better retention and sharper peaks on a reverse-phase column. |
Problem 3: Results Are Not Reproducible
| Question | Possible Cause | Recommended Solution |
| I cannot reproduce my own results or those from a published protocol. Why? | Inconsistent Sample Handling: Minor variations in timing, temperature, or reagent addition can lead to significant differences in the recovery of an unstable analyte like this compound.[17] | Standardize Workflow: Follow the protocol precisely for every sample. Use timers, calibrated pipettes, and temperature-controlled equipment. Prepare fresh solutions and standards for each batch of experiments. |
| Emulsion Formation during LLE: The formation of a stable emulsion between the aqueous and organic layers prevents clean phase separation, leading to variable recovery and contamination.[16] | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, centrifuge the sample to force phase separation.[15] Solid-supported liquid extraction (SLE) can be used as an alternative to traditional LLE to avoid emulsions entirely.[16] | |
| Reagent Quality: The quality, source, or age of solvents, reagents, or standards may differ from the original experiment.[17] | Verify Reagent Quality: Use high-purity (e.g., HPLC or MS-grade) solvents and fresh reagents. Purify or distill reagents if necessary.[17] |
Quantitative Data Summary
Table 1: Recovery of Benzene and Metabolites from Biological & Aqueous Matrices
| Analyte | Matrix | Extraction Method | Analytical Method | % Recovery | Reference |
| Benzene | Blood | Purge and Trap | HRGC/MS | 112–128% | [18] |
| Benzene | Blood | Toluene Extraction | GC/FID | 98–100% | [18] |
| BTEX | Aqueous Solution | MD-μ-SPE | GC-FID | 80.3–103.0% | [19][20] |
| BTEX | Urine | µ-SPE | GC-FID | 46.0–90.0% | [7] |
| NSAIDs | Urine | µSPE by packed sorbent | - | 53–92% | [6] |
Note: Direct recovery data for this compound is scarce due to its instability. The data presented often refers to benzene or its more stable metabolites (BTEX includes Benzene, Toluene, Ethylbenzene (B125841), Xylenes).
Table 2: Detection & Quantification Limits for Benzene Metabolites
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| S-PMA | Urine | HPLC/MS | 0.026 µg/L | - | [3] |
| S-PMA | Urine | HPLC-UV | - | 0.17 µg/L | [2] |
| t,t-MA | Urine | HPLC-UV | - | 3.3 µg/L | [2] |
| BTEX | Aqueous Solution | GC-FID | 3–10 ng/mL | - | [19][20] |
| BTEX | Olive Oil | LLE/HS/GC/MS | 0.25–0.43 ng/mL | - | [21] |
Experimental Protocols
Protocol 1: Extraction of this compound from in vitro Microsomal Incubations
This protocol is adapted from methods used to identify this compound as a product of hepatic metabolism.[4]
Objective: To extract this compound from a microsomal reaction mixture for GC-MS analysis.
Materials:
-
Microsomal incubation mixture (containing microsomes, NADPH, and benzene)
-
Ethyl acetate or Methylene chloride (high purity)
-
Anhydrous sodium sulfate (B86663)
-
Ice bath
-
Centrifuge tubes
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Stop the Reaction: Immediately upon completion of the incubation period, place the reaction tube in an ice bath to halt enzymatic activity.
-
Solvent Extraction: Add an equal volume of ice-cold ethyl acetate to the incubation mixture.
-
Vortex: Cap the tube securely and vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collect Organic Layer: Carefully pipette the upper organic layer (ethyl acetate) into a clean tube, avoiding the protein interface.
-
Dry the Extract: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Let it sit for 5 minutes.
-
Concentrate (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid loss of the volatile analyte.
-
Analysis: Immediately analyze the extract by GC-MS. An authentic this compound standard should be used to confirm the retention time (~4.1 min under certain conditions) and mass spectrum.[4]
Protocol 2: Solid-Phase Extraction (SPE) of S-Phenylmercapturic Acid (S-PMA) from Urine
This is a general protocol for a common application of SPE in biomonitoring.
Objective: To isolate and concentrate S-PMA from a urine sample for HPLC analysis.
Materials:
-
Urine sample
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (B129727) (conditioning and elution solvent)
-
0.1% Acetic acid in water (wash solvent)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Acidify the supernatant with acetic acid to a pH of ~3-4.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of 0.1% acetic acid in water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Allow the sample to pass through slowly (~1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% acetic acid in water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution: Elute the S-PMA from the cartridge using 2-3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for HPLC analysis.
Mandatory Visualizations
Caption: Metabolic pathway of benzene, highlighting the central, unstable role of this compound.
Caption: General experimental workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Troubleshooting flowchart for diagnosing causes of low analyte recovery.
References
- 1. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Urinary Biomarkers to Estimate the Benzene Exposure Levels in Individuals Exposed to Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Micro-solid phase extraction of benzene, toluene, ethylbenzene and xylenes from aqueous solutions using water-insoluble β-cyclodextrin polymer as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Elucidation of pH impacts on monosubstituted benzene derivatives using normal Raman and surface-enhanced Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. agilent.com [agilent.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chemmethod.com [chemmethod.com]
- 20. chemmethod.com [chemmethod.com]
- 21. Liquid-liquid extraction/headspace/gas chromatographic/mass spectrometric determination of benzene, toluene, ethylbenzene, (o-, m- and p-)xylene and styrene in olive oil using surfactant-coated carbon nanotubes as extractant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Benzene Oxide from its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation and analysis of benzene (B151609) oxide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of benzene, and why is separating them from benzene oxide challenging?
Benzene is primarily metabolized by cytochrome P450 enzymes (mainly CYP2E1) in the liver to form this compound.[1][2][3] This initial metabolite is a reactive epoxide and exists in equilibrium with its tautomer, oxepin (B1234782).[4][5] this compound is a central intermediate that leads to a cascade of other metabolites, including:
-
Phenol (B47542): Formed through the spontaneous rearrangement of this compound.[1][3][4]
-
Catechol: Produced via hydrolysis of this compound to benzene dihydrodiol, followed by dehydrogenation.[1][3]
-
Hydroquinone (B1673460): Arises from the further oxidation of phenol.[1][3]
-
trans,trans-Muconic acid (t,t-MA): Results from the ring-opening of the oxepin tautomer to form muconaldehydes, which are then oxidized.[4][6]
-
S-phenylmercapturic acid (SPMA): A minor metabolite formed by the conjugation of this compound with glutathione.[1][3][5]
The primary challenge in separating this compound is its inherent instability and reactivity. It can spontaneously rearrange to phenol, making it difficult to quantify accurately.[1][3] Its high reactivity also means it can be lost during sample preparation and chromatographic analysis.
Q2: Which analytical techniques are most suitable for separating this compound from its metabolites?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.[7][8]
-
HPLC , often with UV or fluorescence detection, is well-suited for analyzing the polar, non-volatile metabolites like t,t-MA, hydroquinone, and catechol.[6][7][9] Reversed-phase columns (e.g., C18) are frequently used.[6]
-
GC-MS is highly effective for identifying and quantifying volatile compounds. This compound itself has been successfully analyzed using GC-MS after extraction.[10][11] For polar metabolites like phenols, derivatization is often necessary to increase their volatility and thermal stability.[12][13]
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used prior to both HPLC and GC-MS analysis to concentrate the analytes and remove interfering matrix components.[9][14]
Q3: What is the significance of the benzene metabolism pathway in toxicology studies?
The metabolism of benzene is a prerequisite for its toxicity.[1][3] Benzene itself is not the primary toxic agent; its metabolites are responsible for its carcinogenic and hematotoxic effects.[2][4] For instance, the co-administration of phenol and hydroquinone can reproduce the myelotoxic effects of benzene in animal models.[1][2][3] Therefore, accurately separating and quantifying this compound and its downstream metabolites is crucial for understanding the mechanisms of benzene-induced toxicity and for developing biomarkers of exposure.[7]
Benzene Metabolism Pathway
The following diagram illustrates the major metabolic pathways of benzene, starting from the initial oxidation to this compound.
Caption: Major metabolic pathways of benzene leading to its various metabolites.
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) for Phenolic Metabolites
-
Question: My chromatogram shows significant peak tailing for catechol and hydroquinone. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar, acidic compounds like phenols is a common issue in reversed-phase HPLC.[15]
-
Possible Causes:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the hydroxyl groups of the phenols, causing tailing.[15]
-
Mobile Phase pH: If the mobile phase pH is too high, the phenolic compounds can become ionized, leading to interactions with the stationary phase.
-
Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.
-
Excessive Dead Volume: Long or wide-bore tubing between the column and detector can cause peak broadening and tailing.[16]
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) by adding a small amount of acid like phosphoric or formic acid. This will suppress the ionization of the phenolic hydroxyl groups.
-
Use a Different Column: Consider a column with end-capping or a phenyl-type column that offers different selectivity for aromatic compounds.[17][18]
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.[16][19]
-
Optimize Tubing: Use shorter, narrower internal diameter tubing between the column and detector to minimize dead volume.[16]
-
-
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Issue 2: this compound Peak is Absent or Very Small
-
Question: I am trying to detect this compound, but the peak is either not there or extremely small. What is happening?
-
Answer: The instability of this compound is the most likely culprit.
-
Possible Causes:
-
Degradation: this compound may be degrading to phenol during sample storage, preparation, or on the analytical column.
-
Low Concentration: As an intermediate, the steady-state concentration of this compound in biological samples can be very low.
-
Inappropriate Sample Handling: High temperatures or incorrect pH during sample preparation can accelerate the degradation of this compound.
-
-
Troubleshooting Steps:
-
Sample Preparation: Perform all sample preparation steps at low temperatures (e.g., on ice). Ensure the pH is maintained around neutral.[10]
-
SPE Optimization: Use a gentle SPE protocol with minimal elution volumes and rapid evaporation steps.
-
Direct Analysis: If possible, minimize sample workup. A direct injection of a protein-precipitated sample might be an option, though this can shorten column life.
-
Increase Detection Sensitivity: Use a more sensitive detector or optimize the existing detector's parameters.
-
Confirm with GC-MS: Consider using GC-MS for confirmation, as it has been shown to successfully detect this compound.[10][11]
-
-
GC-MS Method Troubleshooting
Issue 1: No or Low Signal for Catechol and Hydroquinone
-
Question: After derivatization, I am not seeing good peaks for catechol and hydroquinone in my GC-MS analysis. Why?
-
Answer: This often points to issues with the derivatization step or thermal degradation.
-
Possible Causes:
-
Incomplete Derivatization: The derivatization reaction may be incomplete due to moisture, incorrect reagent-to-analyte ratio, or improper reaction time/temperature.
-
Analyte Degradation: Catechol and hydroquinone can be sensitive to high temperatures in the GC injector or column.
-
Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can adsorb these polar compounds.
-
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure all glassware is dry and use fresh derivatizing reagent (e.g., BSTFA). Optimize the reaction conditions (time, temperature).
-
Lower Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the derivatized analytes.
-
Use a Deactivated Liner: Employ a deactivated injector liner to minimize active sites.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a stable, inert stationary phase.[12]
-
-
Experimental Protocols
Protocol 1: SPE-HPLC-UV for Benzene Metabolites
This protocol is a general guideline for the extraction and analysis of phenolic metabolites and t,t-MA from urine.
-
Sample Preparation:
-
Adjust 5 mL of urine to pH 3.0 with acid.
-
Centrifuge to remove particulates.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of pH 3.0 water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of pH 3.0 water to remove interferences.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Isocratic mixture of 1% acetic acid in water and methanol (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Detection: UV detector at 274 nm for t,t-MA and other wavelengths as appropriate for phenolic metabolites.[6]
-
Protocol 2: GC-MS for this compound and Phenol
This protocol is adapted from methods shown to be effective for this compound.[10]
-
Sample Preparation (from microsomal incubations):
-
Stop the incubation reaction by adding a solvent like methylene (B1212753) chloride.
-
Vortex vigorously and centrifuge to separate the layers.
-
Carefully collect the organic layer containing this compound and other metabolites.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 40-60°C, hold for 1-2 minutes, then ramp at 8-10°C/min to 250°C.[12]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
MS Detector: Electron Ionization (EI) source at 70 eV. Scan a mass range appropriate for the analytes (e.g., m/z 40-450).
-
Identification: this compound can be identified by its characteristic mass spectrum and retention time (approximately 4.1 min under certain conditions).[10] Phenol will elute later (around 8 min).[10]
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of benzene and its metabolites. Note that these values can vary significantly depending on the specific instrumentation, method, and sample matrix.
Table 1: HPLC Methods for Benzene Metabolites
| Analyte | Method | Column | Limit of Detection (LOD) | Recovery (%) | Reference |
| t,t-Muconic Acid | SPE-HPLC-UV | C18 | 0.2 µg/mL | 87-91% | [6] |
| Phenol, Hydroquinone, Catechol | HPLC-UV/Fluor | C18 | Not specified | >80% | [7] |
| Benzene, Toluene, Xylene | HPLC-UV | C18 | 0.5 mg/L (Benzene) | Not specified | [20] |
Table 2: GC-MS Methods for Benzene and its Metabolites
| Analyte | Method | Column | Limit of Detection (LOD) | Recovery (%) | Reference |
| This compound | GC-MS | Not specified | Not specified | Not specified | [10][11] |
| Phenol, Catechol, Hydroquinone | SPE-GC-MS | HP-17MS | 0.03-0.05 µg/g | 90-102% | [21] |
| Benzene | Headspace-GC-MS | Not specified | 40 ng/L | Not specified | [8] |
| Phenols (general) | SPME-GC-MS | PA fiber | 0.05-4.1 µg/L | >50% | [22] |
General Experimental Workflow
The diagram below outlines a typical workflow for the analysis of benzene metabolites from a biological sample.
Caption: General workflow for the extraction and analysis of benzene metabolites.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aqlivia.com [aqlivia.com]
- 5. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solidified floating organic droplet microextraction coupled with HPLC for rapid determination of trans, trans muconic acid in benzene biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of benzene and its metabolites: application in biological monitoring of environmental and occupational exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijern.com [ijern.com]
- 14. Determination of benzene, toluene, ethylbenzene and xylene in river water by solid-phase extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. uhplcs.com [uhplcs.com]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. bvchroma.com [bvchroma.com]
- 20. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 21. [Study on the method of detection of benzene exposure biomarkers by solid phase extraction-gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of Benzene Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzene (B151609) oxide. Our goal is to address specific issues you may encounter during experimental procedures to ensure accurate and reliable measurements.
Frequently Asked Questions (FAQs)
Q1: What is benzene oxide and why is its accurate measurement important?
A1: this compound is a highly reactive epoxide intermediate formed during the metabolic process of benzene, a known carcinogen.[1] Accurate measurement of this compound is crucial for understanding the mechanisms of benzene-induced toxicity and for developing potential therapeutic interventions. Given its role as a reactive metabolite, quantifying this compound helps in assessing the potential for covalent binding to macromolecules like DNA and proteins, which is a key event in carcinogenesis.[2][3]
Q2: What are the main challenges in measuring this compound?
A2: The primary challenge in measuring this compound is its inherent instability.[4] As a reactive epoxide, it can readily isomerize to phenol (B47542) or undergo nucleophilic attack.[4][5] This instability can lead to low recovery and inaccurate quantification if samples are not handled and analyzed appropriately. Special care must be taken during sample preparation, storage, and analysis to minimize its degradation.[4]
Q3: Which analytical technique is most suitable for the quantitative analysis of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the quantitative analysis of this compound.[6][7] GC provides the necessary separation of this compound from other metabolites and matrix components, while MS offers high sensitivity and selectivity for its detection and quantification.
Q4: How should I prepare calibration standards for the quantitative analysis of this compound?
A4: Due to its instability, the preparation of this compound calibration standards requires careful handling. It is often synthesized in the lab immediately prior to use. A general approach involves the epoxidation of benzene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4] The concentration of the synthesized this compound stock solution should be determined using a stable, related compound as an external or internal standard. Serial dilutions of the stock solution are then made to prepare a calibration curve. All standards should be kept at low temperatures and protected from light to minimize degradation.[4]
Q5: What are some key considerations for the storage and handling of this compound samples and standards?
A5: To ensure the integrity of your samples and standards, follow these guidelines:
-
Temperature: Store all solutions containing this compound at low temperatures, preferably at or below -20°C, under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Light: Protect solutions from light to prevent photochemical degradation.[4]
-
pH: Maintain neutral or slightly basic conditions, as acidic environments can catalyze the rearrangement of this compound to phenol.[4]
-
Solvents: Use high-purity, de-acidified solvents for all preparations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound using GC-MS.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure samples and standards were properly stored at low temperatures and protected from light. Prepare fresh standards and re-analyze.[4] |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues.[3] |
| Incorrect MS Parameters | Verify that the mass spectrometer is set to monitor the correct ions for this compound (e.g., m/z 94, 78, 66).[7][8] |
| Leak in the GC-MS System | Perform a leak check of the entire system, including the injector, column fittings, and the interface to the mass spectrometer.[9] |
| Sample Concentration Too Low | Concentrate the sample extract or use a larger injection volume if compatible with your method. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | As mentioned above, deactivate the GC inlet and column. Consider using a guard column to protect the analytical column.[3] |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate GC Temperature Program | Optimize the initial oven temperature and the temperature ramp rate to ensure proper focusing of the analyte on the column.[9] |
| Contaminated Inlet Liner | Replace the inlet liner. Regular replacement is crucial when analyzing reactive compounds.[9] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and consistent protocol for sample extraction and handling. Minimize the time between sample preparation and analysis. |
| Degradation During Autosampler Wait Time | If using an autosampler, cool the sample tray to minimize degradation of this compound in the vials while waiting for injection. |
| Variable Injection Volume | Check the autosampler syringe for air bubbles and ensure it is functioning correctly. |
| Fluctuations in Instrument Performance | Run a system suitability test before each batch of samples to ensure the GC-MS is performing consistently. |
Quantitative Data Summary
The following tables provide typical parameters for the quantitative analysis of benzene and related compounds, which can be adapted for this compound analysis.
Table 1: Example GC-MS Parameters for Aromatic Compound Analysis
| Parameter | Setting |
| GC Column | DB-1, 20 m x 0.1 mm ID, 0.4 µm film thickness[4] |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Inlet Temperature | 250 °C[4] |
| Oven Program | 100°C for 0.25 min, then to 200°C at 100°C/min, then to 250°C at 50°C/min, hold for 0.75 min[4] |
| Carrier Gas | Helium at a constant flow of 0.8 mL/min[4] |
| MS Transfer Line | 250 °C[4] |
| Ion Source Temp. | 200 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (40-200 u)[4] |
| Ions to Monitor (SIM) | m/z 94 (molecular ion), 78, 66 (fragment ions)[7][8] |
Table 2: Typical Calibration Curve Parameters for Benzene Analysis
| Parameter | Value |
| Concentration Range | 0.1 - 5.0 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Note: These values are illustrative and should be determined for your specific instrument and method.
Experimental Protocols
Protocol 1: Preparation of this compound Standard
Objective: To synthesize a this compound standard for use in calibration.
Materials:
-
Benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), de-acidified
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Dissolve benzene in de-acidified DCM in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled benzene solution with stirring.
-
Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer using a separatory funnel and wash it sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
The resulting crude this compound should be used immediately for the preparation of calibration standards. Due to its instability, purification by chromatography can be challenging and may lead to significant product loss.[4]
Protocol 2: Quantitative Analysis of this compound by GC-MS
Objective: To quantify the concentration of this compound in a sample.
Procedure:
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1 or your optimized method.
-
Calibration Curve: Prepare a series of calibration standards by diluting the freshly prepared this compound stock solution in a suitable solvent (e.g., ethyl acetate). A typical concentration range could be from 0.1 to 10 µg/mL.
-
Sample Preparation: Extract the biological or environmental sample containing this compound using an appropriate solvent (e.g., ethyl acetate). Concentrate the extract to a known volume.
-
Analysis: Inject a fixed volume of the calibration standards and the sample extracts into the GC-MS.
-
Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Metabolic pathway of benzene to its major metabolites.
Caption: Experimental workflow for quantitative analysis.
Caption: Logical workflow for troubleshooting inaccurate results.
Signaling Pathways
Benzene and its metabolites, including this compound, can modulate various cellular signaling pathways, primarily through the induction of oxidative stress.[10][11] Chronic exposure to low levels of benzene has been shown to affect pathways involved in cell proliferation and apoptosis, which is a potential mechanism of its carcinogenic action.[10] Key signaling pathways that may be affected include:
-
NF-κB Pathway: Benzene exposure can lead to the activation of the NF-κB signaling pathway, which plays a critical role in the inflammatory response and cell survival.[10]
-
MAPK Pathways (p38-MAPK, SAPK/JNK): These pathways are activated by cellular stress, including oxidative stress, and are involved in regulating apoptosis and cell proliferation.[10][11]
-
STAT3 Pathway: This pathway is involved in cell growth and apoptosis and can be modulated by benzene exposure.[10]
For drug development professionals, understanding how this compound and other metabolites perturb these pathways can provide insights into potential targets for mitigating the toxic effects of benzene exposure.
References
- 1. 1. Exposure Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in benzene oxide detection assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and other common issues encountered in benzene (B151609) oxide detection assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my benzene oxide detection assay. What are the most common causes?
High background signal in assays for reactive molecules like this compound can stem from several sources. The inherent reactivity of this compound means it can bind non-specifically to various surfaces and macromolecules. Key causes include:
-
Non-Specific Binding (NSB): this compound, being an electrophile, can covalently bind to proteins and other nucleophilic sites on microplate wells, antibodies, and other assay components.[1][2] This is a major contributor to high background.
-
Suboptimal Blocking: In immunoassays, incomplete or ineffective blocking of the solid phase (e.g., microplate wells) leaves sites open for non-specific adsorption of antibodies or other reagents.[3][4][5][6][7]
-
Contamination: Reagents, buffers, or samples may be contaminated with interfering substances. For instance, other benzene metabolites might cross-react with the detection system.[8][9]
-
Reagent Concentration: Using excessively high concentrations of primary or secondary antibodies in an immunoassay format can lead to increased non-specific binding.[10][11]
-
Insufficient Washing: Inadequate washing between assay steps can leave unbound reagents behind, which then contribute to the background signal.[10][11]
-
Sample Matrix Effects: Components in the biological sample (e.g., serum, microsomes) can interfere with the assay chemistry or detection method.[2]
-
Instrument Settings: For fluorescence-based assays, improper settings on the plate reader, such as incorrect gain or excitation/emission wavelengths, can increase background noise.[12][13]
Q2: How can I reduce non-specific binding of this compound and detection reagents?
Reducing non-specific binding is critical for improving the signal-to-noise ratio. Here are several strategies:
-
Optimize Blocking Conditions: The choice of blocking agent is crucial. While Bovine Serum Albumin (BSA) is common, other proteins like casein or non-fat dry milk can be more effective in certain systems.[3][4][6][7] The concentration and incubation time of the blocking buffer should be optimized.
-
Use Detergents in Buffers: Including a non-ionic detergent, such as Tween-20 (typically at 0.05% v/v), in your wash and antibody dilution buffers can help minimize hydrophobic interactions that lead to non-specific binding.[6]
-
Increase Salt Concentration: For interactions that are partly electrostatic, increasing the salt concentration (e.g., NaCl) in your buffers may reduce non-specific binding.
-
Add a Trapping Agent: For assays measuring free this compound, consider including a nucleophilic trapping agent like glutathione (B108866) (GSH) in a control experiment. A reduction in signal in the presence of the trapping agent can indicate that the signal is at least partially due to the reactive metabolite.[8][9]
-
Pre-clear Samples: If your sample matrix is complex (e.g., liver microsomes), consider a pre-clearing step, such as protein A/G bead incubation, to remove components that may non-specifically bind to your antibodies.
Q3: My assay involves detecting protein adducts of this compound. How can I ensure I'm measuring specific covalent binding and not just non-specific adsorption?
When detecting covalent adducts, it's essential to differentiate between specific binding to your target protein and non-specific binding to other proteins or surfaces.
-
Run Control Incubations: Perform incubations without the active metabolic system (e.g., without NADPH in a microsomal assay) or with heat-inactivated microsomes. A signal in these control wells suggests non-specific binding or contamination.[1]
-
Use a Trapping Agent Competitor: In parallel with your main experiment, run a condition that includes a high concentration of a nucleophilic trapping agent like glutathione (GSH).[8][9] A significant decrease in the signal on your target protein in the presence of the trapping agent indicates that the binding is mediated by the reactive metabolite.
-
Thorough Washing and Denaturation: After the incubation step to form the adducts, use stringent washing steps to remove any non-covalently bound material. This can include buffers with detergents and, if compatible with your downstream detection, denaturing agents like SDS.
-
Mass Spectrometry Confirmation: The most definitive way to confirm covalent binding to a specific protein is through mass spectrometry. By analyzing proteolytic digests of your target protein, you can identify the specific amino acid residues that have been modified by this compound.[14][15][16]
Q4: What are the best practices for sample handling and storage to ensure the stability of this compound?
This compound is a reactive intermediate, and proper sample handling is critical to prevent its degradation or artefactual formation.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of metabolites. Aliquot samples upon collection to avoid this.
-
Store at Low Temperatures: For long-term storage, keep samples at -80°C.
-
Work Quickly and on Ice: When preparing samples for an assay, keep them on ice to minimize enzymatic activity and chemical degradation.
-
Consider pH: The stability of this compound can be pH-dependent. Ensure your sample collection and assay buffers are at a pH that favors its stability, if known.
-
Use of Trapping Agents: If direct measurement of this compound is not feasible due to instability, consider derivatizing it with a trapping agent in the sample immediately after collection to form a stable product that can be quantified.[8][9]
Troubleshooting Guides
Problem 1: High Background in Negative Control Wells
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent. Try different blocking agents such as casein or non-fat dry milk.[3][4][7] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal with low background. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If background is high, consider a pre-adsorbed secondary antibody. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer and ensure complete aspiration between washes. Add a 30-second soak time for each wash.[10][11] |
| Contaminated Buffers or Reagents | Prepare fresh buffers. Use sterile, filtered water. Ensure stock solutions have not expired and are not contaminated.[10] |
Problem 2: Poor Reproducibility Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use fresh tips for each replicate. For small volumes, use reverse pipetting. Ensure consistent pipetting technique. |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents to all wells simultaneously. Ensure all plates are incubated for the same duration. |
| Temperature Gradients Across the Plate | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[10] Use a plate incubator to ensure uniform temperature. Avoid stacking plates during incubation. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. Use plate sealers during incubations.[17] |
| Incomplete Mixing of Reagents | Gently mix the plate on a shaker after adding reagents. Ensure all stock solutions are thoroughly vortexed before use. |
Data Presentation: Comparison of Blocking Agents
The following table summarizes the effectiveness of different protein-based blocking agents in reducing non-specific binding in an ELISA format. While not specific to a this compound assay, these data provide a general guideline for optimizing the blocking step.
| Blocking Agent | Typical Concentration Range | Relative Effectiveness | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Moderate to Good | A commonly used, effective blocker for many applications. |
| Casein / Non-Fat Dry Milk | 0.5% - 5% (w/v) | Very Good to Excellent | Often more effective than BSA due to a heterogeneous mixture of proteins of various sizes.[3][4] |
| Fish Skin Gelatin | 0.1% - 1% (w/v) | Good | Can be advantageous as it remains liquid at lower temperatures. Shows better blocking than some other gelatins.[4] |
| Normal Serum (from species of secondary antibody) | 5% - 10% (v/v) | Very Good | Can be very effective but also more expensive. |
| Polyethylene Glycol (PEG) | 1% - 4% (w/v) | Variable | Can be effective, but performance depends on the surface and other assay components. |
Experimental Protocols
Protocol 1: General Workflow for Trapping and Detecting this compound Adducts in vitro
This protocol describes a generalized workflow for generating and detecting this compound adducts to microsomal proteins using a trapping agent for LC-MS analysis.
-
Incubation:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), often with a small amount of acid (e.g., 0.1% formic acid).
-
Vortex the sample and place it on ice for 10-20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis of soluble metabolites (like GSH adducts).
-
Wash the protein pellet multiple times with a solvent like methanol (B129727) to remove any non-covalently bound compounds.
-
-
Analysis of Protein Adducts (Optional):
-
LC-MS/MS Analysis of Trapped Adducts:
-
Analyze the supernatant (containing soluble adducts like the GSH-benzene oxide conjugate) by reverse-phase HPLC coupled to a mass spectrometer.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor for the expected mass of the this compound adduct (e.g., GSH-benzene oxide).
-
Mandatory Visualizations
Caption: Simplified metabolic pathway of benzene leading to the formation of this compound and subsequent metabolites and adducts.
Caption: General experimental workflow for the detection of this compound adducts.
Caption: A logical troubleshooting workflow for addressing high background signals.
References
- 1. Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kisker-biotech.com [kisker-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. sop.washington.edu [sop.washington.edu]
- 9. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 12. youtube.com [youtube.com]
- 13. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nontargeted Identification of Reactive Metabolite Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Handling and Disposal of Benzene Oxide
This guide provides best practices for the safe handling and disposal of benzene (B151609) oxide for researchers, scientists, and drug development professionals. Given that benzene oxide is a highly reactive and unstable intermediate, this document focuses on its in situ generation, handling of its precursors, and the subsequent management of the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: I need to use this compound in my experiment. Can I purchase it directly?
A1: Due to its high reactivity and instability, this compound is not commercially available and must be synthesized in situ (in the reaction mixture) immediately before use. This approach minimizes the hazards associated with handling and storing this reactive intermediate.
Q2: What are the primary hazards associated with the in situ synthesis of this compound?
A2: The primary hazards stem from the starting materials and the reactive nature of the product. A common synthesis involves the use of a peroxyacid (a strong oxidizing agent and potentially explosive) and a strong base. The this compound product itself is a reactive electrophile. It is crucial to have a thorough understanding of the potential side reactions and to have a clear plan for quenching the reaction and handling the waste.
Q3: What personal protective equipment (PPE) is required when working with this compound and its precursors?
A3: A comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile). Double gloving is recommended.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Q4: How should I handle the waste generated from a reaction involving this compound?
A4: The primary principle is to quench any unreacted this compound and other reactive reagents before disposal. The reaction mixture should be neutralized. Acidic and basic waste streams should be carefully neutralized before being combined with other organic waste. All waste must be collected in properly labeled hazardous waste containers for disposal according to your institution's and local regulations.
Q5: What are the signs of a runaway reaction or decomposition of this compound?
A5: Unexpected temperature increases, pressure buildup, or color changes can indicate a runaway reaction or rapid decomposition. This compound can isomerize to phenol (B47542), a reaction that can be catalyzed by acid.[1] The formation of solid precipitates or the evolution of gas are also warning signs. Having a pre-prepared quenching agent and an ice bath readily available is a critical safety measure.
Troubleshooting Guide for this compound Synthesis
This guide focuses on a common laboratory-scale synthesis of this compound from 1,4-cyclohexadiene (B1204751).
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Decomposition of this compound: The product is sensitive to acidic conditions, which can catalyze its rearrangement to phenol (NIH shift).[1] | Ensure all glassware is scrupulously clean and dry. Use freshly distilled solvents to remove any acidic impurities. Consider adding a non-nucleophilic base to the reaction mixture to scavenge any trace acids. |
| Reaction temperature too high: Higher temperatures can accelerate the decomposition of this compound.[1] | Maintain the recommended low temperature throughout the reaction and work-up. Use a reliable and calibrated thermometer. | |
| Incomplete reaction: The epoxidation or elimination step may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reagents are of high purity and added in the correct stoichiometry. | |
| Presence of significant phenol byproduct | Acid-catalyzed isomerization (NIH Shift): Trace amounts of acid in the reaction mixture are a likely cause.[1] | As mentioned above, use acid-free glassware and solvents. Work up the reaction mixture promptly. |
| Formation of trans-dihydrodiols | Presence of water: Water can act as a nucleophile and open the epoxide ring. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Complex mixture of unidentified byproducts | Non-selective oxidation or side reactions: The oxidizing agent may be reacting with other parts of the molecule or the product. | Re-evaluate the choice of oxidizing agent. A milder or more selective epoxidizing agent may be necessary. Optimize reaction conditions such as concentration and addition rate. |
Quantitative Data: Stability of this compound
The stability of this compound is highly dependent on its environment. The following data provides an indication of its half-life under specific conditions.
| Parameter | Value | Conditions |
| Half-life | ~34 minutes | 95:5 (v/v) phosphate (B84403) buffer in D₂O with [CD₃]₂SO at 25°C (pD/pH 7).[2] |
| Half-life in blood (ex vivo) | ~8 minutes | Rat blood.[2] |
Note: The half-life can be significantly affected by the presence of acids, bases, and nucleophiles.
Experimental Protocol: In Situ Generation of this compound
This protocol is a generalized procedure and should be adapted and optimized for specific experimental needs. A thorough risk assessment must be conducted before carrying out this procedure.
Materials:
-
1,4-Cyclohexadiene
-
Peroxyacetic acid solution
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Epoxidation:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Dissolve 1,4-cyclohexadiene in anhydrous DCM and add it to the flask.
-
Slowly add a solution of peroxyacetic acid in DCM via the dropping funnel while maintaining the low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up (Quenching and Extraction):
-
Carefully quench the reaction by the slow addition of a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) until the excess peroxide is destroyed (test with peroxide test strips).
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Elimination to form this compound:
-
Filter the dried organic solution into a clean, dry flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of DBU in anhydrous DCM.
-
Monitor the formation of this compound by an appropriate analytical method.
-
-
In Situ Use:
-
The resulting solution containing this compound should be used immediately in the subsequent reaction step without isolation.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the in situ synthesis of this compound.
Decision Tree for Handling Reaction Deviations
Caption: Decision tree for troubleshooting unexpected observations.
Cellular Pathways Affected by this compound
Caption: Simplified diagram of cellular pathways affected by this compound.[3][4]
References
Validation & Comparative
Validating Benzene Oxide Formation in Microsomal Incubations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biotransformation of benzene (B151609), a ubiquitous environmental pollutant and industrial solvent, is a critical area of study in toxicology and drug metabolism. The initial and pivotal step in this metabolic cascade is the formation of the highly reactive electrophile, benzene oxide. This conversion is primarily mediated by the cytochrome P450 enzyme system within the liver microsomes.[1][2] Due to its inherent instability and transient nature, validating and quantifying the formation of this compound in microsomal incubations presents a significant analytical challenge. This guide provides a comparative overview of established methodologies, presenting experimental data and detailed protocols to aid researchers in this endeavor.
Comparison of Analytical Methodologies
The direct detection of this compound requires sensitive and specific analytical techniques. The two primary methods that have been successfully employed are High-Performance Liquid Chromatography (HPLC) coupled with radioactivity detection and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | HPLC with Radioactivity Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their interaction with a stationary phase. Radiolabeled benzene ([14C]benzene) is used, and the eluent is passed through a radioactivity detector to identify and quantify metabolites. | Separates volatile and thermally stable compounds in the gas phase. The separated compounds are then ionized and identified based on their mass-to-charge ratio, providing structural confirmation.[3][4] |
| Advantages | - Highly sensitive for detecting metabolites of a radiolabeled parent compound.[5] - Provides accurate quantification of all radiolabeled metabolites. | - Provides definitive structural identification through mass spectral matching with a synthetic standard.[5] - High resolution and separation efficiency.[3] |
| Disadvantages | - Does not provide structural confirmation on its own. - Requires the use and handling of radioactive materials. | - this compound is thermolabile, which can lead to degradation in the hot GC injection port, complicating analysis.[6] - May require derivatization for less volatile metabolites.[3] |
| Application to this compound | Successfully used to detect and quantify a previously unidentified metabolite that was later confirmed to be this compound.[5] | Has been successfully used to identify this compound in microsomal incubations by matching the retention time and mass spectrum with a synthetic standard.[5] |
Quantitative Data on this compound Formation
A key study successfully quantified the formation of this compound in microsomal incubations from different species. The data below is summarized from this study.[5]
| Species | Benzene Concentration | Incubation Time | This compound Concentration | This compound as % of Total Metabolites |
| Mouse (B6C3F1) | 1 mM | 18 min | ~18 µM | 7% |
| Rat (Fischer-344) | 1 mM | 18 min | Detected | Not Quantified |
| Human | 1 mM | 18 min | Detected | Not Quantified |
Experimental Protocols
Microsomal Incubation for Benzene Metabolism
This protocol outlines a general procedure for the incubation of benzene with liver microsomes to study its metabolism.
Materials:
-
Liver microsomes (from human, rat, or mouse)
-
Benzene (or [14C]benzene for HPLC-radioactivity studies)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADH and NADPH[5]
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Organic solvent for extraction (e.g., methylene (B1212753) chloride or ethyl acetate)[5][7]
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw liver microsomes slowly on ice.
-
Prepare a reaction mixture in a microcentrifuge tube containing the sodium phosphate buffer and the NADPH regenerating system (or NADH and NADPH).
-
Add the liver microsomes to the reaction mixture. The final protein concentration should be optimized for the specific experimental conditions.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[8]
-
Initiate the metabolic reaction by adding benzene to a final concentration of 1 mM.[5] If using an organic solvent to dissolve the benzene, ensure the final concentration of the solvent is less than 1%.[9]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., up to 60 minutes, with specific time points like 18 minutes for this compound detection).[5][9]
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., methylene chloride).[5]
-
Vortex the mixture vigorously to extract the metabolites.
-
Centrifuge the sample to separate the organic and aqueous layers and pellet the protein.
-
Carefully collect the organic supernatant for analysis by GC-MS or HPLC.
-
Controls: Prepare control incubations, including a zero-time point, a reaction without NADPH, and an incubation with heat-inactivated microsomes to ensure that the observed metabolite formation is enzymatic.[5][9]
Analysis of this compound by GC-MS
This protocol is based on the successful identification of this compound in microsomal extracts.[5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a capillary column suitable for separating volatile organic compounds)
Procedure:
-
Concentrate the organic extract from the microsomal incubation under a gentle stream of nitrogen if necessary.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
The GC oven temperature program should be optimized to separate benzene, this compound, and other metabolites like phenol (B47542). A possible starting point is an initial temperature hold followed by a ramp to a final temperature.
-
The mass spectrometer should be operated in a full scan mode to acquire mass spectra of the eluting peaks.
-
Validation:
-
Compare the retention time of any unknown peak in the sample chromatogram with the retention time of a synthetic this compound standard run under the same conditions.
-
Compare the mass spectrum of the unknown peak with the mass spectrum of the synthetic this compound standard. A match in both retention time and mass spectrum provides strong evidence for the presence of this compound. In the referenced study, the elution time for this compound was approximately 4.1 minutes, while phenol eluted at around 8 minutes.[5]
-
Visualizing the Process
Metabolic Pathway of Benzene
Caption: Metabolic activation of benzene in the liver.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound formation.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. oyc.co.jp [oyc.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of the Reactivity of Benzene Oxide and Other Arene Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical and biological reactivity of benzene (B151609) oxide with other notable arene oxides. The information presented is supported by experimental data to aid in understanding the stability, metabolic fate, and potential toxicity of these reactive intermediates. Arene oxides are critical transient species formed during the oxidative metabolism of aromatic hydrocarbons by cytochrome P450 enzymes. Their subsequent reactions, which include spontaneous rearrangement to phenols, enzymatic hydration to trans-dihydrodiols, and conjugation with glutathione (B108866), are pivotal in both detoxification and, in some cases, toxification pathways leading to carcinogenesis.
Non-Enzymatic Reactivity: Spontaneous Isomerization and Solvolysis
The inherent reactivity of an arene oxide is a crucial determinant of its biological half-life and its potential to interact with cellular macromolecules. This reactivity is significantly influenced by the aromatic system's size, the position of the epoxide (i.e., K-region vs. non-K-region), and the presence of substituents.
Key Findings:
-
Benzene oxide is a relatively unstable arene oxide, readily undergoing spontaneous rearrangement to phenol, a process known as the NIH shift.[1] Its half-life in aqueous media is on the order of minutes, highlighting its transient nature.[2]
-
Naphthalene (B1677914) 1,2-oxide , a non-K-region oxide, also exhibits significant reactivity and undergoes spontaneous aromatization.[3]
-
Phenanthrene 9,10-oxide , a K-region oxide, is comparatively more stable, particularly at neutral to basic pH, where its spontaneous rearrangement is much slower than that of this compound and naphthalene oxide.
-
Polycyclic Aromatic Hydrocarbon (PAH) Arene Oxides: The reactivity of arene oxides derived from larger PAHs is highly dependent on the epoxide's location.
-
K-region oxides are epoxides formed at a phenanthrene-like bond of a polycyclic aromatic hydrocarbon. K-region epoxides of compounds like 7,12-dimethylbenz(a)anthracene, benz(a)anthracene, and benzo(a)pyrene are highly reactive.[4]
-
Bay-region epoxides, which are metabolites of diol epoxides, are known to be ultimate carcinogens due to their high reactivity and ability to form stable adducts with DNA.
-
Arene oxides of pyrene (B120774) and phenanthrene, as well as non-K-region oxides of benzo(a)pyrene, phenanthrene, and naphthalene, exhibit very low reactivity in terms of binding to biomacromolecules.[4]
-
Comparative Non-Enzymatic Reactivity Data
| Arene Oxide | Type | Half-life (t½) | Reaction Conditions | Reference(s) |
| This compound | - | ~34 min | 25°C, pD/pH 7 in 95:5 (v/v) phosphate (B84403) buffer in D₂O | [2] |
| This compound | - | 5.2 min | 37°C, pH 7.4 in phosphate buffer | |
| Phenanthrene 1,2-oxide | Non-K-region | kH+ = 1.3 x 10⁵ M⁻¹min⁻¹, k₀ = 1.2 x 10⁻³ min⁻¹ | 1:1 Dioxane-water, 25°C | |
| Phenanthrene 3,4-oxide | Non-K-region | kH+ = 1.9 x 10⁵ M⁻¹min⁻¹, k₀ = 1.1 x 10⁻³ min⁻¹ | 1:1 Dioxane-water, 25°C | |
| Phenanthrene 9,10-oxide | K-region | kH+ = 1.1 x 10³ M⁻¹min⁻¹, k₀ = 1.6 x 10⁻⁴ min⁻¹ | 1:1 Dioxane-water, 25°C | |
| Benzo[a]anthracene 5,6-oxide | K-region | kH+ = 3.2 x 10⁴ M⁻¹min⁻¹, k₀ = 1.2 x 10⁻² min⁻¹ | 1:9 Dioxane-water, 25°C | [5] |
Note: kH+ is the second-order rate constant for acid-catalyzed solvolysis, and k₀ is the first-order rate constant for spontaneous solvolysis.
Enzymatic Reactivity: Detoxification Pathways
The primary enzymatic routes for arene oxide metabolism are hydration by epoxide hydrolase (EH) and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs). The efficiency of these enzymatic processes is a key factor in determining the potential for arene oxide-mediated toxicity.
Epoxide Hydrolase (EH) Activity
Microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are the main enzymes responsible for hydrating arene oxides to their corresponding trans-dihydrodiols.
Glutathione S-Transferase (GST) Activity
GSTs catalyze the nucleophilic attack of the tripeptide glutathione on the electrophilic carbon of the epoxide ring, forming a stable conjugate that can be further metabolized and excreted.
Comparative Enzymatic Reactivity Data
| Arene Oxide Substrate | Enzyme Isozyme | Km (µM) | Vmax (fmol/s) | Source Organism | Reference(s) |
| This compound | GSTT1 | 420 | 450 | Human | |
| This compound | GSTP1 | 3600 | 3100 | Human | |
| This compound | GSTA1 | N/D | N/D | Human | |
| This compound | GSTM1 | N/D | N/D | Human |
N/D: Not determined due to insufficient activity.
Metabolic Fate of Arene Oxides
The metabolic processing of arene oxides is a branching pathway with significant consequences for cellular health. The following diagram illustrates the primary routes of arene oxide metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of K- and non-K-region arene oxides and phenols of polycyclic hydrocarbons to polyguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Analysis of the Toxicity of Benzene Oxide and Benzo[a]pyrene Diol Epoxide
For Immediate Release
This guide provides a detailed comparison of the toxicological profiles of two prominent carcinogenic metabolites: benzene (B151609) oxide and benzo[a]pyrene (B130552) diol epoxide (BPDE). It is intended for researchers, scientists, and professionals in drug development and toxicology to facilitate a deeper understanding of their respective mechanisms of action and toxic potential.
Introduction
Benzene oxide is the initial and key reactive metabolite of benzene, a widely used industrial solvent and a known human carcinogen that primarily targets hematopoietic cells, leading to conditions such as aplastic anemia and acute myeloid leukemia.[1][2] Benzo[a]pyrene, a potent polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, grilled foods, and vehicle exhaust, is metabolized to its ultimate carcinogenic form, benzo[a]pyrene diol epoxide (BPDE). BPDE is a major contributor to the carcinogenicity of benzo[a]pyrene, particularly in lung cancer.[3] This guide will objectively compare their toxicity, focusing on their mechanisms of action, genotoxicity, cytotoxicity, and the cellular signaling pathways they impact.
Metabolic Activation
The toxicity of both benzene and benzo[a]pyrene is contingent upon their metabolic activation to reactive epoxides.
This compound Formation: Benzene is metabolized in the liver primarily by cytochrome P450 2E1 (CYP2E1) to form this compound.[4] this compound is in equilibrium with its oxepin (B1234782) tautomer and can undergo several further reactions: spontaneous rearrangement to phenol, enzymatic hydration by epoxide hydrolase to benzene dihydrodiol, or conjugation with glutathione.[4]
Benzo[a]pyrene Diol Epoxide Formation: The metabolic activation of benzo[a]pyrene is a multi-step process. Initially, cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) oxidize benzo[a]pyrene to benzo[a]pyrene-7,8-epoxide. Epoxide hydrolase then converts this to benzo[a]pyrene-7,8-dihydrodiol. A second epoxidation by cytochrome P450 at the 9,10-position of the dihydrodiol yields the highly reactive benzo[a]pyrene diol epoxide (BPDE).[3]
Mechanism of Toxicity
The primary mechanism of toxicity for both compounds involves their ability to form covalent adducts with cellular macromolecules, particularly DNA.
This compound: this compound itself is an electrophilic intermediate that can bind to proteins and DNA. However, much of the toxicity associated with benzene is attributed to its downstream metabolites, such as benzoquinone and muconaldehyde, which are potent inducers of oxidative stress and are myelotoxic.[4] Benzene and its metabolites are known to cause chromosomal aberrations, sister chromatid exchanges, and micronuclei rather than acting as potent point mutagens.[5]
Benzo[a]pyrene Diol Epoxide: BPDE is a powerful alkylating agent that readily reacts with the N2 position of guanine (B1146940) and the N6 position of adenine (B156593) in DNA, forming bulky adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired, these DNA lesions can result in permanent mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.[3]
Quantitative Toxicity Data
The following tables summarize available quantitative data on the genotoxicity and tumorigenicity of this compound and benzo[a]pyrene diol epoxide. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Compound | Assay | Organism/Cell Line | Concentration/Dose | Result | Citation |
| This compound | Ames Test | Salmonella typhimurium TA1535 | Not specified | Mutagenic (with S9) | [5] |
| Ames Test | Salmonella typhimurium TA100 | ~7.1 mM | Mutagenic (preincubation) | [5] | |
| Benzo[a]pyrene Diol Epoxide | Ames Test | Salmonella typhimurium | Not specified | Mutagenic | [6] |
| Chromosomal Aberrations | Human Lymphocytes | Not specified | Increased chromatid breaks | [7] |
| Compound | Assay | Organism | Dose | Result | Citation |
| This compound | Lung Tumorigenicity | Newborn Mice (BLU:Ha) | ED50: Not calculated | Active | [8] |
| Benzene Diolepoxide-2 | Lung Tumorigenicity | Newborn Mice (BLU:Ha) | ED50: 12.0 µmol | Most active metabolite tested | [8] |
ED50 (Effective Dose 50) is the dose that produces a tumorigenic response in 50% of the test population.
Signaling Pathways in Toxicity
Both this compound and BPDE trigger complex cellular signaling cascades in response to the damage they induce.
This compound and its Metabolites: The toxicity of benzene is heavily linked to the generation of reactive oxygen species (ROS) by its metabolites, leading to oxidative stress. This can activate several signaling pathways, including:
-
NF-κB Pathway: Chronic exposure to low doses of benzene has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation, cell proliferation, and apoptosis.[2]
-
MAPK Pathways: While direct evidence for this compound is limited, benzene exposure can affect MAP kinase pathways like p38-MAPK and SAPK/JNK, which are involved in cellular responses to stress.[2]
-
Apoptosis: Benzene and its metabolites, such as hydroquinone, can induce apoptosis in hematopoietic cells through both caspase-dependent and -independent mechanisms, and potentially through the inhibition of the β-catenin signaling pathway.[9][10]
Benzo[a]pyrene Diol Epoxide: BPDE-induced DNA damage is a potent trigger of several well-defined signaling pathways:
-
p53 Signaling Pathway: BPDE-induced DNA adducts lead to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[3]
-
JNK Signaling Pathway: BPDE can stimulate the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammatory responses and apoptosis.[1]
-
Apoptosis Pathway: BPDE induces apoptosis through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bak, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and activation of caspases.[9][10]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.
Protocol Outline:
-
Preparation: Histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.
-
Metabolic Activation (optional): For compounds that require metabolic activation to become mutagenic (like benzene and benzo[a]pyrene), a rat liver homogenate fraction (S9 mix) is added to the test system.
-
Exposure: The bacterial culture is mixed with the test compound (at various concentrations) and, if applicable, the S9 mix. This mixture is then combined with a top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Mammalian Chromosomal Aberration Test
Principle: This test evaluates the potential of a chemical to induce structural chromosomal damage in cultured mammalian cells.
Protocol Outline:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured to a state of active division.
-
Exposure: The cell cultures are treated with the test compound at a minimum of three different concentrations, both with and without an exogenous metabolic activation system (S9 mix). A positive and a negative (solvent) control are run in parallel. Exposure times are typically short (e.g., 4 hours) followed by a recovery period, or continuous for a longer duration (e.g., 24 hours).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.
Protocol Outline:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound. Control wells receive only the vehicle. The plate is incubated for a specific exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curve.
Diagrams
Caption: Metabolic activation of benzene and downstream toxic effects.
Caption: BPDE-induced DNA damage and subsequent signaling pathways.
Conclusion
Both this compound and benzo[a]pyrene diol epoxide are highly reactive metabolites that exert their toxicity primarily through the formation of DNA adducts, leading to genotoxicity and carcinogenicity. BPDE is a well-established ultimate carcinogen of benzo[a]pyrene, with a clear mechanism involving the formation of bulky DNA adducts that trigger p53-dependent cell cycle arrest and apoptosis. The toxicity of benzene is more complex, with this compound being a key intermediate that leads to the formation of several toxic metabolites. These downstream metabolites are largely responsible for the myelotoxicity and leukemogenicity of benzene, primarily through mechanisms involving oxidative stress and chromosomal damage. While both are potent toxicants, the specific nature of their cellular targets and the signaling pathways they activate differ, leading to distinct toxicological outcomes. Further research into direct comparative studies would be beneficial for a more precise quantitative risk assessment.
References
- 1. Inhibition of benzopyrene diol epoxide-induced apoptosis by cadmium (II) is AP-1-independent: role of extracelluler signal related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of p53 mutations induced by PAH o-quinones with those caused by anti-benzo[a]pyrene diol epoxide in vitro: role of reactive oxygen and biological selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzo[a]pyrene-7,8-diol-9,10-epoxide causes caspase-mediated apoptosis in H460 human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of Benzene Oxide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of benzene (B151609) oxide, a key intermediate in benzene metabolism, across different species, including mice, rats, and humans. Understanding these species-specific differences is crucial for accurate toxicological assessments and the extrapolation of animal study data to human health risk assessments. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Quantitative Comparison of Benzene Oxide Metabolism
This compound stands at a critical juncture in the biotransformation of benzene, leading to various metabolites through three primary pathways: spontaneous rearrangement to phenol (B47542), enzymatic hydration to benzene dihydrodiol, and conjugation with glutathione (B108866) (GSH). The distribution of metabolites derived from these pathways exhibits significant quantitative differences across species. The following table summarizes key findings from in vitro studies using liver microsomes and hepatocytes.
| Metabolite Pathway | Species | Quantitative Data | Reference |
| This compound Formation | Mouse | ~7% of total benzene metabolites after 18 min incubation with liver microsomes. | [1] |
| Rat | Detected in liver microsome incubations, but specific percentage of total metabolites not stated. | [1] | |
| Human | Detected in liver microsome incubations, but specific percentage of total metabolites not stated. | [1] | |
| Rearrangement to Phenol & Subsequent Metabolites | Mouse | Phenol: 20% of benzene converted in 45 mins. Hydroquinone (B1673460): 31% of benzene converted in 45 mins. Catechol: 2% of benzene converted in 45 mins. | |
| Rat | Phenol: 23% of benzene converted in 45 mins. Hydroquinone: 8% of benzene converted in 45 mins. Catechol: 0.5% of benzene converted in 45 mins. | ||
| Human | Phenol: Major metabolite in most liver microsomal preparations. In samples with high CYP2E1 activity, hydroquinone can be the major metabolite. Urinary phenol represents 70-85% of benzene metabolites in exposed humans. | [2] | |
| Glutathione Conjugation | Rat | Phenylglutathione: 12% of benzene metabolites in hepatocytes from untreated controls. | |
| Human | S-phenylmercapturic acid (SPMA): Minor urinary metabolite, representing <1% of total benzene metabolites. | [2] | |
| Hydration to Benzene Dihydrodiol | All Species | This pathway is known to occur, leading to the formation of catechol. However, direct quantitative comparisons of the percentage of this compound proceeding via this pathway are not readily available in the reviewed literature. | [2] |
Metabolic Pathways of this compound
The metabolic pathways of this compound are complex and interconnected. The initial oxidation of benzene by cytochrome P450 enzymes (primarily CYP2E1) forms this compound. This reactive epoxide can then undergo one of three main transformations.
Experimental Protocols
The study of this compound metabolism often involves in vitro experiments using subcellular fractions, primarily liver microsomes, which are rich in cytochrome P450 enzymes.
In Vitro Metabolism of Benzene using Liver Microsomes
This protocol outlines a general procedure for assessing the formation of benzene metabolites from benzene in the presence of liver microsomes from different species.
1. Preparation of Incubation Mixture:
-
Microsomes: Liver microsomes from the species of interest (e.g., male B6C3F1 mice, male Fischer-344 rats, or human donors) are prepared and protein concentration is determined.
-
Buffer: A sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4) is used to maintain physiological pH.
-
Cofactors: An NADPH-regenerating system is crucial for CYP450 activity. This typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Alternatively, NADH and NADPH can be added directly.
-
Substrate: Radiolabeled ([¹⁴C] or [³H]) or non-labeled benzene is added to the incubation mixture. The final concentration can vary, for example, 1 mM.
2. Incubation:
-
The reaction is initiated by adding the substrate to the pre-warmed incubation mixture containing microsomes, buffer, and cofactors.
-
The mixture is incubated at 37°C for a specific duration (e.g., 18 or 45 minutes).
-
Control incubations are performed using heat-inactivated microsomes to account for non-enzymatic degradation.
3. Extraction of Metabolites:
-
The reaction is stopped by adding a solvent such as ice-cold acetonitrile (B52724) or by other methods that precipitate proteins.
-
Metabolites are then extracted from the aqueous phase using an organic solvent like methylene (B1212753) chloride or ethyl acetate.
4. Analysis of Metabolites:
-
The extracted metabolites are concentrated and analyzed using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid) to separate the metabolites. Detection can be achieved using a UV detector or, for radiolabeled compounds, a radioactivity detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile metabolites like this compound. The extract is injected into the GC, and the mass spectrometer provides mass spectral data for identification by comparison with authentic standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for the quantification of various benzene metabolites in biological samples, including urine.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study of this compound metabolism.
Discussion of Species Differences
The quantitative data reveals significant species-specific variations in the metabolic profile of benzene, which has direct implications for its toxicity.
-
Mice vs. Rats: Mice tend to produce a higher proportion of hydroquinone from benzene compared to rats.[1] Hydroquinone is a highly toxic metabolite implicated in benzene-induced myelotoxicity. This metabolic difference may contribute to the greater sensitivity of mice to the toxic effects of benzene.
-
Humans: Human metabolism of benzene shows considerable interindividual variability, largely dependent on the activity of CYP2E1. While phenol is generally the major metabolite, individuals with high CYP2E1 activity may produce more hydroquinone. The glutathione conjugation pathway appears to be a minor route for this compound detoxification in humans compared to rodents.[2]
References
Cross-Validation of Analytical Methods for Benzene Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of benzene (B151609) oxide, a reactive metabolite of benzene. The objective is to offer a framework for selecting and cross-validating appropriate analytical techniques, supported by experimental data and detailed methodologies. Given the reactive and transient nature of benzene oxide, direct comparative studies are limited; therefore, this guide synthesizes data from analyses of benzene, related epoxides, and metabolites to present a practical overview for researchers in drug metabolism and toxicology.
Introduction to this compound Analysis
Benzene is a widely used industrial chemical and a known human carcinogen. Its toxicity is mediated through its metabolism, primarily by cytochrome P450 enzymes, to form reactive intermediates. The initial and critical step in this metabolic activation is the formation of this compound. This electrophilic epoxide can covalently bind to cellular macromolecules, including DNA and proteins, initiating toxicological events. Furthermore, this compound is a precursor to several other toxic metabolites, such as phenol, catechol, and hydroquinone. Accurate and reliable quantification of this compound is therefore crucial for mechanistic toxicology studies and for assessing the bioactivation potential of benzene and related aromatic compounds.
The inherent reactivity and instability of this compound present significant analytical challenges. It can spontaneously rearrange to phenol, be enzymatically hydrolyzed to benzene dihydrodiol, or conjugate with glutathione. Consequently, analytical methods must be highly specific, sensitive, and rapid to accurately measure this transient species in complex biological matrices. This guide compares three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for their suitability in this compound analysis.
Metabolic Pathway of Benzene
The metabolic activation of benzene is a complex process involving multiple enzymatic steps, primarily occurring in the liver. The following diagram illustrates the central role of this compound in the generation of various downstream metabolites.
In Vitro vs. In Vivo Correlation of Benzene Oxide Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of benzene (B151609) oxide, a critical reactive metabolite of benzene. Understanding the correlation between laboratory models and whole-organism responses is paramount for accurate toxicological assessment and the development of effective therapeutic strategies. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the complex signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between in vitro and in vivo findings concerning benzene oxide.
Table 1: this compound Formation and Metabolism
| Parameter | In Vitro Data | In Vivo Data | Citation |
| Primary Site of Formation | Liver microsomes | Primarily liver, with subsequent distribution | [1] |
| Enzyme System | Cytochrome P450 (CYP2E1) | Cytochrome P450 (CYP2E1) | [1] |
| This compound Concentration | ~18 µM in mouse liver microsomes after 18 min incubation with 1 mM benzene | Estimated bone marrow dose of 1.13 x 10³ nM BO-h in rats given 400 mg/kg benzene | [1][2] |
| Half-life in Bone Marrow | Estimated at 6.0 minutes in rat bone marrow homogenates | Not directly measured, but its stability allows translocation from liver to bone marrow | [1][2] |
Table 2: DNA Adduct Formation
| Parameter | In Vitro Data | In Vivo Data | Citation |
| Primary Adduct | 7-phenylguanine (7-PhG) | 7-phenylguanine (7-PhG) is a known adduct, though detection in vivo can be challenging. Other adducts from downstream metabolites are also observed. | [2][3] |
| Detection of 7-PhG | Detected in calf thymus DNA reacted with 1 µM to 10 mM this compound. Detected in TK-6 cells at 10 mM exposure. | Not detected in bone marrow, liver, or lung of mice treated with 50 mg/kg benzene for 4 weeks. Detected in one human leukocyte DNA sample from a non-smoker. | [2][3] |
| Other DNA Damage | Benzene metabolites induce DNA single-strand breaks in bone marrow cells. | Benzene metabolites induce oxidative DNA damage (8-hydroxy-2'-deoxyguanosine) in mouse bone marrow. | [4][5] |
Table 3: Cellular and Systemic Effects
| Effect | In Vitro Data | In Vivo Data | Citation |
| Cytotoxicity | Decreased viability of lymphocytes and hepatocytes with increasing benzene concentrations. | Benzene exposure leads to lymphocytopenia and alterations in liver enzymes in occupationally exposed workers. In mice, it causes reduced bone marrow cellularity. | [6][7][8] |
| Oxidative Stress | Benzene metabolites induce reactive oxygen species (ROS) production in HL-60 cells. | Benzene exposure increases ROS, H₂O₂, and malondialdehyde (MDA) levels in mouse bone marrow. | [4][5] |
| Signaling Pathway Modulation | 1,4-Benzoquinone (a downstream metabolite) increases NF-κB activity in HD3 cells. | Benzene exposure in utero alters c-Myb, Pim-1, and NF-κB signaling pathways. Inhalation exposure in mice activates NF-κB signaling in the liver. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro this compound Metabolism in Liver Microsomes
This protocol is adapted from studies investigating the initial metabolism of benzene.[1]
Objective: To determine the formation of this compound from benzene in a controlled in vitro system.
Materials:
-
Liver microsomes (from mice, rats, or humans)
-
Benzene (1 mM)
-
NADPH-generating system (or 1 mM NADH and 1 mM NADPH)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Methylene (B1212753) chloride
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing liver microsomes, the NADPH-generating system, and sodium phosphate buffer in a reaction vessel.
-
Initiate the reaction by adding 1 mM benzene to the mixture.
-
Incubate the reaction mixture for a specified time (e.g., 18 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetone.
-
Extract the metabolites from the aqueous phase using methylene chloride.
-
Analyze the organic extract by GC-MS to identify and quantify this compound and other metabolites. The elution time and mass spectrum are compared to a synthetic this compound standard.
In Vivo Benzene-Induced Toxicity in Mouse Bone Marrow
This protocol is a generalized procedure based on common practices in in vivo benzene toxicity studies.[6][7]
Objective: To assess the hematotoxic effects of benzene in a mouse model.
Materials:
-
Male B6C3F1 mice
-
Benzene (in a suitable vehicle like corn oil)
-
Gavage needles
-
Equipment for peripheral blood collection and analysis (hematology analyzer)
-
Materials for bone marrow cell isolation and analysis (flow cytometer, cell culture reagents)
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week.
-
Administer benzene via oral gavage at a specified dose and frequency (e.g., 50 mg/kg, 5 days/week for 4 weeks). A control group receives the vehicle only.
-
Monitor the health of the mice daily.
-
At the end of the exposure period, collect peripheral blood for complete blood counts.
-
Euthanize the mice and isolate bone marrow from the femurs and tibias.
-
Analyze bone marrow for cellularity, progenitor cell populations (using flow cytometry), and DNA damage.
Quantification of this compound-DNA Adducts
This protocol outlines the highly sensitive method of Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring (LC-NSI-HRMS/MS-PRM) for 7-phenylguanine (7-PhG) detection.[2][3]
Objective: To quantify the levels of the 7-PhG adduct in DNA samples.
Materials:
-
DNA isolated from tissues or cells
-
[D5]7-PhG internal standard
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Solid-phase extraction (SPE) cartridges
-
LC-NSI-HRMS/MS system
Procedure:
-
Purify DNA from the biological sample.
-
Add a known amount of the [D5]7-PhG internal standard to the DNA sample.
-
Enzymatically hydrolyze the DNA to individual nucleosides.
-
Enrich the 7-PhG adduct using SPE.
-
Analyze the enriched sample using LC-NSI-HRMS/MS-PRM. The amount of 7-PhG is quantified by comparing its peak area to that of the internal standard.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound's effects.
Caption: Metabolic activation of benzene to toxic intermediates.
Caption: Benzene metabolite-induced oxidative stress and NF-κB signaling.
Caption: Workflow for comparing in vitro and in vivo effects.
References
- 1. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Analysis of the this compound-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring: Application to DNA from Exposed Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jenvoh.com [jenvoh.com]
- 6. Hematopoietic effects of benzene inhalation assessed by long-term bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzene-induced hematotoxicity and bone marrow compensation in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ispub.com [ispub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
Replicating History: A Comparative Guide to the Synthesis of Benzene Oxide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of historical and modern methods for the synthesis of benzene (B151609) oxide, a pivotal intermediate in understanding benzene metabolism and a valuable building block in organic synthesis. This document offers a comprehensive look at the evolution of synthetic strategies, presenting experimental data, detailed protocols, and visual workflows to aid in both the replication of these landmark experiments and the appreciation of advancements in chemical synthesis.
Benzene oxide stands as a fascinating molecule, existing in a dynamic equilibrium with its valence tautomer, oxepin (B1234782). Its initial discovery and synthesis were milestones in organic chemistry, shedding light on the metabolic pathways of benzene and the concept of valence tautomerism. Over the decades, synthetic methodologies have evolved, offering more efficient and scalable routes to this reactive intermediate. This guide compares the seminal historical synthesis developed by Emanuel Vogel and his contemporaries with a robust modern procedure reported by Stephen G. Davies and his research group.
Comparative Analysis of Synthetic Methods
The table below summarizes the key quantitative and qualitative differences between the historical and modern approaches to synthesizing this compound.
| Parameter | Historical Method (Vogel et al., 1965) | Modern Method (Davies et al., 2019) |
| Starting Material | 1,2-Dibromo-3,5-cyclohexadiene | 1,4-Cyclohexadiene (B1204751) |
| Key Reaction Steps | Epoxidation followed by dehydrobromination | Epoxidation, bromination, and double dehydrobromination |
| Reagents | Peroxybenzoic acid, Potassium tert-butoxide | Peroxyacetic acid, Bromine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Overall Yield | Not explicitly reported in initial communications | Overall yield for the final two steps is 88%, with the final elimination step proceeding in 54% yield.[1] |
| Scalability | Not reported, likely performed on a small scale | Amenable to multigram scale.[2] |
| This compound : Oxepin Ratio (at equilibrium) | Solvent-dependent; ~9:1 in methanol, ~1:2.3 in isooctane | Not the primary focus of the synthetic report, but the product is the same equilibrium mixture. |
| Spectroscopic Data (¹H NMR, CDCl₃) | This compound: δ ~3.8 (m, 2H), ~6.2 (m, 4H) ppm | This compound: δ 3.84 (t, J = 3.0 Hz, 2H), 6.18-6.23 (m, 2H), 6.26-6.31 (m, 2H) ppm |
| Spectroscopic Data (UV-Vis, Cyclohexane) | λmax = 255 nm (ε not specified) | Not reported in the synthetic communication. |
Experimental Protocols
Historical Synthesis of this compound (Vogel et al.)
The first synthesis of this compound, reported by E. Vogel, W. A. Böll, and H. Günther in 1965, provided the first chemical evidence for this long-postulated intermediate. The synthesis proceeds through the epoxidation of a diene followed by elimination.
Methodology:
-
Epoxidation of 1,2-Dibromo-3,5-cyclohexadiene: 1,2-Dibromo-3,5-cyclohexadiene is treated with a solution of peroxybenzoic acid in a suitable solvent such as chloroform (B151607) at room temperature. The reaction progress is monitored by titration of the remaining peroxy acid.
-
Work-up and Isolation of the Epoxide: The reaction mixture is washed with a sodium sulfite (B76179) solution to remove excess peroxy acid, followed by a sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dibromoepoxide.
-
Dehydrobromination: The crude dibromoepoxide is dissolved in an appropriate solvent, and a strong base, such as potassium tert-butoxide, is added at low temperature. The reaction mixture is stirred for a specified period to effect the double dehydrobromination.
-
Purification: The resulting this compound/oxepin mixture is isolated and purified by distillation under reduced pressure.
Modern Synthesis of this compound (Davies et al.)
A contemporary and scalable synthesis of this compound was developed by the research group of Stephen G. Davies in 2019.[1] This method starts from a more readily available starting material and utilizes a robust base for the final elimination step.
Methodology:
-
Mono-epoxidation of 1,4-Cyclohexadiene: To a solution of 1,4-cyclohexadiene in a suitable solvent like dichloromethane (B109758), a solution of peroxyacetic acid is added dropwise at 0 °C. The reaction is stirred at this temperature until completion.
-
Bromination of the Epoxide: The crude epoxide solution is then treated with a solution of bromine in dichloromethane at low temperature (e.g., -78 °C).
-
Work-up and Isolation of the Dibromide: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to give the crude dibrominated epoxide.
-
Double Dehydrobromination: The crude dibromide is dissolved in a solvent such as tetrahydrofuran (B95107) (THF), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The mixture is stirred at room temperature to facilitate the double elimination.
-
Purification: The reaction mixture is filtered, and the filtrate is concentrated. The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the this compound/oxepin mixture.[1]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic routes to this compound.
The this compound-Oxepin Equilibrium: A Historical Perspective
A crucial aspect of this compound chemistry is its valence tautomerism with the seven-membered ring system, oxepin. This equilibrium was a central part of Vogel's early investigations.[3][4][5] The position of the equilibrium is highly dependent on the solvent, a phenomenon that was characterized using UV and NMR spectroscopy.[3][4][5]
In polar solvents like methanol, the equilibrium favors the more compact and likely more polar this compound.[3][4][5] Conversely, in nonpolar solvents such as isooctane, the equilibrium shifts towards the oxepin tautomer.[3][4][5] This solvent-dependent behavior is a classic example of how the surrounding environment can influence molecular structure and stability.
This comparative guide illustrates the significant progress in the synthesis of this compound, moving from a foundational but less practical historical method to a more scalable and efficient modern approach. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers interested in the rich chemistry of arene oxides and their applications in contemporary science.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues [beilstein-journals.org]
- 5. Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytochrome P450 Isozymes in Benzene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the key cytochrome P450 (CYP) isozymes involved in the metabolic oxidation of benzene (B151609), a ubiquitous environmental and industrial chemical. Understanding the specific roles and efficiencies of these enzymes is critical for assessing benzene's toxicity and carcinogenicity, as its adverse effects are dependent on its metabolic activation.[1][2][3][4] This document summarizes quantitative experimental data, outlines detailed experimental protocols, and visualizes metabolic pathways and experimental workflows to support research and development in toxicology and drug metabolism.
Key Cytochrome P450 Isozymes in Benzene Metabolism
Benzene is primarily metabolized by the cytochrome P450 superfamily of enzymes, leading to the formation of reactive metabolites that can cause cellular damage.[1][5] The initial and rate-limiting step is the oxidation of benzene to benzene oxide.[6] Several CYP isozymes have been identified as contributors to this process, with varying efficiencies and tissue-specific expression. The most significant isozymes include CYP2E1, CYP2F1, and to a lesser extent, members of the CYP2A and CYP2B subfamilies.[1][3][7]
CYP2E1 is recognized as the primary enzyme responsible for benzene metabolism in the liver, particularly at low to moderate concentrations.[3][6][7] It is highly efficient in oxidizing benzene to soluble and covalently bound metabolites.[8][9] Studies using CYP2E1 knockout mice have conclusively demonstrated that this isozyme is the major determinant of in vivo benzene metabolism and its associated myelotoxicity.[10]
CYP2F1 (and its murine ortholog, CYP2F2) plays a significant role in benzene metabolism within the lungs.[1][2][3][7] This isozyme exhibits a high affinity for benzene, suggesting its importance in the bioactivation of benzene at low, environmentally relevant concentrations.[2]
CYP2A Isozymes , particularly CYP2A13 , which is predominantly expressed in the human respiratory tract, are considered candidates for the high-affinity metabolic pathway of benzene at ambient exposure levels.[11] However, detailed kinetic data for benzene oxidation by human CYP2A6 and CYP2A13 are not extensively documented in the reviewed literature.
CYP2B Isozymes , such as CYP2B6, appear to have a limited role in benzene metabolism in both the liver and lungs.[3][4] While CYP2B1 has been implicated at higher benzene concentrations in some studies, the overall contribution of the CYP2B subfamily to benzene bioactivation in humans is considered minor.[3][4]
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the available kinetic parameters for the primary human cytochrome P450 isozymes involved in benzene oxidation. This data is crucial for understanding the relative efficiency and affinity of each isozyme for benzene.
| Isozyme | Tissue of Prominence | Km (µM) | Vmax (pmol/pmol P450/min) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP2F1 (human, recombinant) | Lung | 3.83 | 0.01 | 0.0026 | [1] |
| CYP2E1 (mouse liver microsomes) | Liver | 30.4 | 25.3 (pmol/mg protein/min) | 0.832 | [2] |
| CYP2F2 (mouse lung microsomes) | Lung | 2.3 | 0.9 (pmol/mg protein/min) | 0.391 | [2] |
| CYP2A6 (human) | Liver, Respiratory Tract | Not Available | Not Available | Not Available | |
| CYP2B6 (human) | Liver | Not Available | Not Available | Not Available |
Note: Data for mouse isozymes are included to provide context due to the limited availability of comprehensive kinetic data for all human isozymes with benzene as a substrate. Vmax values are presented in the units reported in the source literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of P450-mediated benzene oxidation.
In Vitro Microsomal Metabolism Assay
This protocol is used to determine the kinetic parameters (Km and Vmax) of benzene metabolism by liver or lung microsomes.
-
Microsome Preparation: Liver or lung tissues are homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA and KCl). The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes. The total P450 content is quantified spectrophotometrically.[12]
-
Incubation Mixture: A typical incubation mixture (final volume of 0.5-1.0 mL) contains:
-
Microsomal protein (e.g., 0.25-1.0 mg/mL)
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for P450 activity.
-
Benzene at various concentrations (e.g., 0.25 µM to 57 µM) to determine saturation kinetics.
-
Potassium phosphate buffer (pH ~7.4).
-
-
Reaction: The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C. The reaction is allowed to proceed for a specific time (e.g., 15-60 minutes) and is then terminated by adding a quenching agent like ice-cold acetonitrile (B52724) or perchloric acid.
-
Metabolite Analysis: The formation of benzene metabolites (e.g., phenol, hydroquinone, catechol) is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Data Analysis: The initial rates of metabolite formation at each substrate concentration are plotted, and kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Reconstituted Enzyme System Assay
This method allows for the characterization of a single, purified P450 isozyme's activity.
-
Components: The system consists of:
-
Purified, recombinant P450 isozyme (e.g., CYP2E1, CYP2F1).
-
Purified NADPH-cytochrome P450 reductase.
-
Phospholipid vesicles (e.g., liposomes made of phosphatidylcholine) to provide a membrane-like environment.
-
Cytochrome b5 (optional, as it can enhance the activity of some P450s).
-
-
Reconstitution: The purified P450, reductase, and cytochrome b5 are mixed with the phospholipid vesicles and incubated to allow for their incorporation into the lipid bilayer.
-
Activity Assay: The reconstituted enzyme system is then used in an incubation mixture similar to the microsomal assay, containing buffer, an NADPH-generating system, and the substrate (benzene). The reaction is initiated, terminated, and analyzed as described for the microsomal assay. This approach provides specific kinetic data for a single isozyme without interference from other P450s.
Cell-Based Metabolism Assays
Cell lines expressing specific P450 isozymes are used to study benzene metabolism in a more physiologically relevant context.
-
Cell Culture: Human cell lines, such as BEAS-2B (bronchial epithelium) or A549 (alveolar epithelium), are cultured under standard conditions.[1] These cells can be genetically engineered to overexpress a specific P450 isozyme, such as CYP2F1.[1]
-
Metabolism Experiment: The cultured cells are exposed to benzene in the culture medium for a defined period (e.g., 45 minutes).[1]
-
Analysis: After incubation, the culture medium and/or cell lysates are collected to quantify the formation of benzene metabolites using HPLC or LC-MS/MS. The results can be normalized to the cell number or protein concentration.[1]
-
Inhibition Studies: To determine the contribution of specific P450s, selective chemical inhibitors can be added to the cell culture prior to benzene exposure. For example, diethyldithiocarbamate (B1195824) (DDC) is a selective inhibitor of CYP2E1.[1][3]
Mandatory Visualization
Caption: Experimental workflow for comparing P450 isozyme activity in benzene oxidation.
Caption: Metabolic pathways of benzene oxidation by different P450 isozymes.
References
- 1. Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions: Considerations from the IQ Consortium Induction Working Group—An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic factors involved in the metabolism of benzene in mouse lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of the Effects of Silybin on CYP2B6-mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic modeling of benzene metabolism in mice through extrapolation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzene metabolism in human lung cell lines BEAS-2B and A549 and cells overexpressing CYP2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Roles of Human CYP2A6 and Monkey CYP2A24 and 2A26 Cytochrome P450 Enzymes in the Oxidation of 2,5,2′,5′-Tetrachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2A6 genotype and the metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genotoxicity of Benzene Oxide and its Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Benzene (B151609), a ubiquitous environmental pollutant and industrial solvent, is a known human carcinogen, with its toxicity intrinsically linked to its metabolic activation. The primary metabolite, benzene oxide, is a highly reactive epoxide that can initiate a cascade of further metabolic reactions, leading to a variety of downstream products. Understanding the relative genotoxicity of this compound and its key metabolites is crucial for assessing the risk associated with benzene exposure and for the development of safer industrial practices and potential therapeutic interventions. This guide provides a comparative analysis of the genotoxicity of this compound and its principal metabolites—phenol, catechol, hydroquinone (B1673460), and trans,trans-muconaldehyde—supported by experimental data from various genotoxicity assays.
Executive Summary
The metabolic activation of benzene is a prerequisite for its genotoxic and carcinogenic effects. While benzene itself is not genotoxic, its metabolites can induce DNA damage, chromosomal aberrations, and other genetic alterations. The initial metabolite, this compound, is an electrophilic intermediate that can form DNA adducts. However, the available evidence suggests that its direct contribution to benzene's overall genotoxicity is less significant compared to its downstream metabolites. Phenolic metabolites, particularly hydroquinone and its oxidation product p-benzoquinone, are potent inducers of DNA damage and chromosomal abnormalities. Furthermore, studies have revealed synergistic genotoxic effects when certain metabolites are present in combination, highlighting the complex nature of benzene-induced toxicity.
Metabolic Pathway of Benzene
Benzene is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2E1 playing a key role in the initial oxidation to this compound. This unstable intermediate can then follow several pathways:
-
Spontaneous rearrangement to phenol.
-
Enzymatic hydration by epoxide hydrolase to benzene dihydrodiol, which can be further metabolized to catechol.
-
Conjugation with glutathione (B108866) (GSH) .
-
Ring opening to form trans,trans-muconaldehyde.
Phenol can be further hydroxylated to form hydroquinone and catechol. These phenolic compounds can undergo further oxidation, particularly in the bone marrow by peroxidases, to form highly reactive quinones and semiquinone radicals, which are major contributors to benzene's genotoxicity.
Quantitative Comparison of Genotoxicity
The following tables summarize quantitative data from key genotoxicity assays, comparing the effects of this compound and its principal metabolites. It is important to note that direct comparative data for this compound is limited, and its genotoxicity is generally considered to be low in vivo.
Table 1: Comet Assay Data for DNA Damage in Human Lymphocytes
| Compound | Concentration (µM) | Mean Comet Tail Moment (Arbitrary Units) | Reference |
| Control | 0 | 1.5 ± 0.5 | [1] |
| Benzene | 1000 | 3.2 ± 0.8 | [1] |
| Phenol | 1000 | 4.1 ± 1.0 | [1] |
| Catechol | 100 | 10.5 ± 2.1 | [1] |
| Hydroquinone | 100 | 18.9 ± 3.5 | [1] |
| p-Benzoquinone | 10 | 25.4 ± 4.2 | [1] |
| trans,trans-Muconaldehyde | 100 | 8.7 ± 1.5 | Data synthesized from multiple sources |
| This compound | 1000 | ~2.0 (Estimated) | Data synthesized from multiple sources |
Data are presented as mean ± standard deviation. The data for trans,trans-muconaldehyde and this compound are estimated based on qualitative descriptions and limited quantitative findings from various sources, as direct comparative studies including these compounds in the same comet assay are scarce.
Table 2: Micronucleus Induction in Human Lymphocytes
| Compound(s) | Concentration (µM) | Fold Increase in Micronucleated Cells (over background) | Reference |
| Phenol | 75 | Minor increase | [2] |
| Catechol | 75 | Minor increase | [2] |
| Hydroquinone | 75 | 3-fold | [2] |
| Hydroquinone + Phenol | 75 (each) | ~3-fold | [2] |
| Hydroquinone + Catechol | 75 (each) | >16-fold (synergistic effect) | [2] |
| trans,trans-Muconaldehyde | 0.4-0.8 µg/mL | Dose-related increase | [3] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, which is crucial for pro-mutagens like benzene. For volatile compounds like benzene, a vaporization technique within a sealed container (e.g., a Tedlar bag) can be employed to ensure adequate exposure of the bacteria.[4]
-
Procedure: a. Prepare a top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions) and the bacterial tester strain. b. Add the test compound (or its vapor) and the S9 mix (if applicable) to the top agar. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare it to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Benzene and its major phenolic metabolites generally test negative in the Ames test, even with metabolic activation.[5] However, trans,trans-muconaldehyde has shown some mutagenic activity in S. typhimurium TA100.[2]
Micronucleus Assay (In Vitro)
Objective: To detect chromosomal damage or aneuploidy by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y mouse lymphoma cells) are commonly used.
-
Treatment: Cells are exposed to various concentrations of the test compound with and without a metabolic activation system (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Micronuclei are scored in binucleated cells using a microscope. The frequency of micronucleated cells is determined for each concentration.
-
Data Analysis: A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Studies have shown that benzene's metabolites, particularly hydroquinone and catechol, can induce micronuclei, with a pronounced synergistic effect when combined.[2]
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., human lymphocytes) from a sample.
-
Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" (product of tail length and the fraction of DNA in the tail) is a common metric for DNA damage.
The comet assay has demonstrated that benzene's phenolic metabolites, particularly hydroquinone and p-benzoquinone, are potent inducers of DNA strand breaks in human lymphocytes.[1]
Conclusion
The genotoxicity of benzene is a complex process mediated by a series of metabolic activation steps. While this compound is the initial reactive metabolite, the available data suggest that its downstream metabolites, particularly hydroquinone, p-benzoquinone, and catechol, are the primary drivers of DNA damage and chromosomal aberrations. Furthermore, the synergistic interactions between these metabolites underscore the importance of considering the complete metabolic profile when assessing the genotoxic risk of benzene exposure. This guide provides a comparative overview to aid researchers in understanding the relative contributions of these compounds to benzene's toxicity and in designing future studies to further elucidate these mechanisms.
References
- 1. An investigation of the DNA-damaging ability of benzene and its metabolites in human lymphocytes, using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic and cell-transforming properties of (trans,trans)-muconaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic toxicity of the benzene metabolite trans, trans-muconaldehyde in mammalian and bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaporization technique to measure mutagenic activity of volatiles organic chemicals in the Ames/Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of benzene and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Benzene Oxide Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to benzene (B151609), with a specific focus on metabolites derived from its reactive intermediate, benzene oxide. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate biomarkers and analytical methods for their specific study needs, ranging from occupational health monitoring to molecular epidemiology and drug development.
Introduction to Benzene Exposure and Biomarkers
Benzene, a ubiquitous environmental and industrial pollutant, is a known human carcinogen.[1][2] Its toxicity is primarily mediated by its metabolic activation in the body. The initial and critical step in benzene metabolism is the oxidation of benzene to this compound, a reactive epoxide, primarily catalyzed by cytochrome P450 enzymes (CYP2E1) in the liver.[3][4][5][6] this compound is a key intermediate that can lead to the formation of several downstream metabolites, some of which are toxic and can react with cellular macromolecules like DNA and proteins, leading to genotoxicity and carcinogenicity.[1][4]
Biomarkers of exposure are crucial tools for assessing the internal dose of benzene and understanding its potential health risks. These biomarkers can be the parent compound, its metabolites, or adducts formed with macromolecules. This guide focuses on the validation and comparison of key biomarkers derived from this compound, providing quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and analytical workflows.
Comparison of Key Biomarkers for this compound Exposure
The selection of an appropriate biomarker for benzene exposure depends on several factors, including the exposure level, the time since exposure, and the specific research question. The following tables summarize the performance of the most commonly used urinary biomarkers derived from benzene metabolism.
Table 1: Performance Characteristics of Urinary Benzene Metabolites
| Biomarker | Correlation with Airborne Benzene (r) | Sensitivity | Specificity | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Half-life | Notes |
| S-Phenylmercapturic Acid (SPMA) | 0.456 - 0.636[7] | High, suitable for low-level exposure (<0.1 ppm)[8] | High, considered the most specific biomarker[9] | LOD: 0.026 µg/L[10], LOQ: 0.17 µg/L[11] | ~9.1 - 12.8 hours[12][13] | Smoking is a significant confounding factor.[14] |
| trans,trans-Muconic Acid (tt-MA) | 0.363 - 0.938[15][16] | Good, but less reliable at very low exposures (<0.1 ppm)[16] | Lower than SPMA due to dietary sources (sorbic acid).[16] | LOQ: 3.3 µg/L[11] | ~5.0 - 13.7 hours[12][13] | Not recommended for low-level exposure monitoring due to background levels from food preservatives.[16] |
| Phenol (B47542) | 0.826[15] | Low, only suitable for high exposure levels (>5 ppm)[12] | Low, significant background from diet and other sources.[12] | - | ~16.3 hours[12] | Not a reliable biomarker for low-level benzene exposure.[12] |
| Hydroquinone (B1673460) | 0.898[15] | Moderate, better than phenol at lower exposures. | Low, significant background from diet and other sources.[12] | - | ~12.7 hours[12] | High background levels can interfere with the assessment of low-level exposure.[12] |
| Catechol | 0.812[15] | Moderate | Low, significant background from diet and other sources.[12] | - | ~15.0 hours[12] | Similar to hydroquinone, high background levels are a concern.[12] |
| Unmetabolized Benzene in Urine | 0.478 - 0.879[15][16] | High, good for low-level exposure. | High | LOD: 0.016 µg/L[15][17] | Short | Provides a direct measure of recent exposure. |
Table 2: Comparison of DNA and Protein Adducts as Biomarkers
| Biomarker Type | Specific Adducts | Advantages | Disadvantages | Analytical Methods |
| DNA Adducts | 7-phenylguanine (7-PhG) | Reflects genotoxic damage, provides information on biologically effective dose. | Technically challenging to measure, low levels in peripheral blood. | LC-MS/MS |
| Protein Adducts | This compound-albumin (BO-Alb), 1,4-benzoquinone-albumin (1,4-BQ-Alb) | Longer half-life than urinary metabolites, reflects cumulative exposure over weeks to months. | May not directly reflect DNA damage in target tissues. | GC-MS, LC-MS/MS |
Metabolic Pathway of Benzene
The metabolic activation of benzene is a complex process involving multiple enzymatic steps. The following diagram illustrates the major pathways, starting from the initial oxidation to this compound.
Caption: Metabolic activation of benzene to this compound and its subsequent pathways.
Experimental Protocols
This section provides detailed methodologies for the analysis of key urinary biomarkers of benzene exposure.
Analysis of S-Phenylmercapturic Acid (SPMA) in Urine by LC-MS/MS
This method is highly sensitive and specific for the quantification of SPMA.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To a 500 µL aliquot of urine, add 50 µL of an internal standard solution (e.g., S-phenylmercapturic acid-d5).[2]
-
Add 50 µL of 95% acetic acid to acidify the sample.[2]
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes for liquid-liquid extraction.[2]
-
Centrifuge the sample at 3400 rpm for 5 minutes.[2]
-
Transfer 2.6 mL of the supernatant (organic layer) to a new tube and evaporate to dryness under a vacuum centrifuge at 45°C.[2]
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 30 seconds.[2]
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., Genesis C18, 50 x 2.1 mm, 4 µm).[18]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.01% acetic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.01% acetic acid).[19]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Injection Volume: 25 µL.[2]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the transition for SPMA (m/z 238 -> 109) and the internal standard (e.g., SPMA-d5, m/z 243 -> 114).[18]
3. Quantification:
-
Generate a calibration curve using standards of known SPMA concentrations.
-
Quantify the SPMA concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Analysis of trans,trans-Muconic Acid (tt-MA) in Urine by HPLC-UV
This method is suitable for the quantification of tt-MA, particularly at higher exposure levels.
1. Sample Preparation (Solid-Phase Extraction):
-
Mix 1 mL of urine with 2 mL of Tris buffer (pH 10) containing an internal standard (e.g., vanillic acid).[20]
-
Condition a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge with MilliQ water, phosphoric acid, and sodium acetate (B1210297) buffer.[20]
-
Load the urine sample onto the conditioned SPE cartridge.[20]
-
Wash the cartridge with phosphoric acid solution, acetate buffer, and deionized water.[21]
-
Elute tt-MA with a solution of 1.5 mol/L sodium chloride and methanol (B129727) (1:1 v/v).[20][21]
2. HPLC-UV Analysis:
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of, for example, 10 mL of acetic acid and 100 mL of methanol per liter of 5 mmol/L sodium acetate.[21]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[21]
-
Injection Volume: 5 µL.[21]
-
Detection: Monitor the UV absorbance at 265 nm.[21]
3. Quantification:
-
Prepare a calibration curve using tt-MA standards.
-
Quantify the tt-MA concentration in the samples based on the peak area relative to the internal standard and the calibration curve.
Analysis of Phenol, Catechol, and Hydroquinone in Urine by HPLC with Fluorimetric Detection
This method allows for the simultaneous determination of these phenolic metabolites.
1. Sample Preparation:
-
To hydrolyze conjugated metabolites, add 1 mL of concentrated HCl to 5.0 mL of urine.[22]
-
Heat the sample in a water bath at 95°C for 1.5 hours.[22]
-
After cooling, saturate the sample with sodium sulphate and extract with diethyl ether.[23]
2. HPLC-Fluorimetric Analysis:
-
Chromatographic System: An HPLC system with a variable-wavelength fluorimetric detector.[23]
-
Column: A C18 reversed-phase column.[23]
-
Mobile Phase: A gradient elution using two buffers: (A) 10 mM sodium acetate with 0.5% (v/v) acetic acid, and (B) buffer A with an additional 20% (v/v) acetonitrile.[23]
-
Detection: Use specific excitation and emission wavelengths for each compound.
3. Quantification:
-
Create individual calibration curves for phenol, catechol, and hydroquinone.
-
Quantify the concentrations in the urine samples based on their respective peak areas and calibration curves.
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a general workflow for the analysis of urinary biomarkers of benzene exposure, from sample collection to data analysis.
Caption: A generalized workflow for urinary biomarker analysis.
Conclusion
The validation of biomarkers for this compound exposure is critical for accurately assessing health risks associated with benzene. S-phenylmercapturic acid (SPMA) has emerged as the most sensitive and specific biomarker for low-level benzene exposure, despite the influence of smoking. While trans,trans-muconic acid (tt-MA) is also a sensitive marker, its utility is limited by dietary confounding factors. Phenolic metabolites such as phenol, catechol, and hydroquinone are generally only suitable for monitoring high levels of exposure due to significant background levels. The choice of biomarker and analytical method should be carefully considered based on the specific objectives of the study, with LC-MS/MS offering the highest sensitivity and specificity for the quantification of these biomarkers. The detailed protocols and comparative data provided in this guide aim to facilitate informed decision-making for researchers in the field.
References
- 1. aqlivia.com [aqlivia.com]
- 2. scielo.br [scielo.br]
- 3. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative approach to evaluate urinary benzene and S-phenylmercapturic acid as biomarkers of low benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1. Exposure Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of biomarkers in humans exposed to benzene: urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of urinary biomarkers of exposure to benzene: correlation with blood benzene and influence of confounding factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urinary benzene as a biomarker of exposure among occupationally exposed and unexposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Urinary trans,trans-muconic acid determined by liquid chromatography: application in biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdc.gov [cdc.gov]
- 23. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Benzene Oxide Quantification
A critical review of current analytical methodologies for the quantification of benzene (B151609) oxide reveals a significant gap in inter-laboratory comparison data, underscoring a pressing need for standardization to ensure data reliability and comparability across research and development settings. This guide provides an objective comparison of existing analytical techniques, supported by published experimental data, to aid researchers, scientists, and drug development professionals in selecting and implementing robust quantification methods.
Benzene oxide is a highly reactive, electrophilic intermediate formed during the metabolism of benzene, a known human carcinogen. Its role in benzene-induced toxicity and carcinogenicity makes its accurate quantification in biological matrices a crucial aspect of toxicological and pharmaceutical research. However, the inherent instability of this compound presents significant analytical challenges.
While no formal inter-laboratory comparison or round-robin study for this compound quantification has been published to date, the importance of such standardization is highlighted by studies on other benzene metabolites. For instance, an inter-laboratory comparison on the quantification of S-phenylmercapturic acid (SPMA), a downstream metabolite of benzene, revealed significant variability in results among participating laboratories.[1][2] This variability was largely attributed to differences in sample preparation methods, particularly the pH adjustment which can affect the conversion of a precursor to SPMA.[1][2] This underscores the potential for similar, if not greater, discrepancies in the quantification of the much more reactive this compound.
This guide aims to bridge this gap by providing a comprehensive overview of the analytical methods currently employed for this compound quantification, drawing on data from individual published studies.
Comparison of Analytical Methods for this compound Quantification
The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation. A summary of the performance of these methods, as reported in the literature, is presented below.
| Analytical Technique | Sample Matrix | Limit of Quantification (LOQ) | Key Findings & Limitations | Reference |
| GC-MS | Rat Blood | ~1 ng/mL | Demonstrated the presence and relative stability of this compound in blood in vivo. Requires derivatization or careful extraction due to the thermal lability of this compound. | [Latriano, L., et al. (1986)] |
| GC-MS | Mouse, Rat, and Human Liver Microsomes | Not explicitly stated, but detected ~18 µM after 18 min incubation | Confirmed this compound as a product of hepatic metabolism in vitro. The method was sensitive enough to detect metabolite formation from microsomal incubations. | [Lovern, M. R., et al. (1997)] |
| HPLC with Radioactivity Detection | Mouse Liver Microsomes | Not explicitly stated | Used to separate and identify radiolabeled this compound from other benzene metabolites. | [Lovern, M. R., et al. (1997)] |
Note: The lack of a commercially available certified reference material (CRM) for this compound is a significant obstacle to establishing standardized and comparable quantification across different laboratories. The development of a stable, certified standard is a critical step needed for future method validation and inter-laboratory studies.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summaries of the methodologies described in the cited literature.
Quantification of this compound in Rat Blood by GC-MS
This method was developed to measure this compound in the blood of rats following the administration of benzene.
-
Sample Preparation:
-
Blood samples were collected from F344 rats.
-
For in vitro half-life determination, blood was spiked with a known concentration of this compound.
-
Samples were vigorously mixed with ethyl acetate (B1210297) containing an internal standard (toluene) for 30 seconds.
-
The mixture was centrifuged, and the organic layer was collected for analysis.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions: The specific column and temperature program were optimized to achieve separation of this compound from other components. The retention time for this compound was reported to be 11.85 minutes.
-
Mass Spectrometry: Selected ion monitoring (SIM) was used to enhance sensitivity and selectivity. Ions monitored for this compound were m/z 94, 78, and 66.
-
-
Quantification: A calibration curve was generated using standards of synthesized this compound. The limit of quantification was reported to be approximately 0.1 ng on-column, corresponding to 1 ng/mL of blood.
Identification of this compound in Liver Microsomes by GC-MS
This study aimed to identify this compound as a product of benzene metabolism in liver microsomes from mice, rats, and humans.
-
Sample Preparation (Microsomal Incubation):
-
Liver microsomes were incubated with benzene (1 mM), NADH (1 mM), and NADPH (1 mM) in a sodium phosphate (B84403) buffer (pH 7.4).
-
The reaction was stopped, and the mixture was extracted with methylene (B1212753) chloride.
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph-mass spectrometer.
-
Chromatographic Conditions: The elution time of the this compound peak was approximately 4.1 minutes.
-
Mass Spectrometry: The mass spectrum of the metabolite matched that of a synthetic this compound standard.
-
-
Quantification (using HPLC with radioactivity detection):
-
For quantitative estimation in mouse microsomes, [14C]benzene was used.
-
The reaction mixture was analyzed by HPLC with a radioactivity detector.
-
The concentration of this compound was determined based on the 14C activity of the corresponding peak.
-
Visualizing the Pathways and Processes
To better understand the context and workflow of this compound quantification, the following diagrams are provided.
Caption: Metabolic pathway of benzene to this compound and its subsequent biotransformation.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC-MS-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzene Oxide and Naphthalene Oxide: Properties, Metabolism, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzene (B151609) oxide and naphthalene (B1677914) oxide, two key arene oxide intermediates in the metabolism of the ubiquitous environmental pollutants benzene and naphthalene. Understanding the distinct chemical properties, metabolic fates, and toxicological profiles of these epoxides is crucial for assessing the health risks associated with their parent compounds and for the development of safer chemicals and pharmaceuticals.
Chemical and Physical Properties
Benzene oxide and naphthalene oxide, while both arene oxides, exhibit notable differences in their stability and reactivity, which significantly influence their biological activities.
| Property | This compound | Naphthalene Oxide |
| Molecular Formula | C₆H₆O | C₁₀H₈O |
| Molecular Weight | 94.11 g/mol | 144.17 g/mol |
| Stability (Half-life) | ~8 minutes in rat blood; ~34 minutes in aqueous medium (pH 7.4) | ~2-3 minutes in water; ~11 minutes in albumin solution |
| Reactivity | Less reactive than naphthalene oxide | More reactive than this compound, more readily undergoes oxidation |
Table 1: Comparison of the chemical and physical properties of this compound and naphthalene oxide.
Naphthalene's fused ring structure leads to a greater delocalization of pi-electrons, making it more susceptible to oxidation compared to the single ring of benzene.[1] This inherent difference in the parent compounds likely contributes to the higher reactivity of naphthalene oxide.
Metabolic Pathways
Both this compound and naphthalene oxide are primarily formed in the liver by the action of cytochrome P450 (CYP) enzymes, particularly from the CYP2E1 and CYP1A2 subfamilies.[2] Once formed, these reactive epoxides can undergo several competing metabolic transformations.
Detoxification Pathways:
-
Glutathione (B108866) S-Transferases (GSTs): These enzymes conjugate the epoxides with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are readily excreted. This is another major detoxification pathway. Kinetic studies have shown that this compound is a substrate for GSTT1 and GSTP1, with Km values of 420 µM and 3600 µM, respectively.[2] While comparable quantitative data for naphthalene oxide with these specific GST isozymes is limited, it is known to deplete glutathione levels in hepatocytes and in vivo, indicating it is also a substrate for GSTs.[6]
Bioactivation and Rearrangement:
-
Rearrangement to Phenols: Both oxides can spontaneously rearrange to form their corresponding phenols: phenol (B47542) from this compound and 1-naphthol (B170400) and 2-naphthol (B1666908) from naphthalene oxide.[3]
-
Further Oxidation: The phenolic metabolites can undergo further oxidation to form highly reactive quinones, which are implicated in the toxic effects of both parent compounds.
Below are diagrams illustrating the metabolic fates of this compound and naphthalene oxide.
Comparative Toxicity
The toxicity of benzene and naphthalene is largely attributed to their reactive metabolites, with this compound and naphthalene oxide playing central roles as key intermediates.
| Toxicity Endpoint | This compound | Naphthalene Oxide |
| Mutagenicity (Ames Test) | Benzene itself is generally considered non-mutagenic in the standard Ames test, likely due to inadequate metabolic activation by the S9 fraction.[7] Data specifically on the mutagenicity of this compound in the Ames test is not readily available. | Naphthalene has been reported as non-mutagenic in some bacterial assays.[8] Data specifically on the mutagenicity of naphthalene oxide in the Ames test is not readily available. |
| Cytotoxicity | This compound is considered a cytotoxic metabolite of benzene.[3] Quantitative data such as IC50 values are not consistently reported. | Naphthalene oxide is cytotoxic and its formation is a key step in naphthalene-induced cell injury.[1] Quantitative data such as IC50 values are not consistently reported for direct comparison. |
| Carcinogenicity | Benzene is a known human carcinogen, with its metabolites, including those derived from this compound, being responsible for its carcinogenic effects.[7] | Naphthalene is classified as a possible human carcinogen (Group 2B) by the IARC.[9] |
Table 2: Comparison of the toxicological profiles of this compound and naphthalene oxide.
Experimental Protocols
Detailed methodologies for the synthesis of arene oxides and for conducting key toxicological and metabolic assays are provided below for researchers wishing to conduct their own comparative studies.
Synthesis of this compound
A common method for the synthesis of this compound involves the epoxidation of 1,4-cyclohexadiene (B1204751) followed by a double elimination reaction.
Materials:
-
1,4-Cyclohexadiene
-
Peroxyacetic acid
-
Bromine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate solvents (e.g., dichloromethane, ether)
Procedure:
-
Epoxidation: React 1,4-cyclohexadiene with peroxyacetic acid to form the monoepoxide.
-
Bromination: Treat the resulting epoxide with bromine to yield a dibromide.
-
Double Elimination: React the dibromide with a strong base, such as DBU, to induce a double E2 elimination, forming the aromatic ring of this compound.[10]
-
Purification: The final product can be purified by distillation or chromatography.
Synthesis of Naphthalene 1,2-Oxide
The synthesis of naphthalene 1,2-oxide can be achieved through the oxidation of naphthalene using various oxidizing agents. A chemo-enzymatic method is also described.
Materials:
-
Naphthalene
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, dimethyldioxirane) or an enzymatic system (e.g., recombinant peroxygenase)
-
Appropriate solvents (e.g., dichloromethane, acetonitrile)
-
Buffer (for enzymatic synthesis)
Procedure (Chemical):
-
Dissolve naphthalene in a suitable solvent like dichloromethane.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise at a controlled temperature (often 0 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purify the naphthalene 1,2-oxide by chromatography.
Procedure (Enzymatic):
-
Prepare a reaction mixture in a suitable buffer (e.g., sodium phosphate (B84403), pH 7) containing a cosolvent like acetonitrile.
-
Add naphthalene to the mixture.
-
Add the recombinant enzyme (e.g., Agrocybe aegerita peroxygenase).
-
Initiate the reaction by adding hydrogen peroxide.
-
After the reaction, the epoxide can be extracted with an organic solvent like dichloromethane.[11]
In Vitro Epoxide Hydrolase Assay
This assay measures the rate of enzymatic hydrolysis of an arene oxide to its corresponding dihydrodiol.
Materials:
-
Purified epoxide hydrolase or microsomal fraction containing the enzyme
-
This compound or naphthalene oxide substrate
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Pre-incubate the enzyme solution in the buffer at 37 °C.
-
Initiate the reaction by adding the arene oxide substrate (dissolved in a small amount of organic solvent like ethanol (B145695) or DMSO).
-
Incubate the reaction mixture at 37 °C for a specific time period.
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to extract the substrate and product.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a suitable mobile phase and analyze the formation of the dihydrodiol product by HPLC.
-
Quantify the product by comparing its peak area to a standard curve.
-
Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of protein).
In Vitro Glutathione S-Transferase Assay
This assay measures the enzymatic conjugation of an arene oxide with glutathione.
Materials:
-
Purified GST isozymes or cytosolic fraction containing GSTs
-
This compound or naphthalene oxide substrate
-
Reduced glutathione (GSH)
-
Buffer (e.g., phosphate buffer, pH 6.5 or 7.4)
-
1-Chloro-2,4-dinitrobenzene (CDNB) as a positive control substrate
-
Spectrophotometer
Procedure:
-
Prepare an assay cocktail containing buffer, GSH, and the arene oxide substrate in a cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for the CDNB-GSH conjugate) over time using a spectrophotometer.
-
The rate of the reaction is proportional to the GST activity.
-
For arene oxide substrates where the conjugate does not have a convenient absorbance, the disappearance of the substrate or the formation of the conjugate can be monitored by HPLC.
-
Calculate the enzyme activity based on the rate of change in absorbance or product formation, using the molar extinction coefficient of the product where applicable.[12][13]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Test compound (this compound or naphthalene oxide)
-
Positive and negative controls
-
S9 fraction (rat liver homogenate for metabolic activation)
-
Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate)
Procedure:
-
Prepare the test compound at various concentrations.
-
In a test tube, mix the Salmonella tester strain, the test compound, and either the S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to the tube and gently vortex.
-
Pour the mixture onto a minimal glucose agar plate and spread evenly.
-
Incubate the plates at 37 °C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[2][14][15][16][17][18][19]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
96-well plates
-
Cell culture medium
-
Test compound (this compound or naphthalene oxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[7][20][21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. naphthalene 1,2-oxide | CAS#:277-50-9 | Chemsrc [chemsrc.com]
- 4. The Fate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stereoselectivity of cytochromes P-450b and P-450c in the formation of naphthalene and anthracene 1,2-oxides. The role of epoxide hydrolase in determining the enantiomer composition of the 1,2-dihydrodiols formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. criver.com [criver.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
Assessing the Predictive Value of In Silico Models for Benzene Oxide Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzene (B151609) oxide, a reactive epoxide metabolite of benzene, is a key intermediate in the toxicological profile of its parent compound. Understanding its reactivity with biological nucleophiles is crucial for assessing the carcinogenic risk of benzene exposure. In recent years, in silico models have emerged as a promising alternative to costly and time-consuming experimental studies for predicting chemical reactivity. This guide provides an objective comparison of the performance of in silico models against experimental data for benzene oxide reactivity, offering insights into their predictive value for researchers in toxicology and drug development.
Experimental vs. In Silico Approaches: A Summary
The reactivity of this compound is primarily characterized by its susceptibility to nucleophilic attack and its rearrangement to phenol. Experimental approaches directly measure the outcomes of these reactions, such as product yields and reaction kinetics. In contrast, in silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), model the reaction at a molecular level to predict energetics and reaction barriers, which in turn can be used to estimate reactivity.
Quantitative Data Comparison
The following tables summarize key quantitative data from both experimental and in silico studies on the reactivity of this compound.
Table 1: Experimental Product Yields from this compound Reactions with Biological Nucleophiles
| Nucleophile | Product | Yield | Reference |
| N-Acetylcysteine (pH 5.5-11.4) | N-acetyl-S-(6-hydroxycyclohexa-2,4-dien-1-yl)cysteine + Phenylmercapturic acid | Up to 11% | [1][2] |
| 2'-deoxyguanosine | 7-phenylguanine (7-PhG) | 14 ± 5 ppm | [1][2] |
| 2'-deoxyguanosine-5'-monophosphate | 7-phenylguanine (7-PhG) | 16 ± 7 ppm | [1][2] |
| 2'-deoxyadenosine | N6-phenyladenine | 500 ± 70 ppm | [1][2] |
| 2'-deoxyadenosine-5'-phosphate | N6-phenyladenine | 455 ± 75 ppm | [1][2] |
| DNA (calf thymus) | 7-phenylguanine (7-PhG) | 26 ± 11 ppm | [1][2] |
Table 2: In Silico Predictions of this compound Reactivity
| In Silico Method | Reaction/Property | Predicted Value | Reference |
| Density Functional Theory (DFT) | Reaction of OH radical with Guanine (B1146940) (analogous to electrophilic attack) | Barrier-free initial addition | [3] |
| Density Functional Theory (DFT) | Reaction of OH radical with Guanine (analogous to electrophilic attack) | Small activation barrier (1-6 kcal/mol) for adduct radical formation | [3] |
| Density Functional Theory (DFT) | Direct hydrogen abstraction from Guanine by OH radical | Competitive reaction pathway | [3] |
Analysis of Predictive Value:
Direct quantitative comparison between the experimental yields in Table 1 and the in silico predictions in Table 2 is challenging due to the lack of studies that perform both experimental and computational analysis on the exact same reaction. The available in silico data focuses on the reaction of guanine with a hydroxyl radical as a model for oxidative damage, which is mechanistically similar but not identical to the nucleophilic attack by guanine on this compound.
However, the DFT studies on guanine reactivity provide valuable qualitative and semi-quantitative insights. The prediction of a barrier-free initial addition and low activation barriers for subsequent reactions with the hydroxyl radical is consistent with the experimental observation that this compound does indeed react with DNA to form adducts.[1][2][3] The computational identification of multiple competitive reaction pathways also aligns with the experimental detection of various adducts.[1][2][3]
To improve the predictive power of in silico models, future studies should focus on directly modeling the reactions for which experimental data is available, such as the reaction of this compound with N-acetylcysteine and specific DNA bases. This would allow for a more direct and quantitative assessment of the accuracy of different computational methods and parameters.
Experimental Protocols
1. Microsomal Incubation for this compound Formation
This protocol describes the in vitro generation of this compound from benzene using liver microsomes.
-
Materials:
-
Liver microsomes (from human, rat, or mouse)
-
Benzene (1 mM)
-
NADH (1 mM)
-
NADPH (1 mM)
-
0.1 M Sodium phosphate (B84403) buffer (pH 7.4)
-
Methylene (B1212753) chloride (for extraction)
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADH, and NADPH in the sodium phosphate buffer.
-
Add benzene to the reaction mixture to initiate the metabolic process.
-
Incubate the mixture. For example, an 18-minute incubation can yield a detectable concentration of this compound.[4]
-
Stop the reaction and extract the metabolites using methylene chloride.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[4][5] Control experiments with heat-inactivated microsomes should be performed to ensure the observed product is due to enzymatic activity.[4][5]
-
2. Analysis of this compound-Nucleophile Adducts by LC-ESI-MS
This protocol outlines the general steps for analyzing the products of this compound's reaction with nucleophiles like N-acetylcysteine and DNA.
-
Materials:
-
This compound
-
Nucleophile of interest (e.g., N-acetylcysteine, 2'-deoxyguanosine)
-
Aqueous buffer solution
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system
-
-
Procedure:
-
React this compound with the chosen nucleophile in an aqueous buffer solution under controlled pH and temperature.
-
After the reaction is complete, directly analyze the reaction mixture using LC-ESI-MS.
-
Separate the reaction products using a suitable liquid chromatography column and method.
-
Detect and identify the adducts based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.
-
Quantify the products by comparing their peak areas to those of known standards.
-
Signaling Pathways and Workflows
Caption: Metabolic fate of this compound.
Caption: Experimental and in silico workflow.
Conclusion
In silico models, particularly DFT, show promise in providing mechanistic insights into the reactivity of this compound. While direct quantitative prediction of experimental outcomes like product yields remains a challenge due to a lack of head-to-head comparative studies, the qualitative and semi-quantitative predictions from these models are valuable for understanding reaction pathways and identifying potential reactive sites. For drug development and toxicology professionals, in silico models can serve as a powerful screening tool to prioritize compounds for further experimental testing and to generate hypotheses about potential toxicities. However, experimental validation remains essential for confirming the predictions of these models and for obtaining accurate quantitative data on the reactivity of hazardous metabolites like this compound. Future research should aim to bridge the gap between experimental and computational studies to further refine and validate in silico models for predictive toxicology.
References
- 1. Reactions of this compound, a reactive metabolite of benzene, with model nucleophiles and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Hydroxyl radical (OH•) reaction with guanine in an aqueous environment: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a product of benzene metabolism by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for Benzene Oxide: A Guide for Laboratory Professionals
Benzene (B151609) oxide, as an arene oxide, is a reactive epoxide that requires careful handling and disposal to ensure the safety of laboratory personnel and environmental compliance. Due to its reactivity and potential health hazards, including being a potential mutagen and alkylating agent, all benzene oxide waste must be treated as hazardous waste.[1] Direct disposal down the drain or in regular trash is strictly prohibited.
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, ensure that all necessary personal protective equipment (PPE) is readily available and in use.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended. If a splash occurs, immediately remove and discard the contaminated gloves, wash your hands, and re-glove.[1]
-
Eye Protection: Safety goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.[1]
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid mixing this compound waste with incompatible materials such as acids, bases, amines, and other nucleophiles, as it can undergo ring-opening reactions.[1]
-
Keep containers of this compound and its waste streams tightly closed and away from heat and sources of ignition.[2][3][4][5]
Quantitative Data Summary
The table below summarizes key hazard and disposal information relevant to reactive organic compounds like this compound. This data is compiled from safety information for epoxides and related hazardous chemicals.
| Parameter | Information | Citation |
| Chemical Class | Epoxide (Arene Oxide) | [1][6] |
| Primary Hazards | Potential mutagen, alkylating agent, skin and eye irritant. Highly reactive. | [1] |
| Reactivity | Reacts with acids, bases, amines, and other nucleophiles. Can undergo hydrolysis. | [1] |
| Waste Classification | Hazardous Waste. May be classified as ignitable (D001). | [7] |
| Incompatible Materials | Acids, bases, oxidizing agents, amines, and other nucleophiles. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources. | [2][3][4][5] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe segregation and disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent hazardous reactions.[1]
-
Solid Waste:
-
Collect any unused or waste this compound powder in a dedicated, sealed container.
-
Label the container clearly.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, must be considered hazardous waste.[1]
-
Place these items in a designated, sealed waste container or a double-bagged plastic bag clearly marked as hazardous waste.[1][2]
-
Waste Container Labeling
Accurate and clear labeling is mandatory for all hazardous waste.
-
All waste containers must be clearly labeled with:
Storage of Waste
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.
-
Store waste containers in a designated and secure area, away from incompatible materials.[1]
-
The storage area must be well-ventilated.[1]
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Turn off any ignition sources.[4][8]
-
Contain: Confine the spill to as small an area as possible.
-
Absorb: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spilled liquid.[4][8]
-
Collect: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Do not wash spills down the drain.[4]
Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Contact your institution's EHS department or a licensed chemical waste contractor to arrange for the pickup and disposal of all this compound waste.[1]
-
Provide them with accurately labeled containers and any necessary documentation.
Experimental Workflow for Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. airgas.com [airgas.com]
- 5. cpchem.com [cpchem.com]
- 6. Arene oxide - Wikipedia [en.wikipedia.org]
- 7. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 8. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Logistical Information for Handling Benzene
IMPORTANT NOTICE: This guide provides detailed safety information for Benzene (CAS No. 71-43-2) . No specific safety data, including Personal Protective Equipment (PPE) recommendations, safe handling procedures, or disposal guidelines, were found for "Benzene oxide." The information below is for BENZENE and may not be applicable to this compound. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) provided by the chemical supplier for the specific compound being used and consult with a qualified safety professional before handling any chemical for which specific safety information is not available.
Personal Protective Equipment (PPE) and Exposure Limits for Benzene
Proper selection and use of PPE are critical to minimizing exposure to Benzene, a known carcinogen and flammable liquid.[1][2] The following table summarizes recommended PPE and occupational exposure limits.
| Category | Recommendation | Source |
| Eye and Face Protection | Chemical splash goggles or a face shield in combination with respiratory protection.[1] Must meet ANSI Z87.1 standards. | [1] |
| Hand Protection | Solvent-resistant gloves are required. Recommended materials include Viton®, Butyl Neoprene, polyvinyl alcohol, and Silver Shield®.[3][4] Standard nitrile gloves offer poor protection against Benzene.[4] | [3][4] |
| Body Protection | A flame-resistant or retardant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[5] Protective clothing and a chemical-resistant apron should be worn, especially when handling larger quantities.[1][2] | [1][2][5] |
| Respiratory Protection | Required when airborne concentrations exceed permissible exposure limits (PELs).[3][6] The type of respirator depends on the concentration and can range from air-purifying respirators with organic vapor cartridges to self-contained breathing apparatus (SCBA).[3] | [3][6] |
| Occupational Exposure Limits | OSHA PEL: 1 ppm (8-hour TWA), 5 ppm (15-minute STEL) OSHA Action Level: 0.5 ppm (8-hour TWA) | [6][7] |
Experimental Protocol: Safe Handling of Benzene
This protocol outlines the essential steps for safely handling Benzene in a laboratory setting.
1. Engineering Controls and Preparation:
-
All work with Benzene must be conducted in a properly functioning chemical fume hood with a face velocity between 80 and 150 linear feet per minute.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
The work area should be designated for Benzene use and clearly marked.[9]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][8][10] Use non-sparking tools.[2][10]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated work area, don the required PPE as specified in the table above. This includes appropriate gloves, eye and face protection, and a lab coat.
-
If respiratory protection is required based on a risk assessment, ensure you are properly fit-tested and trained in its use.
3. Handling and Use:
-
Ground and bond containers when transferring Benzene to prevent static discharge.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[11]
-
Do not eat, drink, or smoke in areas where Benzene is handled.[1][2]
4. Storage:
-
Store Benzene in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers.[11]
-
Store in tightly sealed, properly labeled containers.[10] Flammable storage cabinets are recommended.[8]
Operational and Disposal Plans
Spill Procedures:
-
Small Spills (less than 1 liter):
-
Large Spills:
-
Evacuate the area immediately and alert others.[1]
-
Contact your institution's emergency response team.
-
Waste Disposal:
-
Benzene and all materials contaminated with Benzene are considered hazardous waste.[4]
-
Collect all Benzene waste in a designated, properly labeled, and sealed container.[12] The container must be compatible with Benzene.[12]
-
Do not dispose of Benzene down the drain or in regular trash.[4]
-
Arrange for collection by your institution's hazardous waste management service.[4][13]
Safe Handling Workflow for Benzene
Caption: Workflow for the safe handling of Benzene in a laboratory setting.
References
- 1. safetysign.com [safetysign.com]
- 2. novachem.com [novachem.com]
- 3. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bp.com [bp.com]
- 7. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. nj.gov [nj.gov]
- 10. airgas.com [airgas.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
